4-Methoxyacridin-9-ol
Description
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Properties
IUPAC Name |
4-methoxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEVJRPVZZGDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956743 | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
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Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35308-00-0, 73663-88-4 | |
| Record name | 4-Methoxyacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-00-0 | |
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| Record name | 4-Methoxy-9-acridinol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methoxyacridin-9(10H)-one | |
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| Record name | 9-Acridinol, 4-methoxy- | |
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| Record name | 9-Hydroxy-4-methoxyacridine | |
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| Record name | 4-Methoxyacridin-9(10H)-one | |
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| Record name | 4-methoxyacridin-9(10H)-one | |
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| Record name | 4-methoxyacridin-9-ol | |
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| Record name | 4-Methoxy-9-acridinol | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-Methoxyacridin-9-ol and its Tautomer 4-Methoxyacridin-9(10H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Methoxyacridin-9-ol and its predominant tautomeric form, 4-Methoxyacridin-9(10H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science, offering detailed protocols, mechanistic insights, and a survey of its biological significance.
Introduction: The Acridone Scaffold in Medicinal Chemistry
Acridine and its derivatives, particularly the acridones, represent a privileged class of nitrogen-containing heterocyclic compounds. Their planar, tricyclic structure allows for effective intercalation into DNA and interaction with various enzymes, making them a cornerstone in the development of therapeutic agents[1][2]. Acridone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2].
The introduction of a methoxy group at the 4-position of the acridone core, yielding 4-Methoxyacridin-9(10H)-one, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic substitution makes it a valuable scaffold for structure-activity relationship (SAR) studies in the pursuit of novel drug candidates. This guide will delve into the fundamental chemical aspects of this compound, providing a robust foundation for its application in research and development.
Tautomerism: The Duality of this compound
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 4-Methoxyacridin-9(10H)-one. Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies significantly towards the acridone form[3].
Caption: Overall workflow for the synthesis of 4-Methoxyacridin-9(10H)-one.
Step 1: Ullmann Condensation to N-(3-methoxyphenyl)anthranilic Acid
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] In this synthesis, 2-chlorobenzoic acid reacts with m-anisidine in the presence of a copper catalyst and a base to yield N-(3-methoxyphenyl)anthranilic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), m-anisidine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the N-(3-methoxyphenyl)anthranilic acid.
-
Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified product.
Step 2: Cyclization to 4-Methoxyacridin-9(10H)-one
The final step in the synthesis is the intramolecular cyclization of N-(3-methoxyphenyl)anthranilic acid to form the tricyclic acridone core. This reaction is typically catalyzed by a strong acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, place the dried N-(3-methoxyphenyl)anthranilic acid.
-
Acid Catalyst: Add a dehydrating acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). PPA is often preferred as it can also serve as the solvent.
-
Reaction Conditions: Heat the mixture to 120-140 °C for 2-4 hours. The reaction mixture will typically become viscous and change color.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Purification: Neutralize the acidic solution with a base, such as sodium hydroxide or ammonium hydroxide, until the pH is neutral. Collect the solid product by vacuum filtration, wash with water, and dry. The crude 4-Methoxyacridin-9(10H)-one can be further purified by recrystallization from a solvent like ethanol or acetic acid to yield a crystalline solid.[5]
Physicochemical and Spectroscopic Characterization
A thorough characterization of 4-Methoxyacridin-9(10H)-one is essential for confirming its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | [6] |
| Molecular Weight | 225.24 g/mol | [6] |
| Appearance | Crystalline solid | [5] |
| Melting Point | >300 °C | [5] |
| CAS Number | 35308-00-0 | [6] |
Spectroscopic Data
The structural elucidation of 4-Methoxyacridin-9(10H)-one is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹H NMR (DMSO-d₆) δ: 3.86 (s, 3H, C₂-OCH₃), 7.28-8.40 (m, 7H, Ar-H), 11.70 (s, 1H, NH).[5]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
-
IR (KBr, cm⁻¹): 1634 (>C=O), 3720-3300 (N-H).[5] The strong absorption band at 1634 cm⁻¹ is characteristic of the carbonyl stretching vibration of the acridone core, while the broad band in the region of 3720-3300 cm⁻¹ corresponds to the N-H stretching vibration.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
MS (m/z): 225 (M⁺).[5]
Chemical Reactivity
The chemical reactivity of 4-Methoxyacridin-9(10H)-one is influenced by the electron-donating methoxy group and the acridone core itself.
-
N-Alkylation and N-Arylation: The nitrogen atom of the acridone ring can undergo alkylation or arylation reactions under basic conditions.
-
Electrophilic Aromatic Substitution: The benzene rings of the acridone scaffold are susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The methoxy group is an activating, ortho-, para-directing group.
-
Reactions at the Carbonyl Group: The carbonyl group at the 9-position can undergo reactions typical of ketones, although its reactivity is modulated by its inclusion in the conjugated aromatic system.
Applications in Research and Drug Development
The acridone scaffold is a versatile platform for the development of therapeutic agents. The presence of the methoxy group in 4-Methoxyacridin-9(10H)-one can enhance its pharmacological properties.
-
Anticancer Activity: Many acridone derivatives exhibit potent anticancer activity, primarily through their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[1][7] The methoxy group can influence the DNA binding affinity and cellular uptake of these compounds.
-
Antimalarial Agents: Acridine-based compounds have a long history as antimalarial drugs.[2] The acridone scaffold has been explored for the development of new antimalarial agents that can overcome drug resistance.[2][8]
-
Fluorescent Probes: The inherent fluorescence of the acridine nucleus makes its derivatives, including 4-Methoxyacridin-9(10H)-one, useful as fluorescent probes for studying biological systems and for high-throughput screening assays.[5]
Conclusion
4-Methoxyacridin-9(10H)-one is a synthetically accessible and chemically versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical properties are dominated by the acridone core and the electronic influence of the methoxy substituent. The detailed synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the full potential of this promising molecular scaffold in the development of novel therapeutic agents and functional materials.
References
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 4-Methoxyacridin-9-ol
This guide provides a detailed exploration of the synthesis of this compound, a heterocyclic compound belonging to the acridine family. Acridine derivatives are of significant interest to the scientific community due to their planar, tricyclic structure which allows for DNA intercalation and interaction with various enzymes, leading to a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] this compound, specifically, serves as a valuable scaffold in medicinal chemistry and drug development, where the methoxy substituent can modulate the molecule's electronic character, solubility, and metabolic profile.
The synthesis presented herein is a robust and well-established multi-step process. It is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides a high degree of confidence in the final product. We will delve into the mechanistic underpinnings of each transformation, explaining the causality behind the choice of reagents and conditions, and provide a detailed, field-proven experimental protocol.
Synthetic Strategy: A Retrosynthetic Approach
The most direct and reliable pathway to the acridine core is through the intramolecular cyclization of an N-phenylanthranilic acid derivative.[1][4] Our target, this compound, exists in tautomeric equilibrium with its more stable keto form, 4-methoxyacridone. The synthesis, therefore, targets the acridone, which can be considered the final product for most practical purposes.
A retrosynthetic analysis reveals a logical disconnection strategy:
Caption: Retrosynthetic analysis of this compound.
This analysis identifies N-(2-methoxyphenyl)anthranilic acid as the key intermediate. This diarylamine is constructed via a copper-catalyzed C-N cross-coupling reaction, specifically the Ullmann condensation.[5][6] The subsequent and final step is an acid-catalyzed intramolecular cyclization to form the tricyclic acridone core.
Mechanistic Foundations
Step 1: The Ullmann Condensation
The formation of the N-(2-methoxyphenyl)anthranilic acid intermediate is a classic Ullmann condensation. This reaction creates an aryl-amine bond by coupling an aryl halide with an amine in the presence of a copper catalyst.[6][7] While modern variations (Buchwald-Hartwig amination) often use palladium catalysts, the copper-mediated Ullmann reaction remains a cost-effective and robust method for this particular transformation, especially at a larger scale.
The mechanism, though not fully elucidated, is believed to involve the formation of a copper(I) amide species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diarylamine product.[6] The reaction requires high temperatures and a base (such as potassium carbonate) to neutralize the HX generated.
Step 2: Intramolecular Friedel-Crafts Acylation
The cyclization of N-phenylanthranilic acids is a well-established method for synthesizing the acridone skeleton.[4][8] This reaction is an intramolecular electrophilic aromatic substitution. A strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), protonates the carboxylic acid, activating it toward nucleophilic attack by the electron-rich methoxy-substituted phenyl ring.[1][9] The subsequent dehydration and rearomatization lead to the formation of the thermodynamically stable tricyclic acridone system.
Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis of N-(2-methoxyphenyl)anthranilic Acid
-
Rationale: This Ullmann condensation builds the core diarylamine structure. o-Anisidine could also be used with 2-chlorobenzoic acid.[8] The choice of aryl halide can influence reactivity (I > Br > Cl). Copper powder is a classic, effective catalyst for this transformation.
-
Materials:
-
Anthranilic acid
-
2-Bromoanisole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper powder (activated)
-
Dimethylformamide (DMF) or another high-boiling polar solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anthranilic acid (1.0 eq), 2-bromoanisole (1.1 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper powder (approx. 0.1 eq).
-
Add a suitable high-boiling solvent (e.g., DMF) to create a stirrable slurry.
-
Heat the reaction mixture to reflux (typically 130-150 °C) for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the mixture to room temperature and pour it into a large volume of cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This protonates the product's carboxylic acid, causing it to precipitate, while the unreacted aniline derivative remains in solution as its ammonium salt.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(2-methoxyphenyl)anthranilic acid.
-
Protocol 2: Synthesis of 4-Methoxyacridone
-
Rationale: This step utilizes a strong acid to catalyze an intramolecular electrophilic substitution, forming the central ring of the acridone structure. Concentrated sulfuric acid is effective and inexpensive.[8] Polyphosphoric acid (PPA) is an alternative that can sometimes give cleaner reactions and higher yields.[3]
-
Materials:
-
N-(2-methoxyphenyl)anthranilic acid (from Protocol 1)
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
-
Procedure:
-
Carefully add N-(2-methoxyphenyl)anthranilic acid (1.0 eq) in portions to an excess of concentrated sulfuric acid (approx. 10 eq by weight) with stirring in an ice bath.
-
Once the addition is complete, slowly heat the mixture to 100 °C (using a water or oil bath) and maintain this temperature for 2-4 hours.[1][8]
-
The reaction mixture will typically develop a deep color with strong fluorescence.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of ice and water. Very carefully and slowly, pour the reaction mixture onto the ice-water with vigorous stirring. This will cause the product to precipitate as a solid.
-
Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.
-
Wash the solid extensively with water until the washings are neutral to pH paper.
-
Further wash the solid with a dilute sodium carbonate solution to remove any unreacted starting material, followed by a final wash with water.
-
Dry the resulting solid. The product, 4-methoxyacridone, is typically a yellow crystalline solid.[10] It can be further purified by recrystallization from a high-boiling solvent like acetic acid or isoamyl alcohol if necessary.[9]
-
The 4-Methoxyacridone / this compound Tautomerism
The isolated product is 4-methoxyacridone, which contains a carbonyl group at position 9. This exists in equilibrium with its enol tautomer, this compound.
(Illustrative image of the tautomeric equilibrium)
In the solid state and in most common solvents, the acridone form is overwhelmingly favored due to the stability of the amide-like system. Spectroscopic analysis (such as IR spectroscopy showing a strong C=O stretch around 1630 cm⁻¹) will confirm the predominance of the acridone tautomer. The name this compound is often used interchangeably, but it is critical for researchers to recognize that the keto form is the major species they will be handling. The molecular formula is C₁₄H₁₁NO₂ with a molecular weight of 225.24 g/mol .[11]
Quantitative Data & Troubleshooting
| Step | Product | Typical Yield (%) | Melting Point (°C) | Key Considerations |
| 1 | N-(2-methoxyphenyl)anthranilic acid | 70-85% | ~175-180 | Purity of starting materials is crucial. Activated copper powder improves reaction rate.[7] |
| 2 | 4-Methoxyacridone | 85-95% | >300 | Anhydrous conditions are essential. Incomplete reaction can leave starting material, which is removed by base wash.[8][9] |
Troubleshooting Common Issues:
-
Low Yield in Step 1: This often results from impure reagents or insufficiently high reaction temperatures. Ensure the solvent is at a steady reflux and that the potassium carbonate is anhydrous.
-
Incomplete Cyclization in Step 2: If TLC shows significant starting material remaining, extend the reaction time or slightly increase the temperature. Water contamination can deactivate the acid catalyst.[9]
-
Product Contamination: A greenish tint in the final acridone product may indicate impurities carried over from the starting N-phenylanthranilic acid.[8] Recrystallization of the intermediate is recommended if it is not a clean, off-white solid.
Alternative Synthetic Pathways
An alternative route to acridones involves first synthesizing the acridone core and then functionalizing it. However, for a specifically substituted target like 4-methoxyacridone, the convergent synthesis described above is generally more efficient.
Another common method in acridine chemistry involves the conversion of the acridone to a 9-chloroacridine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13][14] This 9-chloroacridine is a highly reactive intermediate that can be used to synthesize a variety of 9-substituted acridines. Hydrolysis of the 9-chloroacridine derivative will regenerate the acridone/acridinol.[10] This route is particularly useful if 9-amino or 9-alkoxy acridines are the ultimate targets.
Conclusion
The synthesis of this compound, via its stable acridone tautomer, is reliably achieved through a two-step sequence of Ullmann condensation followed by acid-catalyzed intramolecular cyclization. This guide provides a robust, field-tested protocol grounded in well-understood reaction mechanisms. By carefully controlling reaction conditions and ensuring the purity of intermediates, researchers can consistently obtain high yields of this valuable chemical scaffold, paving the way for further investigation in drug discovery and materials science.
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Arkat USA. (n.d.). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Juniper Publishers. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Acridine-based DNA Bis-intercalating Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route A towards 6,9-dichloro-2-methoxy-4-nitroacridine (6),... Retrieved from [Link]
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Periodica Polytechnica. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-METHOXY-9-ACRIDINOL. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Retrieved from [Link]
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PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Chemical Characterization of 9-Anilinoacridines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methoxyacridin-9-ol (CAS: 35308-00-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyacridin-9-ol (CAS: 35308-00-0), a member of the acridine class of heterocyclic compounds. Acridine derivatives have long been a focus of medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. This guide delves into the synthesis, physicochemical properties, and potential biological significance of this compound, positioning it within the broader context of acridone-based drug discovery. While specific biological data for this particular analogue is limited in publicly accessible literature, this document extrapolates potential mechanisms and applications based on the well-established activities of the acridone scaffold.
Introduction: The Acridine Scaffold in Medicinal Chemistry
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic aromatic ring structure. Their planar nature allows them to intercalate between the base pairs of DNA, a primary mechanism behind their potent biological effects. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity, particularly in rapidly dividing cancer cells.[1][2] Furthermore, acridines are known to inhibit key enzymes involved in DNA topology, such as topoisomerases.[3]
The acridone core, a ketone-containing acridine, is a prominent structural motif in numerous bioactive natural products and synthetic compounds. The position and nature of substituents on the acridone ring play a crucial role in modulating the molecule's biological activity, solubility, and pharmacokinetic properties. The 4-methoxy substitution, as seen in this compound, is of particular interest for its potential to influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Physicochemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium with its more stable keto form, 4-Methoxy-9-acridone. The acridone form is generally favored, and the compound is often named as such in chemical literature.
| Property | Value | Source |
| CAS Number | 35308-00-0 | N/A |
| Molecular Formula | C₁₄H₁₁NO₂ | [4] |
| Molecular Weight | 225.24 g/mol | [4] |
| Appearance | Likely a crystalline solid | [4] |
| Melting Point | >300 °C | [4] |
Synthesis of 4-Methoxy-9-acridone
The synthesis of 4-Methoxy-9-acridone is typically achieved through a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization. This classical approach remains a reliable method for constructing the acridone core.
Overall Synthetic Pathway
Caption: Synthetic route to 4-Methoxy-9-acridone.
Step 1: Ullmann Condensation to N-(4-methoxyphenyl)anthranilic acid
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In this step, 2-chlorobenzoic acid is coupled with p-anisidine (4-methoxyaniline) to form the diarylamine intermediate, N-(4-methoxyphenyl)anthranilic acid.[5]
Caption: Workflow for the Ullmann Condensation step.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), p-anisidine (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide (e.g., 0.1 equivalents).
-
Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 130-150 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Filter the aqueous solution to remove the copper catalyst.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the N-(4-methoxyphenyl)anthranilic acid.
-
Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to 4-Methoxy-9-acridone
The final step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) to form the tricyclic acridone ring system. This is typically achieved by heating the N-(4-methoxyphenyl)anthranilic acid in a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[4]
Experimental Protocol:
-
Add N-(4-methoxyphenyl)anthranilic acid to an excess of polyphosphoric acid in a reaction vessel.
-
Heat the mixture with stirring to a temperature of 120-140 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude 4-Methoxy-9-acridone can be purified by recrystallization from a high-boiling solvent such as dimethylformamide or acetic acid.
A microwave-assisted synthesis using a Lewis acid catalyst like zinc chloride has also been reported to be a highly efficient method for this cyclization, significantly reducing reaction times.[4]
Analytical Characterization
The structure of 4-Methoxy-9-acridone can be confirmed by standard spectroscopic methods.
| Technique | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 3.86 (s, 3H, -OCH₃), 7.28-8.40 (m, 7H, Ar-H), 11.70 (s, 1H, -NH) | Confirms the presence of the methoxy group, aromatic protons, and the N-H proton of the acridone ring.[4] |
| IR (KBr, cm⁻¹) | 1634 (>C=O), 3720-3300 (-NH) | Indicates the presence of the carbonyl group of the acridone and the N-H stretching vibration.[4] |
| Mass Spec. (m/z) | 225 [M]⁺ | Corresponds to the molecular weight of C₁₄H₁₁NO₂.[4] |
Biological Activity and Mechanism of Action (Inferred)
DNA Intercalation and Topoisomerase Inhibition
The planar tricyclic structure of the acridone core is a key determinant of its biological activity, enabling it to intercalate into the DNA double helix.[3][6] This insertion between base pairs can lead to a variety of cellular consequences:
-
Inhibition of DNA Replication and Transcription: By distorting the DNA structure, intercalated acridones can physically obstruct the passage of DNA and RNA polymerases, thereby halting replication and transcription.
-
Topoisomerase Inhibition: Acridones are well-known inhibitors of topoisomerase I and II, enzymes that regulate DNA topology. By stabilizing the cleavable complex between topoisomerase and DNA, acridones can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[3]
Caption: Putative mechanism of action for acridone derivatives.
Potential as an Anticancer Agent
Numerous acridone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7][8][9][10][11] The efficacy of these compounds is often correlated with their ability to bind to DNA and inhibit topoisomerase. Studies on various acridone alkaloids have shown IC₅₀ values in the micromolar range against cell lines such as prostate cancer (LNCaP), lung carcinoma (A549), and colorectal adenocarcinoma (DLD-1).[8][9] It is plausible that 4-Methoxy-9-acridone would exhibit similar cytotoxic properties. The methoxy group at the 4-position could influence its activity through steric and electronic effects, potentially altering its DNA binding affinity or interaction with target enzymes.
Other Potential Biological Activities
Beyond their anticancer properties, acridine and acridone derivatives have been investigated for a variety of other therapeutic applications, including:
-
Antimicrobial and Antimalarial Activity: The ability to interact with DNA makes these compounds effective against various pathogens.[10]
-
Enzyme Inhibition: Acridones have been shown to inhibit other enzymes besides topoisomerases, which could contribute to their overall biological profile.[11]
Future Directions and Research Opportunities
This compound represents a fundamental scaffold within the broader class of bioactive acridones. While it has been synthesized and characterized, a thorough investigation of its biological properties is warranted. Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines would provide a baseline for its potential as an anticancer agent.
-
Mechanism of Action Studies: Investigating its ability to intercalate with DNA, inhibit topoisomerases, and induce apoptosis would elucidate its specific molecular mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues with modifications to the methoxy group and other positions on the acridone ring would provide valuable insights for the design of more potent and selective compounds.
-
Antimicrobial and Antiviral Screening: Assessing its activity against a range of bacterial, fungal, and viral pathogens could reveal new therapeutic applications.
Conclusion
This compound is a synthetically accessible member of the acridone family of compounds. Based on the well-established biological activities of the acridone scaffold, it holds potential as a DNA intercalator and topoisomerase inhibitor, with likely applications in cancer chemotherapy and as an antimicrobial agent. This technical guide provides a foundation for researchers interested in exploring the synthesis and biological evaluation of this and related compounds, highlighting the enduring relevance of the acridine core in the pursuit of novel therapeutic agents.
References
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A Comprehensive Guide to the Spectroscopic Characterization of 4-Methoxyacridin-9-ol and its Tautomer, 4-Methoxyacridin-9(10H)-one
This technical guide provides an in-depth exploration of the spectroscopic data for 4-Methoxyacridin-9-ol. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar heterocyclic compounds. We will delve into the core spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—not merely as data outputs, but as investigative tools. The causality behind experimental choices, the interpretation of the resulting data, and the integration of these data points to build a complete molecular picture are the central pillars of this document. A critical aspect of this analysis is the compound's existence in a tautomeric equilibrium between its phenolic (-ol) and ketonic (-one) forms, a phenomenon that profoundly influences its spectroscopic signature.
The Structural Dichotomy: Understanding Tautomerism
This compound exists in equilibrium with its more stable keto tautomer, 4-Methoxyacridin-9(10H)-one (also known as 4-methoxy-9-acridone).[1] This equilibrium is not a resonance structure but a rapid, reversible interconversion between two distinct constitutional isomers.[2][3] The acridone form is generally the predominant and more stable species in most environments. This stability is a key consideration in sample preparation and data interpretation, as the observed spectroscopic data is typically that of the acridone tautomer.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Sample Preparation: The Foundation of Quality Data
A robust spectroscopic analysis begins with a pure sample. A common and efficient method for synthesizing acridone derivatives is the cyclic condensation of an appropriate aromatic amine with o-chlorobenzoic acid.
Experimental Protocol: Synthesis of 4-Methoxyacridin-9(10H)-one
-
Mixing Reagents: In a 100 mL beaker, thoroughly mix o-chlorobenzoic acid (0.005 mol), 3-methoxyaniline (0.005 mol), and a catalytic amount of zinc chloride.
-
Microwave Irradiation: Irradiate the mixture in a microwave oven at approximately 160W. Monitor the reaction's progress every 30 seconds via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into boiling water to precipitate the product.
-
Purification: Filter the precipitate and boil it for five minutes in a sodium carbonate solution to remove any acidic impurities.
-
Final Product: Filter the purified solid, wash with water, and dry to yield 4-Methoxyacridin-9(10H)-one.
The choice of solvent and concentration for spectroscopic analysis is critical and technique-dependent. The protocols outlined in the following sections are designed to yield high-quality, interpretable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For 4-Methoxyacridin-9(10H)-one, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
¹H NMR Spectroscopy
Causality of Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the acridone, and, crucially, its aprotic nature allows for the observation of the exchangeable N-H proton as a distinct signal, often a broad singlet at a high chemical shift (downfield).
-
Frequency: A high-field spectrometer (e.g., 400 or 500 MHz) is recommended to resolve the complex multiplets in the aromatic region, providing greater clarity in spin-spin coupling patterns.[4]
Expected ¹H NMR Spectrum (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.70 | s (broad) | 1H | N-H |
| 7.28 - 8.40 | m | 7H | Ar-H |
| ~3.86 | s | 3H | -OCH₃ |
Data derived from a representative synthesis of 4-Methoxy-9-acridone.
Interpretation Insights:
-
The singlet at ~3.86 ppm is characteristic of the methoxy group protons.
-
The complex multiplet between 7.28 and 8.40 ppm corresponds to the seven protons on the fused aromatic rings. Specific assignment requires advanced 2D NMR techniques (like COSY and NOESY).
-
The highly deshielded singlet at ~11.70 ppm is the definitive signature of the N-H proton of the acridone tautomer, confirming that this is the predominant form in solution.
¹³C NMR Spectroscopy
¹³C NMR complements the proton data by mapping the carbon skeleton.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal in the range of 175-185 ppm, characteristic of a ketone/amide carbonyl group. This is a key indicator of the acridone tautomer.
-
Aromatic Carbons: Multiple signals between ~115 and ~145 ppm. The carbon attached to the methoxy group will be significantly shielded.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying key functional groups and, in this case, for distinguishing between the two tautomers.
Causality of Experimental Choices:
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disc. This solid-state method avoids solvent interference and provides a clear spectrum of the compound in its most stable form.
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3720 - 3300 | Broad | N-H stretch (indicative of the acridone form) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1634 | Strong | C=O stretch (carbonyl of the acridone) |
| 1600 - 1450 | Medium | Aromatic C=C ring stretches |
| ~1265 | Strong | C-O stretch (aryl ether) |
Data derived from a representative synthesis of 4-Methoxy-9-acridone. General ranges from standard IR tables.[5][6]
Interpretation Insights:
-
The strong, sharp absorption at ~1634 cm⁻¹ is the most compelling evidence for the C=O group of the acridone tautomer. The alternative this compound would lack this peak but would show a distinct O-H stretch (~3200-3600 cm⁻¹) and C=N stretch (~1650 cm⁻¹), which are not the primary observed features.
-
The broad band in the 3300-3720 cm⁻¹ region is characteristic of the N-H stretch, further supporting the acridone structure. The broadness is due to hydrogen bonding in the solid state.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-system of the acridine core. Acridine derivatives are known for their strong absorbance and often, fluorescence, properties that are central to many of their applications.[7]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile. The choice can influence the fine structure of the spectrum.
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-700 nm.
Expected UV-Vis Spectrum: Acridine and its derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. For 4-Methoxyacridin-9-one, one would expect:
-
A strong absorption band (Soret-like band) below 300 nm.
-
Several weaker, structured bands (Q-bands) at longer wavelengths, extending into the visible region, which are responsible for the compound's color.[8]
The exact λ_max values and molar absorptivity (ε) are highly dependent on the solvent and pH. These properties are critical for quantitative analysis and for studying interactions with biological macromolecules like DNA.[9]
Mass Spectrometry (MS): Unveiling Molecular Mass and Formula
Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a molecule.
Causality of Experimental Choices:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.
-
Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₁NO₂).
Expected Mass Spectrum (ESI-HRMS)
| m/z (experimental) | m/z (calculated for [C₁₄H₁₂NO₂]⁺) | Assignment |
| ~226.0863 | 226.0862 | [M+H]⁺ |
The molecular formula is C₁₄H₁₁NO₂ with a monoisotopic mass of 225.0790 Da.[1]
Interpretation Insights:
-
The primary observation will be the base peak corresponding to the protonated molecule, [M+H]⁺.
-
The high-resolution measurement allows for the differentiation from other potential formulas with the same nominal mass. For example, C₁₅H₁₄O₂ has a nominal mass of 226 but a different exact mass.
-
Under higher energy conditions (e.g., Electron Ionization or tandem MS), fragmentation may occur. Likely fragments would include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the acridone ring.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a compound is a holistic process. The data from each spectroscopic technique must be consistent and complementary.
Caption: Workflow for the spectroscopic confirmation of 4-Methoxyacridin-9(10H)-one.
Conclusion: The comprehensive analysis of spectroscopic data from NMR, IR, UV-Vis, and Mass Spectrometry overwhelmingly supports the conclusion that this compound exists predominantly as its keto tautomer, 4-Methoxyacridin-9(10H)-one. The ¹H NMR shows the characteristic N-H proton, the IR spectrum displays a strong C=O stretch, and the molecular formula is confirmed by HRMS. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system that allows for the unambiguous structural elucidation of the molecule. This guide provides the foundational knowledge and protocols for researchers to confidently characterize this and related acridine systems.
References
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Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis of 9-Acridone Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of acridine (500 MHz) in solution and incorporated in.... Retrieved from [Link]
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Informative Journals. (n.d.). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxyacridin-9(10H)-one. PubChem Compound Database. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-METHOXY-9-ACRIDINOL. Retrieved from [Link]
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University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Retrieved from [Link]
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ResearchGate. (n.d.). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methoxyacridin-9-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methoxyacridin-9-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore its synthesis, and discuss its current and potential applications, particularly within the realm of drug discovery.
Core Molecular Attributes
This compound, also known by synonyms such as 4-Methoxy-9-acridinol and 9-Hydroxy-4-methoxyacridine, is an acridine derivative characterized by a methoxy group at the 4th position and a hydroxyl group at the 9th position of the acridine core.[1][2][3]
Physicochemical Properties
A clear understanding of the molecular formula and weight is fundamental for any experimental work. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 225.24 g/mol | [1][3] |
| CAS Number | 73663-88-4 | [1][2][3][4] |
| Appearance | (Data not available in search results) | |
| Melting Point | (Data not available in search results) | |
| Solubility | (Data not available in search results) |
Synthesis of this compound
The synthesis of acridine derivatives is a well-established area of organic chemistry, often involving cyclization reactions. While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general approach can be inferred from the synthesis of related acridine compounds.[5][6][7] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis could potentially start from appropriately substituted diphenylamine or anthranilic acid derivatives, followed by a cyclization reaction to form the acridine core. The methoxy group would be present on one of the starting materials.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Condensation
-
In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid and an appropriate aniline derivative in a suitable solvent (e.g., diphenyl ether).
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product by precipitation or extraction.
Step 2: Cyclization
-
Treat the intermediate from Step 1 with a cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Heat the mixture according to the chosen method's requirements.
-
After the reaction is complete, quench the reaction mixture carefully with ice-water.
-
Neutralize the solution and extract the crude acridine product with an organic solvent.
Step 3: Formation of the 9-ol
-
The resulting 9-chloroacridine derivative can be hydrolyzed to the desired 9-acridinol by heating with aqueous acid or base.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 225.24, corresponding to its molecular weight.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would display characteristic signals for the aromatic protons on the acridine core and a singlet for the methoxy group's protons.
-
¹³C NMR would show distinct peaks for the carbon atoms of the acridine skeleton and the methoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-O stretching of the methoxy group, and C=N and C=C stretching of the acridine ring.
Applications in Research and Drug Development
Acridine derivatives are a well-known class of compounds with a broad range of biological activities. Their planar structure allows them to intercalate with DNA, leading to their use as antimicrobial and anticancer agents.[6][7]
Potential as an Antiplasmodial Agent
Recent research has focused on the development of acridine derivatives as antiplasmodial agents to combat malaria.[6][7][8] The 4-aminoacridine scaffold, in particular, has shown promise.[6][8] Given its structural similarity, this compound could serve as a valuable scaffold or starting material for the synthesis of novel antiplasmodial compounds.
Use in Fluorescent Probes and Dyes
The acridine core is inherently fluorescent. Modifications to the acridine ring system, such as the introduction of methoxy and hydroxyl groups, can modulate its photophysical properties. This makes this compound a potential candidate for the development of fluorescent probes for various biological applications.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage.
Conclusion
This compound is a compound with significant potential in medicinal chemistry and materials science. Its well-defined molecular structure and the versatile chemistry of the acridine core make it an attractive target for further investigation. Future research into its synthesis, biological activity, and photophysical properties is warranted to fully explore its potential applications.
References
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4-METHOXY-9-ACRIDINOL. (n.d.). Gsrs. Retrieved January 6, 2026, from [Link]
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This compound | CAS 73663-88-4. (n.d.). Chemical-Suppliers. Retrieved January 6, 2026, from [Link]
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Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. (2024, June 27). Periodica Polytechnica Chemical Engineering. Retrieved January 6, 2026, from [Link]
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9-Methoxyacridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. (n.d.). RSC Advances. Retrieved January 6, 2026, from [Link]
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Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. (2024, February 19). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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New 4-(N-cinnamoylbutyl)aminoacridines as potential multi-stage antiplasmodial leads. (2023, June 22). Miguel Prudêncio. Retrieved January 6, 2026, from [Link]
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Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. (1994, May 13). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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The Acridine Saga: From Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery and History of Acridine Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The journey of acridine and its derivatives is a compelling narrative that traverses from the industrial byproduct of coal tar to a cornerstone of modern medicinal chemistry. Initially recognized for their tinctorial properties, these planar nitrogen heterocycles have demonstrated a remarkable spectrum of biological activities, fundamentally shaping the development of antibacterial, antimalarial, and anticancer agents. This technical guide provides a comprehensive exploration of the seminal discoveries, key scientific minds, and the evolution of synthetic methodologies that have defined the field of acridine chemistry. We will delve into the intricate mechanisms of action, particularly their profound interaction with DNA and essential cellular enzymes, and present detailed experimental protocols for the synthesis and analysis of pivotal acridine compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into this versatile class of molecules.
The Genesis of a Scaffold: Discovery and Early Synthesis
The story of acridine begins in the burgeoning field of organic chemistry in the latter half of the 19th century, a period marked by the exploration of coal tar as a rich source of aromatic compounds.
Isolation from Coal Tar: A Serendipitous Finding
In 1870, German chemists Carl Gräbe and Heinrich Caro, while working at the German chemical company BASF, first isolated a weakly basic, crystalline compound from the high-boiling fraction of coal tar.[1][2] They named this new substance "acridine," derived from the Latin acer (sharp), owing to its pungent odor and irritant effect on the skin and mucous membranes.[3] The initial isolation procedure involved extracting the coal tar fraction with dilute sulfuric acid, followed by precipitation of acridine as a bichromate salt upon addition of potassium dichromate. The free base was then liberated by treatment with ammonia.[1]
Early Synthetic Endeavors
The isolation of acridine spurred efforts to develop synthetic routes to this novel heterocyclic system. One of the earliest and most enduring methods is the Bernthsen acridine synthesis , first reported in 1884. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures (200-270°C).[4][5][6] The use of formic acid as the carboxylic acid component yields the parent acridine ring.
Another foundational method is the Ullmann condensation , which can be adapted for the synthesis of acridones, the oxidized congeners of acridines.[2][7] This typically involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by cyclization. The resulting acridone can then be reduced to the corresponding acridine.
From Dyes to Drugs: The Dawn of Therapeutic Applications
Initially, the vibrant colors of acridine derivatives led to their use as dyes. However, their biological properties soon became the focus of intense scientific investigation, leading to groundbreaking therapeutic applications.
The Antibacterial Revolution: Proflavine
A pivotal moment in the history of acridines came in 1917 when Paul Ehrlich and his collaborator, L. Benda, discovered the potent antibacterial properties of 3,6-diaminoacridine, which came to be known as proflavine .[3] This discovery ushered in a new era of chemotherapy. Proflavine proved to be a powerful bacteriostatic agent, particularly against gram-positive bacteria, and was widely used as a topical antiseptic, especially for wound dressing during World War II.[8][9]
The work of the Australian chemist Adrien Albert in the mid-20th century was instrumental in elucidating the structure-activity relationships of antibacterial acridines. His research established that the antibacterial activity of aminoacridines was critically dependent on their cationic ionization at physiological pH and a planar molecular surface area, which facilitates their interaction with bacterial DNA.[3]
The War on Malaria: The Rise of Mepacrine
During World War II, the scarcity of quinine, the primary antimalarial drug at the time, created an urgent need for synthetic alternatives. This spurred the development and widespread use of mepacrine (also known as quinacrine or Atabrine), an acridine derivative, as an effective antimalarial agent.[2][10] Mepacrine was crucial for the Allied forces, particularly in the Pacific theater of the war.[10] Although later superseded by more effective drugs with fewer side effects, the success of mepacrine firmly established the therapeutic potential of the acridine scaffold in combating parasitic diseases.
Illuminating the Cellular World: Acridine Orange
Beyond its therapeutic applications, the fluorescent properties of acridine derivatives led to their use as powerful tools in cell biology. Acridine orange , a 3,6-bis(dimethylamino)acridine, was found to be a nucleic acid-selective metachromatic stain.[11][12] This means it fluoresces differently depending on its interaction with different types of nucleic acids. When it binds to double-stranded DNA, it emits a green fluorescence, while its interaction with single-stranded DNA or RNA results in a red fluorescence.[12] This property has made acridine orange an invaluable tool for cell cycle determination, apoptosis detection, and the visualization of microorganisms in clinical samples.[12][13]
The Modern Era: Acridines in Cancer Chemotherapy
The mid-20th century marked a significant shift in acridine research towards oncology, driven by the understanding of their fundamental mechanism of action: the ability to interact directly with DNA.
Amsacrine: A Pioneer in Topoisomerase Inhibition
A major breakthrough in the development of acridine-based anticancer agents was the synthesis of amsacrine (m-AMSA) in the 1970s.[14][15] Amsacrine, a 9-anilinoacridine derivative, demonstrated significant activity against various cancers, particularly acute leukemias.[15] Its development highlighted the importance of the 9-amino substituent in modulating the biological activity of the acridine core.
Further research revealed that amsacrine's potent anticancer effects stemmed not only from its ability to intercalate into DNA but also from its inhibition of a crucial nuclear enzyme, topoisomerase II .[16] This dual mechanism of action became a paradigm for the design of subsequent acridine-based anticancer drugs.
Unraveling the Mechanism of Action
The biological activities of acridine compounds are intrinsically linked to their unique molecular architecture, particularly their planar, tricyclic ring system. This allows them to engage in intimate interactions with cellular macromolecules, primarily DNA.
DNA Intercalation: The Foundational Interaction
The primary mechanism of action for many acridine derivatives is DNA intercalation .[17][18] This process involves the non-covalent insertion of the planar acridine ring system between the base pairs of the DNA double helix. This "squeezing in" is driven by favorable π-π stacking interactions between the aromatic rings of the acridine and the DNA bases.
This intercalation leads to several significant structural and functional consequences for the DNA molecule:
-
Unwinding and Lengthening: The insertion of the acridine molecule forces the DNA base pairs apart, causing a local unwinding of the helix and an overall increase in the length of the DNA molecule.
-
Inhibition of Replication and Transcription: The distorted DNA structure poses a physical barrier to the progression of DNA and RNA polymerases, thereby inhibiting these essential cellular processes. This is particularly detrimental to rapidly dividing cells, such as cancer cells.
Topoisomerase II Inhibition: A Double-Edged Sword
Many acridine derivatives, most notably amsacrine, are potent inhibitors of topoisomerase II , a vital enzyme that manages the topological state of DNA during replication, transcription, and chromosome segregation.[16][19] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.
Acridine-based inhibitors can interfere with this catalytic cycle in two main ways:
-
Topoisomerase II Poisons: These compounds, including amsacrine, stabilize the "cleavable complex," which is the transient intermediate where topoisomerase II is covalently bound to the cleaved DNA.[19] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which are highly cytotoxic and trigger apoptosis.
-
Catalytic Inhibitors: Other acridine derivatives act as catalytic inhibitors, interfering with other steps in the topoisomerase II cycle, such as ATP binding or the initial binding of the enzyme to DNA, without stabilizing the cleavable complex.[19]
Data Presentation
The following table summarizes the in vitro cytotoxic activity of selected acridine-based anticancer agents against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amsacrine (m-AMSA) | HCT-116 (Colon) | 23.11 | [16] |
| AMTAC-19 | HCT-116 (Colon) | 10.35 | [20] |
| Derivative 4e | HeLa (Cervical) | 14.75 | [20] |
| Derivative 4e | A549 (Lung) | 17.75 | [20] |
| Derivative 8b | HepG2 (Liver) | 14.51 | |
| Derivative 8b | HCT-116 (Colon) | 9.39 | |
| Derivative 8b | MCF-7 (Breast) | 8.83 | |
| DL-08 | B16-F10 (Melanoma) | 14.79 | [21] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key acridine derivatives.
Bernthsen Acridine Synthesis (General Procedure)
This protocol describes a general method for the synthesis of 9-substituted acridines.
Materials:
-
Diphenylamine
-
Carboxylic acid (e.g., formic acid for unsubstituted acridine)
-
Anhydrous zinc chloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ammonia solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine diphenylamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add anhydrous zinc chloride (2 equivalents) to the mixture.
-
Heat the reaction mixture to 200-220°C for 4-6 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Treat the solidified mass with hot water and concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the resulting precipitate and wash with water.
-
Suspend the crude product in water and add ammonia solution to precipitate the free acridine base.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 9-substituted acridine.[6][22]
Synthesis of Proflavine (3,6-Diaminoacridine)
This protocol outlines a method for the synthesis of the antibacterial agent proflavine.
Materials:
-
Proflavine hemisulfate hydrate
-
Thiophosgene
-
Chloroform
-
Sodium carbonate solution
-
Amine
-
Methanol
Procedure:
-
Synthesis of 3,6-Diisothiocyanatoacridine: In a flask, combine proflavine hemisulfate hydrate, thiophosgene, and chloroform.
-
Add a solution of sodium carbonate in water portion-wise with vigorous shaking.
-
After the reaction is complete, the organic layer is separated, dried, and the solvent is evaporated to yield 3,6-diisothiocyanatoacridine.
-
Synthesis of Thioureas: Dissolve the 3,6-diisothiocyanatoacridine in methanol.
-
Add the desired amine to the solution and stir.
-
The resulting thiourea derivative will precipitate and can be collected by filtration.
-
Synthesis of Proflavine Ureas (as an example of derivatization): The synthesized thiourea can be further reacted with mesitylnitrile oxide in methanol to yield the corresponding urea derivative.[23]
Synthesis of Amsacrine
This protocol describes a synthetic route to the anticancer drug amsacrine.
Materials:
-
3-Methoxy-4-nitroaniline
-
Methanesulfonyl chloride
-
Pyridine
-
Iron powder
-
Hydrochloric acid
-
9-Chloroacridine
Procedure:
-
Synthesis of N-(3-methoxy-4-nitrophenyl)methanesulfonamide: React 3-methoxy-4-nitroaniline with methanesulfonyl chloride in pyridine.
-
Reduction of the Nitro Group: Reduce the nitro group of the resulting sulfonamide using iron powder and hydrochloric acid to yield N-(4-amino-3-methoxyphenyl)methanesulfonamide.
-
Condensation with 9-Chloroacridine: Condense the amino-sulfonamide derivative with 9-chloroacridine in a suitable solvent to yield amsacrine.[24][25]
Visualization of Mechanisms
The following diagrams, generated using Graphviz, illustrate key mechanisms of action for acridine compounds.
Figure 1: Mechanism of DNA intercalation by a planar acridine derivative.
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An In-depth Technical Guide to 4-Methoxyacridin-9-ol Derivatives and Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships
This guide provides a comprehensive technical overview of 4-methoxyacridin-9-ol and its derivatives, a class of heterocyclic compounds with significant potential in drug discovery. We will delve into the synthetic strategies for accessing this scaffold, detailed protocols for evaluating their biological activities, and an analysis of their structure-activity relationships, particularly in the context of anticancer and antimalarial research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic promise of acridine-based compounds.
Introduction to the Acridine Scaffold
Acridine and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry.[1][2] The planar, tricyclic structure of the acridine core is a key feature that allows these molecules to intercalate into DNA and interact with various enzymes, making it a privileged scaffold in the design of therapeutic agents.[3][4] Acridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][5]
The 4-methoxy substituted acridine, in particular, serves as a valuable starting point for structure-activity relationship (SAR) studies. The methoxy group can significantly influence the molecule's electronic properties, solubility, metabolic stability, and interactions with biological targets.[6] This guide will focus on derivatives of this compound, exploring how modifications to this core structure impact its biological function.
Synthetic Pathways to 4-Methoxyacridine Derivatives
The synthesis of 4-methoxyacridine derivatives typically involves a multi-step process, commencing with the formation of a diarylamine intermediate, followed by cyclization to form the acridone core, and subsequent functionalization.
Synthesis of the 4-Methoxyacridone Core
A common and reliable route to the 4-methoxyacridone core is outlined below. This pathway begins with an Ullmann condensation to form the N-arylanthranilic acid, followed by a cyclization reaction.
Experimental Protocol: Synthesis of 4-Methoxyacridone
Step 1: Ullmann Condensation for N-(3-methoxyphenyl)anthranilic Acid [6]
-
Reaction: 2-Chlorobenzoic acid is reacted with m-anisidine in the presence of a copper catalyst to form N-(3-methoxyphenyl)anthranilic acid.[7][8][9]
-
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), m-anisidine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add a catalytic amount of copper(I) iodide and a ligand such as phenanthroline.
-
Add a high-boiling polar solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture at 150-180 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure N-(3-methoxyphenyl)anthranilic acid.
-
Step 2: Cyclization to 4-Methoxyacridone [6]
-
Reaction: The N-(3-methoxyphenyl)anthranilic acid is cyclized using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
-
Procedure:
-
Add N-(3-methoxyphenyl)anthranilic acid to an excess of polyphosphoric acid.
-
Heat the mixture to 120-140 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate formed is the 4-methoxyacridone.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Caption: Synthetic workflow for 4-methoxyacridone.
Derivatization at the 9-Position
The 9-position of the acridine ring is highly susceptible to nucleophilic substitution, making it a key site for introducing diverse functionalities.[10] A common strategy involves the conversion of the acridone to a 9-chloroacridine intermediate.
Experimental Protocol: Synthesis of 9-Chloro-4-methoxyacridine and subsequent amination
Step 1: Chlorination of 4-Methoxyacridone [11]
-
Procedure:
-
Suspend 4-methoxyacridone in an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-4 hours.
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the 9-chloro-4-methoxyacridine.
-
Filter the solid, wash with water, and dry.
-
Step 2: Nucleophilic Substitution with an Amine [11]
-
Procedure:
-
Dissolve 9-chloro-4-methoxyacridine in a suitable solvent such as phenol or a high-boiling alcohol.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Heat the reaction mixture at 100-120 °C for 1-3 hours.
-
After completion, cool the mixture and add an appropriate solvent like diethyl ether to precipitate the hydrochloride salt of the 9-aminoacridine derivative.
-
Filter the product and wash with the solvent to obtain the desired 9-amino-4-methoxyacridine derivative.
-
Biological Activities and Evaluation Protocols
This compound derivatives have shown promise in several therapeutic areas, most notably as anticancer and antimalarial agents. Their primary mechanism of action is often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes.[2][3]
Anticancer Activity
The planar nature of the acridine ring allows it to insert between the base pairs of DNA, disrupting replication and transcription, which can lead to cell cycle arrest and apoptosis.[12][13] Many acridine derivatives are also potent inhibitors of topoisomerase I and II, enzymes that are crucial for managing DNA topology during cellular processes.[2][10]
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay) [13][14]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells (e.g., A549 human lung carcinoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13][14]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Decatenation) [2][5]
-
Principle: This assay measures the ability of topoisomerase II to resolve interlocked DNA networks (catenated kinetoplast DNA, kDNA) into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation.
-
Procedure:
-
Incubate catenated kDNA with human topoisomerase IIα in the presence of various concentrations of the test compound and a known inhibitor (e.g., etoposide) as a positive control.
-
The reaction buffer should contain ATP.
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Catenated kDNA will remain at the origin, while decatenated minicircles will migrate into the gel. The inhibition of decatenation is a measure of topoisomerase II inhibition.
-
Caption: Mechanism of Topoisomerase II inhibition.
Antimalarial Activity
Acridine derivatives have a long history in the fight against malaria, with quinacrine being an early synthetic antimalarial.[15] Their mechanisms of action are multifaceted and can include inhibition of hemozoin formation, a crucial detoxification process for the parasite, and interaction with parasitic DNA and topoisomerases.[16][17]
Experimental Protocol: In Vitro Antimalarial Activity (SYBR Green I Assay) [18]
-
Principle: This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells. SYBR Green I is a dye that intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Procedure:
-
Culture synchronized P. falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells.
-
Add serial dilutions of the test compounds to the parasite culture in a 96-well plate. Include a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells and add SYBR Green I dye.
-
Measure the fluorescence using a fluorescence plate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the acridine ring system.
| Position | Substituent Type | Effect on Activity | Rationale | Reference(s) |
| 9 | Amino groups with basic side chains | Generally increases anticancer and antimalarial activity. | Enhances water solubility and interaction with the phosphate backbone of DNA. | [19][20] |
| 9 | Bulky aromatic groups | Can either increase or decrease activity depending on the target. | Steric hindrance can affect DNA intercalation but may improve binding to specific enzyme pockets. | [19] |
| 4 | Methoxy group | Can enhance activity compared to unsubstituted acridines. | The electron-donating nature can influence the electronic properties of the ring system and its binding affinity. | [20] |
| 2, 6, 7 | Electron-withdrawing or -donating groups | Modulates the electronic properties of the acridine ring. | Affects the pKa of the acridine nitrogen and its ability to be protonated at physiological pH, which is crucial for DNA binding. | [19] |
Key SAR Insights:
-
For Anticancer Activity: The presence of a basic side chain at the 9-position is often crucial for potent activity. Small, electron-donating groups on the acridine ring can also enhance cytotoxicity.[19][20]
-
For Antimalarial Activity: A combination of a 2-methoxy and a 6-chloro substituent on the acridine ring has been shown to be beneficial for activity against chloroquine-resistant strains of P. falciparum.[17] The presence of two positive charges at physiological pH, one on the acridine ring and one on the side chain, is also associated with improved antimalarial potency.[17]
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their well-defined synthetic routes and diverse biological activities, particularly as anticancer and antimalarial agents, make them an attractive area for further research. A thorough understanding of their synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, is essential for the rational design of novel and more effective acridine-based drugs.
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A Technical Guide to the Mechanism of Action of 4-Methoxyacridin-9-ol: A Multi-Targeted Approach
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Methoxyacridin-9-ol, a member of the pharmacologically significant acridine family. While direct experimental data on this specific molecule is limited, this document synthesizes the extensive body of research on structurally related acridine derivatives to construct a robust, evidence-based hypothesis of its biological activity. We will delve into the foundational mechanisms of DNA intercalation and subsequent topoisomerase inhibition, a hallmark of the acridine scaffold. Furthermore, we will explore the potential for cholinesterase inhibition and the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR cascade. This guide is intended for researchers, scientists, and drug development professionals, providing not only a detailed mechanistic overview but also actionable experimental protocols and comparative data to facilitate further investigation into this promising class of compounds.
Introduction: The Acridine Scaffold - A Privileged Structure in Medicinal Chemistry
Acridine, a nitrogen-containing heterocyclic aromatic compound, serves as the structural cornerstone for a multitude of biologically active molecules.[1] The inherent planarity of the tricyclic acridine ring system is a critical determinant of its primary mechanism of action: the ability to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This disruption of DNA architecture has profound cellular consequences, leading to the inhibition of DNA replication and transcription, and ultimately triggering programmed cell death (apoptosis).[1] Consequently, acridine derivatives have been a fertile ground for the development of therapeutic agents, most notably in the realm of oncology, with compounds like amsacrine having seen clinical application.[1] The biological activity of acridines is not, however, limited to DNA intercalation. Various derivatives have demonstrated potent inhibitory effects on key enzymes, including topoisomerases and cholinesterases, highlighting the multi-targeted nature of this chemical class.[3][4][5]
This compound, the subject of this guide, possesses the characteristic planar acridine core, suggesting a strong likelihood of DNA intercalation as a primary mode of action. The presence of the methoxy and hydroxyl substituents at positions 4 and 9 respectively, are anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity for its biological targets and its overall pharmacological profile.
Proposed Mechanism of Action: A Tripartite Hypothesis
Based on the extensive literature on acridine derivatives, we propose a multi-faceted mechanism of action for this compound, centered around three key biological activities:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of this compound strongly suggests its ability to intercalate into the DNA double helix. This non-covalent insertion is driven by π-π stacking interactions between the acridine ring and the DNA base pairs.[1] This intercalation event is hypothesized to be the initiating step in a cascade of cellular responses, the most significant of which is the inhibition of topoisomerase enzymes.[3][5][6] Topoisomerases are crucial for resolving the topological challenges that arise during DNA replication, transcription, and repair.[6] By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and the subsequent activation of apoptotic pathways.[5][6]
-
Cholinesterase Inhibition: A significant body of research has identified various acridine derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine.[4][7][8][9] The inhibition of these enzymes leads to an increase in the synaptic concentration of acetylcholine, a therapeutic strategy employed in the management of Alzheimer's disease.[8][10] The structural similarity of this compound to known acridine-based cholinesterase inhibitors suggests that it may also exhibit this activity.
-
Modulation of Cellular Signaling Pathways: Recent studies have revealed that the biological effects of some acridine derivatives extend beyond direct DNA damage and enzyme inhibition. For instance, 9-aminoacridine has been shown to downregulate the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K), leading to the inhibition of the pro-survival PI3K/AKT/mTOR signaling pathway.[11] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[11] It is plausible that this compound could similarly modulate this or other critical signaling cascades, contributing to its overall biological effect.
Visualizing the Mechanisms
To provide a clearer understanding of the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
Figure 1: Proposed mechanism of DNA intercalation and topoisomerase II inhibition by this compound.
Figure 2: Postulated mechanism of cholinesterase inhibition by this compound.
Figure 3: Hypothetical modulation of the PI3K/AKT/mTOR signaling pathway by this compound.
Experimental Protocols for Mechanistic Elucidation
To empirically validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.
Topoisomerase II Inhibition Assay
This assay determines the ability of a test compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a higher proportion of supercoiled DNA. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.
-
Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV illumination.
-
Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. A dose-dependent increase in the supercoiled DNA band indicates topoisomerase II inhibition.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for quantifying acetylcholinesterase and butyrylcholinesterase activity.[9][10]
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)
-
Enzyme solution (AChE or BChE)
-
Test compound solutions (varying concentrations of this compound)
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the test compound or vehicle control to each well.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute for 10-20 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Quantitative Data: A Comparative Perspective
While specific IC₅₀ values for this compound are not yet available in the public domain, the following table provides a summary of the inhibitory activities of related acridine derivatives against various biological targets. This data serves as a valuable benchmark for contextualizing the potential potency of this compound.
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) |
| 9-Phosphoryl-9,10-dihydroacridines | Dibenzyloxy derivative (1d) | BChE | 2.90 ± 0.23 |
| Diphenethyl bioisostere (1e) | BChE | 3.22 ± 0.25 | |
| Acridine-coumarin hybrids | Derivative 9b | hAChE | 5.85 |
| 9-Acridinyl-1,2,3-triazole derivatives | Compound 8 | Topoisomerase IIB | 0.52 |
| Compound 9 | Topoisomerase IIB | 0.86 |
Conclusion and Future Directions
The available evidence from the broader class of acridine derivatives strongly supports a multi-targeted mechanism of action for this compound, encompassing DNA intercalation, topoisomerase inhibition, and potentially cholinesterase inhibition and modulation of key cellular signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Further research, including in vitro enzyme and cell-based assays, as well as in vivo studies, will be crucial to fully elucidate the pharmacological profile of this compound and to assess its therapeutic potential. The structural modifications present in this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for further investigation in the fields of oncology and neurodegenerative disease.
References
- Kozurkova, M., et al. (2021). Acridine derivatives as inhibitors/poisons of topoisomerase II. Journal of Applied Toxicology, 42(3), 379-393.
- Musilek, K., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(22), 6046-6056.
- BenchChem. (2025). Acridine Derivatives as DNA Intercalating Agents: A Technical Guide. BenchChem.
- ResearchGate. (n.d.). Acridine derivatives as inhibitors/poisons of topoisomerase II | Request PDF.
- Avino, A., et al. (2012).
- Al-Ghorbani, M., et al. (2020). Synthesis, in vitro acetylcholinesterase inhibitory activity and molecular docking of new acridine-coumarin hybrids. Bioorganic Chemistry, 94, 103387.
- de Oliveira, R. B., et al. (2021).
- Al-Suwaidan, I. A., et al. (2021). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1658.
- Oganesyan, E. T., et al. (2022). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry, 10, 963654.
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- Farmacia Journal. (2018). DNA INTERCALATING ABILITY OF FOUR ACRIDINE-N-OXYDES DERIVATIVES INVESTIGATED BY SPECTRAL AND ELECTROCHEMICAL TECHNIQUES. Farmacia Journal, 66(2), 266-272.
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Methodological & Application
4-Methoxyacridin-9-ol: A Versatile Fluorescent Probe for pH and Metal Ion Sensing
Senior Application Scientist Note: This document provides a comprehensive guide to the utilization of 4-Methoxyacridin-9-ol as a fluorescent probe. As a member of the acridine family of dyes, this molecule exhibits promising photophysical properties that make it a valuable tool for researchers in cell biology, biochemistry, and drug discovery. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the acridine family. The acridine core is known for its fluorescent properties, and derivatives of this scaffold have been widely employed as fluorescent probes for various biological applications.[1] The planar tricyclic structure of acridines allows them to interact with biomolecules, and their fluorescence is often sensitive to the local environment, making them excellent candidates for sensing applications.
The presence of a hydroxyl group at the 9-position and a methoxy group at the 4-position of the acridine ring in this compound are anticipated to modulate its electronic and photophysical properties. The nitrogen atom in the acridine ring can undergo protonation, leading to changes in the fluorescence emission, which forms the basis for its use as a pH sensor. Furthermore, the oxygen and nitrogen atoms can act as potential coordination sites for metal ions, suggesting its utility as a fluorescent metal ion sensor.
Properties and Specifications
While extensive experimental data for this compound is not yet widely published, we can infer its key properties based on its chemical structure and data from closely related acridine derivatives.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₁NO₂ | [2] |
| Molecular Weight | 225.24 g/mol | [2] |
| CAS Number | 73663-88-4 | [2] |
| Appearance | Likely a crystalline solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited aqueous solubility. | Inferred from similar compounds |
| Purity | ≥98% | Recommended for fluorescence applications |
| Excitation Maximum (λex) | Estimated to be in the range of 390-420 nm | Based on similar acridine derivatives like 9-Amino-6-chloro-2-methoxyacridine (ACMA).[3][4] |
| Emission Maximum (λem) | Estimated to be in the range of 450-500 nm | Based on similar acridine derivatives like 9-Amino-6-chloro-2-methoxyacridine (ACMA).[3][4] |
| Quantum Yield (Φ) | Variable, dependent on solvent and pH | The fluorescence quantum yield of acridine derivatives is known to be highly sensitive to the environment. |
| Extinction Coefficient (ε) | To be determined experimentally |
Note: The photophysical properties (excitation/emission maxima, quantum yield, and extinction coefficient) are estimations based on related compounds. It is highly recommended that users experimentally determine these parameters for their specific experimental conditions.
Principle of Operation
The utility of this compound as a fluorescent probe stems from the sensitivity of its fluorescence to the surrounding environment.
pH Sensing
The fluorescence of many acridine derivatives is pH-dependent. The nitrogen atom in the central ring of the acridine core can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, often leading to an enhancement of fluorescence. In contrast, in neutral or basic environments, the fluorescence may be quenched. This reversible protonation-deprotonation allows for the ratiometric or intensity-based measurement of pH. The closely related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), is a known pH-sensitive fluorescent probe.[4]
Metal Ion Sensing
The nitrogen and oxygen atoms in this compound can serve as coordination sites for metal ions. The binding of a metal ion can alter the photophysical properties of the fluorophore in several ways:
-
Fluorescence Quenching: Paramagnetic metal ions can quench fluorescence through processes like photoinduced electron transfer (PET).
-
Fluorescence Enhancement: Binding to certain metal ions can restrict intramolecular vibrations, reducing non-radiative decay pathways and leading to fluorescence enhancement.
-
Spectral Shifts: Coordination with a metal ion can change the energy levels of the fluorophore, resulting in a shift in the excitation or emission spectra.
Synthesis of this compound
A reliable synthesis of 4-methoxyacridine, a precursor to this compound, involves a multi-step process. The final conversion to this compound can be achieved through established methods. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Protocols
Safety Precaution: Always handle this compound and all other chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Proper preparation of stock and working solutions is critical for obtaining reproducible results. Using a high-purity organic solvent for the stock solution ensures stability, while the working solution is prepared in the appropriate buffer for the specific application.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS) for biological experiments, or a series of buffers with known pH for pH titration)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 2.25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the 10 mM stock solution to the desired working concentration in the appropriate buffer. For example, to prepare a 10 µM working solution, dilute 1 µL of the 10 mM stock solution into 999 µL of buffer.
-
Vortex the working solution gently before use.
-
Protocol 2: In Vitro pH Titration
Rationale: This protocol allows for the characterization of the pH-dependent fluorescence of this compound. By measuring the fluorescence intensity at different pH values, a calibration curve can be generated to determine the pKa of the probe.
Materials:
-
This compound working solution (e.g., 10 µM)
-
A series of buffers with a range of known pH values (e.g., citrate, phosphate, and borate buffers covering a pH range from 3 to 10)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader or spectrofluorometer
Experimental Workflow:
Caption: Workflow for in vitro pH titration.
Procedure:
-
Pipette 100 µL of each buffer of known pH into separate wells of the 96-well plate.
-
Add 100 µL of the 10 µM this compound working solution to each well.
-
Mix gently by pipetting up and down.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to the determined optimum (e.g., ~410 nm) and record the emission spectrum or the intensity at the emission maximum (e.g., ~475 nm).
-
Plot the fluorescence intensity as a function of pH.
Protocol 3: Cellular Imaging of Intracellular pH (Qualitative)
Rationale: This protocol describes the use of this compound for visualizing acidic compartments within live cells, such as lysosomes. The probe is expected to accumulate in these organelles and exhibit enhanced fluorescence due to the low pH.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound working solution (e.g., 1-10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for the probe)
Experimental Workflow:
Caption: Workflow for cellular imaging.
Procedure:
-
Grow cells to the desired confluency on glass-bottom dishes or coverslips.
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type.
-
After incubation, remove the loading solution and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Capture images using the appropriate filter set.
Data Analysis and Interpretation
pH Titration Data
The data from the in vitro pH titration can be used to generate a calibration curve. Plot the fluorescence intensity (y-axis) against the pH (x-axis). The resulting curve can be fitted to a sigmoidal dose-response equation to determine the pKa of the probe, which is the pH at which the fluorescence is half-maximal.
Cellular Imaging Data
Fluorescence microscopy images will reveal the subcellular localization of this compound. Brightly fluorescent puncta within the cytoplasm are indicative of accumulation in acidic organelles like lysosomes. The intensity of the fluorescence can be quantified using image analysis software such as ImageJ or FIJI.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low fluorescence signal | Incorrect filter set on the microscope. | Ensure the excitation and emission filters are appropriate for the probe's spectral properties. |
| Probe concentration is too low. | Increase the concentration of the working solution. | |
| Photobleaching. | Reduce the exposure time and excitation light intensity. Use an anti-fade mounting medium if fixing cells. | |
| High background fluorescence | Incomplete removal of excess probe. | Increase the number of washes after probe loading. |
| Autofluorescence from cells or medium. | Image an unstained control to assess the level of autofluorescence. Use a medium with low background fluorescence. | |
| Cell toxicity | Probe concentration is too high or incubation time is too long. | Perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions. |
| Inconsistent results | Inaccurate pH of buffers. | Calibrate the pH meter before preparing buffers. |
| Degradation of the probe. | Store the stock solution properly at -20°C and protect it from light. Prepare fresh working solutions for each experiment. |
References
- BenchChem. (2025). Application Notes: Acridine-4-Sulfonic Acid as a Fluorescent Probe for Metal Ion Detection. BenchChem.
- BenchChem. (2025). A Comparative Guide to Acridine-Based and Other Common Fluorescent pH Sensors. BenchChem.
- RSC Publishing. (n.d.). An unexpected dual-response pH probe based on acridine. RSC Publishing.
- Global Substance Registration System. (n.d.). 4-METHOXY-9-ACRIDINOL.
- SciSpace. (n.d.). An unexpected dual-response pH probe based on acridine.
- PubMed. (n.d.). Evaluation of acridine in Nafion as a fluorescence-lifetime-based pH sensor.
- Oxford Academic. (n.d.). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols.
- Optical Filter. (2024, March 27).
- Frontiers. (n.d.).
- Cayman Chemical. (n.d.). 9-Amino-6-chloro-2-methoxyacridine (CAS 3548-09-2).
- MedChemExpress. (n.d.). 9-Amino-6-chloro-2-methoxyacridine (ACMA) | pH Sensitive Fuorescent Probe.
- Analyzing fluorescence microscopy images with ImageJ. (n.d.). Analyzing fluorescence microscopy images with ImageJ.
- ResearchGate. (n.d.). A new acridine derivative as a highly selective 'off–on' fluorescence chemosensor for Cd2+ in aqueous media | Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Acridine-4-sulfonic acid in Fluorescence Microscopy Techniques. BenchChem.
- DeNovix. (2025, May 30). Acridine Orange Assay Protocol | Technical Note 182.
- Moxi GO II. (2018, June). Protocol 06/2018 Moxi GO II - Acridine Orange (AO, nucleated cells) and Viability (PI) - Staining Page 1 Overview.
- ResearchGate. (2015, March 19). How should I use acridine orange staining?.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxyacridine.
- Benchchem. (n.d.). 4-Methoxyacridine as a Fluorescent Probe: An In-depth Technical Guide.
- Wiley Online Library. (n.d.).
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- MDPI. (2024, March 19). A “Pincer” Type of Acridine–Triazole Fluorescent Dye for Iodine Detection by Both 'Naked-Eye' Colorimetric and Fluorometric Modes.
- Periodica Polytechnica. (2024, June 27). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks.
- Quick Spark. (2021, September 17). How to Troubleshoot Fluorescent Lights.
- wikiHow. (n.d.). How to Test Fluorescent Bulbs: 9 Steps (with Pictures).
- PMC. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.
- Expert Electric. (2020, September 3). How to Troubleshoot Fluorescent Lights.
- the Natural Handyman. (n.d.). Fluorescent Light Fixture And Tube Troubleshooting And Repair.
- gsrs. (n.d.). 4-METHOXY-9-ACRIDINOL.
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- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Dimethyl-2-[(acridin-9-yl)methylidene]-malonate as fluorescent probe for histochemical analysis: ALMEIDA et al.
- RSC Publishing. (n.d.). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines.
- MedChemExpress. (n.d.). 9-Amino-6-chloro-2-methoxyacridine (ACMA) | pH Sensitive Fuorescent Probe.
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Application Note: A Validated Experimental Protocol for the Synthesis, Characterization, and Application of 4-Methoxyacridin-9-ol
An In-Depth Technical Guide
Abstract
The acridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to intercalate with DNA and interact with key enzymes.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of 4-Methoxyacridin-9-ol, a key analog for structure-activity relationship (SAR) studies. The synthesis is achieved through a robust two-step process: an initial Ullmann condensation to form the diarylamine intermediate followed by an acid-catalyzed cyclodehydration. This document offers detailed, step-by-step methodologies for synthesis, purification, and rigorous characterization using modern analytical techniques. Furthermore, it includes a validated protocol for evaluating the compound's antimicrobial activity, providing a complete workflow for researchers in chemical synthesis and drug development.
Overall Synthetic Pathway
The synthesis of this compound, which exists in tautomeric equilibrium with the more stable 4-Methoxyacridin-9(10H)-one, is efficiently accomplished in two primary steps. The pathway begins with a copper-catalyzed Ullmann condensation to construct the N-aryl anthranilic acid backbone, followed by a strong acid-mediated cyclization to form the tricyclic acridone core.
Caption: Overall workflow for the synthesis of this compound.
Synthesis Protocols
Protocol A: Synthesis of N-(2-methoxyphenyl)anthranilic Acid
Scientific Rationale: The Ullmann condensation is a classic and reliable method for forming a C-N bond between an aryl halide and an amine.[2] The reaction is catalyzed by a copper species, typically copper powder, cuprous oxide (Cu₂O), or other copper(I) salts.[3] A base, such as potassium carbonate (K₂CO₃), is required to neutralize the HX byproduct. High-boiling polar aprotic solvents like DMF are ideal for this reaction, which often requires elevated temperatures.[2]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-Chlorobenzoic Acid | 156.57 | 15.7 g | 0.10 |
| o-Anisidine | 123.15 | 13.5 g | 0.11 |
| Anhydrous K₂CO₃ | 138.21 | 15.2 g | 0.11 |
| Copper(I) Oxide (Cu₂O) | 143.09 | 0.7 g | 0.005 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Hydrochloric Acid (HCl) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid, o-anisidine, anhydrous potassium carbonate, and copper(I) oxide.
-
Solvent Addition: Add 100 mL of DMF to the flask.
-
Reaction: Heat the mixture to reflux (approx. 153 °C) with vigorous stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate with 1% acetic acid).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidification: Slowly acidify the aqueous mixture to pH 3-4 with concentrated HCl while stirring. This will precipitate the product.
-
Isolation: Collect the crude solid by vacuum filtration through a Buchner funnel. Wash the solid thoroughly with distilled water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, treat with activated charcoal to remove colored impurities, filter hot, and add water dropwise until persistent turbidity is observed. Allow to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Dry the purified N-(2-methoxyphenyl)anthranilic acid in a vacuum oven at 60 °C. The expected yield is 75-85%.
Protocol B: Synthesis of 4-Methoxyacridin-9(10H)-one
Scientific Rationale: This step is an intramolecular Friedel-Crafts-type acylation, also known as a cyclodehydration.[4] A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), protonates the carboxylic acid group, making it a potent electrophile that attacks the electron-rich aromatic ring of the anisole moiety to form the central ring of the acridone system.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| N-(2-methoxyphenyl)anthranilic Acid | 243.25 | 24.3 g | 0.10 |
| Concentrated H₂SO₄ (98%) | 98.08 | 100 mL | - |
| Sodium Carbonate (Na₂CO₃) | 105.99 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL flask, carefully add 24.3 g of N-(2-methoxyphenyl)anthranilic acid to 100 mL of concentrated sulfuric acid with stirring.
-
Heating: Heat the solution on a boiling water bath (95-100 °C) for 4 hours.[5] The color of the solution will darken.
-
Quenching: After cooling slightly, carefully and slowly pour the reaction mixture into 1 liter of boiling water with vigorous stirring. This step should be performed in a large beaker within a fume hood to manage spattering.
-
Neutralization and Isolation: Boil the resulting yellow suspension for 5 minutes. Filter the hot mixture to collect the yellow precipitate. Resuspend the moist solid in 400 mL of a 5% aqueous sodium carbonate solution and boil for 10 minutes to neutralize any remaining acid.[5]
-
Final Collection: Collect the solid product by vacuum filtration, wash thoroughly with hot water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the bright yellow powder in a vacuum oven at 100 °C. The crude yield is typically >90%.
Purification and Characterization
Protocol C: Purification by Recrystallization
The crude 4-Methoxyacridin-9(10H)-one can be further purified by recrystallization from glacial acetic acid or a high-boiling solvent like N,N-dimethylformamide (DMF) with the addition of water.
-
Suspend the crude product in a minimal volume of boiling glacial acetic acid.
-
Stir until fully dissolved.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of bright yellow crystals.
-
Cool further in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the crystals under vacuum.
Physicochemical and Spectroscopic Data:
| Property | Expected Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | [6][7] |
| Molecular Weight | 225.24 g/mol | [6][7] |
| Appearance | Bright yellow crystalline powder | [5][8] |
| Melting Point | 284-287 °C (decomposes) | [9] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.8 (s, 1H, NH), 8.2-7.2 (m, 7H, Ar-H), 4.0 (s, 3H, OCH₃) | Predicted |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 177 (C=O), 155-115 (Ar-C), 56 (OCH₃) | Predicted |
| Mass Spec (EI) | m/z (%): 225 [M]⁺, 210 [M-CH₃]⁺, 182 [M-CH₃-CO]⁺ | [7] |
Application Protocol: Antimicrobial Activity Screening
Scientific Rationale: Acridine derivatives are known to possess antimicrobial properties, often by disrupting bacterial DNA replication or cell wall synthesis.[10] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol D: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the purified 4-Methoxyacridin-9(10H)-one in DMSO.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37 °C. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of broth containing the test compound at the desired starting concentration to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 should serve as a growth control (broth + inoculum, no compound), and well 12 as a sterility control (broth only).
-
Inoculation: Add 10 µL of the adjusted bacterial suspension to wells 1 through 11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Safety Precautions
-
Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent; handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Aryl halides and amines like o-anisidine can be toxic and irritants. DMF is a skin irritant and can be absorbed through the skin.
-
Reactions: The quenching of the sulfuric acid reaction is highly exothermic and can cause dangerous splashing. Always add the acid mixture to water slowly and with vigorous stirring.
-
Product: Acridine derivatives should be handled with care as they are potential mutagens due to their DNA-intercalating properties.
References
-
Organic Syntheses. Acridone. Available from: [Link]
-
Arkat USA. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Available from: [Link]
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PrepChem.com. Synthesis of Step A -- N-phenyl-anthranilic acid. Available from: [Link]
- Google Patents. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies.
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GSRS. 4-METHOXY-9-ACRIDINOL. Available from: [Link]
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Wikipedia. Ullmann condensation. Available from: [Link]
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ResearchGate. Acridine and substituted acridine synthesis using Ullman (a), Bernthsen (b), Friedlander (c) synthesis, and from C-acylated diphenylamine (d). Available from: [Link]
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Slideshare. Ullmann Reaction. Available from: [Link]
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Synthesis and anticancer study of 9-aminoacridine derivatives. Available from: [Link]
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Scribd. Ullmann Acridine Synthesis. Available from: [Link]
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PubChem. 4-Methoxyacridin-9(10H)-one. Available from: [Link]
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Organic Syntheses. 9-aminoacridine. Available from: [Link]
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RSC Publishing. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Available from: [Link]
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PubMed. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Available from: [Link]
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MDPI. 9-Methoxyellipticine: Antibacterial Bioactive Compound Isolated from Ochrosia elliptica Labill. Roots. Available from: [Link]
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ResearchGate. Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii. Available from: [Link]
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Application Notes and Protocols for Investigating 4-Methoxyacridin-9-ol in Cell Biology
Introduction: Unveiling the Potential of a Classic Scaffold
The acridine and acridone core structures are privileged scaffolds in medicinal chemistry and chemical biology, renowned for their diverse biological activities.[1][2][3] These planar heterocyclic systems are well-documented as DNA intercalators, inhibitors of essential enzymes like topoisomerases, and modulators of critical cellular pathways, leading to their exploration as anticancer, antibacterial, and antiviral agents.[4][5][6][7] 4-Methoxyacridin-9-ol, a member of this family, possesses the characteristic tricyclic planar structure with methoxy and hydroxyl substitutions that are known to influence biological activity.[2] While specific data on this compound is limited, its structural similarity to numerous bioactive acridones strongly suggests a high probability of significant applications in cell biology, particularly in the study of DNA damage, cell cycle regulation, and apoptosis.[8][9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential cellular applications of this compound. It provides not just step-by-step protocols, but also the scientific rationale behind the experimental design, based on the established activities of closely related acridone derivatives. The following sections will detail hypothesized mechanisms of action and provide robust protocols to test these hypotheses, enabling a thorough characterization of this promising compound.
Compound Profile: this compound
| Property | Value |
| Synonyms | 9-Hydroxy-4-methoxyacridine, 4-Methoxy-9-acridinol, NSC-76055 |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Structure |
Section 1: Investigating the Role of this compound in the DNA Damage Response
Scientific Rationale
The planar structure of the acridine ring is a classic motif for DNA intercalation.[3][6] This non-covalent insertion between base pairs can disrupt DNA replication and transcription, and most critically, can interfere with the function of topoisomerases.[4][5] Topoisomerases are vital enzymes that resolve DNA supercoiling. Their inhibition by small molecules often leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks.[11][12] These breaks trigger a complex signaling cascade known as the DNA Damage Response (DDR). A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which accumulates at the sites of double-strand breaks.
We hypothesize that this compound, like other acridones, functions as a topoisomerase inhibitor, leading to DNA damage. This can be visualized by monitoring the formation of γH2AX foci in treated cells.
Potential Signaling Pathway
Caption: Hypothesized mechanism of this compound inducing DNA damage.
Protocol 1: Immunofluorescence Staining for γH2AX Foci
This protocol details how to assess the formation of DNA double-strand breaks in a selected cancer cell line (e.g., A549 lung carcinoma) following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
A549 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips (sterile)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for γH2AX immunofluorescence staining.
Step-by-Step Methodology:
-
Cell Seeding: A day before the experiment, seed A549 cells onto sterile glass coverslips placed in 6-well plates at a density that will result in 60-70% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., final concentrations of 1, 5, 10 µM). Include a DMSO vehicle control. Replace the medium in the wells with the compound-containing medium and incubate for a predetermined time (e.g., 24 hours). A positive control, such as Etoposide (a known topoisomerase II inhibitor), should be included.
-
Fixation: After incubation, aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice more with PBS. Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium. Analyze the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
Data Interpretation:
| Observation | Interpretation |
| No or few green foci in DMSO control | Baseline level of DNA damage is low. |
| Dose-dependent increase in green foci | This compound induces DNA double-strand breaks. |
| Punctate green foci co-localizing with DAPI | Confirms the formation of γH2AX foci at sites of DNA damage within the nucleus. |
| Strong foci formation in Etoposide control | The assay is working correctly. |
Section 2: Assessing the Impact of this compound on Cell Cycle Progression
Scientific Rationale
The induction of DNA damage typically activates cell cycle checkpoints, which halt cell division to allow time for repair.[13] Many DNA-damaging agents, including numerous acridine derivatives, cause an accumulation of cells in the G2 or M phase of the cell cycle.[14] This G2/M arrest prevents cells with damaged DNA from entering mitosis. Analyzing the cell cycle distribution of a cell population treated with this compound can therefore reveal its cytostatic effects. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is a standard and robust method for this analysis.
We hypothesize that this compound will induce cell cycle arrest, likely at the G2/M checkpoint, in a dose- and time-dependent manner.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to quantify the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
This compound (10 mM stock in DMSO)
-
Cancer cell line (e.g., K562, a human leukemia cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Harvesting: Collect the cells by centrifugation (300 x g for 5 minutes). Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight). This step is critical for proper fixation and permeabilization.
-
Rehydration and Washing: Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol. Resuspend the pellet in 5 mL of PBS and centrifuge again.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A). Collect data for at least 10,000 events per sample. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Interpretation:
| Observation | Interpretation |
| Decrease in G0/G1 peak, increase in G2/M peak | Compound induces G2/M cell cycle arrest. |
| Appearance of a sub-G1 peak | Suggests the presence of apoptotic cells with fragmented DNA. |
| Dose-dependent change in cell cycle distribution | The effect of this compound on the cell cycle is concentration-dependent. |
Section 3: Determining the Pro-Apoptotic Activity of this compound
Scientific Rationale
Cells with irreparable DNA damage or those arrested in the cell cycle for a prolonged period often initiate apoptosis, or programmed cell death.[13] Acridone derivatives are known to induce apoptosis through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial membrane potential.[8][15] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled and used to detect these early apoptotic cells. Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
We hypothesize that this compound will induce apoptosis in cancer cells, which can be quantified using Annexin V/PI staining.
Protocol 3: Quantification of Apoptosis by Annexin V/PI Staining
This protocol provides a method to measure the induction of apoptosis in a cell line (e.g., K562) following treatment with this compound.
Materials:
-
This compound (10 mM stock in DMSO)
-
K562 cells
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates and treat with desired concentrations of this compound and controls for the desired time (e.g., 24 hours).
-
Cell Harvesting: Carefully collect all cells, including those floating in the supernatant (which may be apoptotic), by centrifugation.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer provided in the kit. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour). The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
Data Interpretation:
The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (Q4) | Negative | Negative | Viable cells |
| Lower Right (Q3) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells (or debris) |
A dose-dependent increase in the percentage of cells in the lower right (early apoptotic) and upper right (late apoptotic) quadrants indicates that this compound induces apoptosis.
Conclusion
The protocols and rationales provided in this guide offer a robust framework for the initial characterization of this compound's activity in cell biology. Based on the extensive literature on related acridone compounds, it is highly probable that this molecule will exhibit significant effects on DNA integrity, cell cycle progression, and apoptosis. The successful execution of these experiments will provide valuable insights into its mechanism of action and pave the way for its potential development as a novel research tool or therapeutic agent.
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Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. Journal of Applied Toxicology, 2025. [Link]
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Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 2017. [Link]
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Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents. PLoS One, 2013. [Link]
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Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway. Molecules, 2022. [Link]
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DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. ResearchGate, 2024. [Link]
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Acridone derivative 8a induces oxidative stress-mediated apoptosis in CCRF-CEM leukemia cells: application of metabolomics in mechanistic studies of antitumor agents. PubMed, 2013. [Link]
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Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Current Medicinal Chemistry, 2007. [Link]
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Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. ResearchGate, 2025. [Link]
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Recent developments in the synthesis and biological activity of acridine/acridone analogues. MOST Wiedzy, 2017. [Link]
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Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer's Pathogenesis and Their Pharmacokinetic Properties. Pharmaceuticals (Basel), 2021. [Link]
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New acridone derivatives to target telomerase and oncogenes – an anticancer approach. RSC Advances, 2025. [Link]
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The genetic toxicology of acridines. Mutation Research, 1995. [Link]
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Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 2022. [Link]
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Cytotoxicity of acridine derivatives on human MM cell lines. ResearchGate, 2016. [Link]
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New acridone derivatives to target telomerase and oncogenes – an anticancer approach. RSC Publishing, 2025. [Link]
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Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. Letters in Drug Design & Discovery, 2017. [Link]
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Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 2017. [Link]
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Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 2022. [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 2024. [Link]
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Synthesis and antiproliferative activity of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives as potent DNA-binding ligands and topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]
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Photolysis of N-hydroxpyridinethiones: a new source of hydroxyl radicals for the direct damage of cell-free and cellular DNA. Nucleic Acids Research, 1996. [Link]
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A review of published data on acridine derivatives with different biological activities. Folia Veterinaria, 2020. [Link]
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Biological Activity of Naturally Derived Naphthyridines. Molecules, 2022. [Link]
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Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 2022. [Link]
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Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. ResearchGate, 2022. [Link]
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Staining Acidic Vesicles with 4-Methoxyacridin-9-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Acidic Compartments of the Cell
The intricate workings of a eukaryotic cell are defined by the compartmentalization of biochemical processes into distinct organelles. Among these, acidic vesicles, such as lysosomes and endosomes, play a pivotal role in cellular homeostasis, including macromolecule degradation, nutrient recycling, and signaling pathways.[1][2] The study of these organelles is crucial for understanding a myriad of physiological and pathological processes, from autophagy to neurodegenerative diseases and cancer.
Fluorescent probes are indispensable tools for visualizing and quantifying these acidic compartments in living and fixed cells.[3] While a variety of such probes exist, acridine-based dyes have long been valued for their unique pH-sensitive fluorescence. This guide focuses on the application of 4-Methoxyacridin-9-ol for staining acidic vesicles. It is important to note that while extensive literature exists for the prototypical acridine dye, Acridine Orange (AO), specific published data on this compound as a cellular stain is limited. Therefore, this document provides a comprehensive framework based on the well-established principles of acridine-based probes, offering a robust starting point for the validation and application of this novel derivative. The protocols and principles outlined herein are designed to be adaptable, empowering researchers to harness the potential of this compound in their investigations.
Principle of the Assay: The Science Behind the Glow
The utility of this compound as a stain for acidic vesicles is rooted in its chemical nature as a weak base. In its unprotonated, lipophilic form, the dye can freely traverse cellular membranes, including the plasma membrane and the membranes of intracellular organelles.
Once the molecule enters an acidic compartment, such as a lysosome with a typical pH of 4.5-5.0, the low pH environment facilitates the protonation of the acridine ring.[4] This protonation renders the molecule charged and hydrophilic, effectively trapping it within the acidic vesicle. The accumulation of the dye within these organelles is the primary mechanism for selective staining.
A key feature of acridine dyes is their concentration-dependent fluorescence, a phenomenon known as metachromasia.[4][5] At low concentrations, as would be found in the cytoplasm and nucleus, the monomeric form of the dye emits green fluorescence. However, as the dye becomes highly concentrated and aggregates within the acidic vesicles, it exhibits a characteristic shift to red-orange fluorescence.[4][6] This dual-fluorescence property allows for the simultaneous visualization of the cell's general morphology (green) and its acidic compartments (red-orange). The intensity of the red fluorescence can be used as a qualitative and semi-quantitative measure of the volume and/or acidity of these vesicles.
Caption: Mechanism of this compound accumulation in acidic vesicles.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Varies | Varies |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 |
| Phosphate-buffered saline (PBS), pH 7.4 | Gibco | 10010023 |
| Complete cell culture medium | Varies based on cell line | Varies |
| Formaldehyde, 16% (w/v), methanol-free | Thermo Scientific | 28908 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Mounting medium with DAPI | Vector Laboratories | H-1200 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Glass coverslips | Varies | Varies |
Experimental Protocols
The following protocols provide a starting point for using this compound to stain acidic vesicles in both live and fixed cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.
Protocol 1: Live-Cell Staining and Imaging
This protocol is designed for the visualization of acidic vesicles in real-time, which is particularly useful for studying dynamic processes such as autophagy and endocytosis.
1. Cell Preparation: a. Seed cells on glass-bottom dishes or black, clear-bottom 96-well plates at a density that will result in 50-70% confluency on the day of the experiment. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. b. On the day of the experiment, prepare a working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-5 µg/mL (approximately 4-20 µM). The optimal concentration should be determined empirically.
3. Staining Procedure: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. d. Remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium. e. Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
4. Imaging: a. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets.
- Green Fluorescence (Monomeric form): Excitation ~488 nm, Emission ~525 nm.
- Red-Orange Fluorescence (Aggregated form): Excitation ~488 nm or ~540 nm, Emission ~650 nm. b. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
A[label="Seed Cells"];
B[label="Prepare Staining Solution"];
C [label="Wash Cells with PBS"];
D [label="Incubate with this compound"];
E [label="Wash Excess Dye"];
F [label="Add Fresh Medium"];
G [label="Image on Fluorescence Microscope"];
A -> C;
B -> D;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for live-cell staining with this compound.
Protocol 2: Fixed-Cell Staining
Fixation can be useful for preserving cellular morphology and for co-staining with antibodies in immunofluorescence protocols. Note that fixation and permeabilization can affect the integrity of acidic vesicles and the pH gradient, potentially altering the staining pattern.
1. Cell Preparation: a. Grow cells on glass coverslips to the desired confluency.
2. Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
3. Staining: a. Prepare a working solution of this compound at 1-5 µg/mL in PBS. b. Incubate the fixed cells with the staining solution for 15 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
4. Mounting and Imaging: a. Mount the coverslips onto glass slides using an appropriate mounting medium, preferably one containing an anti-fade reagent. b. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets as described in the live-cell protocol.
Data Analysis and Interpretation
The dual fluorescence of this compound allows for both qualitative and quantitative analysis.
-
Qualitative Analysis: Visually inspect the cells for the presence of red-orange puncta, which represent the acidic vesicles. Changes in the number, size, and intensity of these puncta can indicate alterations in the lysosomal compartment, for example, in response to drug treatment or during autophagy.
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the fluorescence intensity.
-
Ratiometric Analysis: A common method is to calculate the ratio of red to green fluorescence intensity per cell.[3] An increase in this ratio suggests an expansion of the acidic vesicular compartment or a decrease in lysosomal pH.
-
Puncta Analysis: The number, size, and total area of red puncta per cell can be quantified to provide a more detailed analysis of the acidic vesicles.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Dye concentration is too low.- Incubation time is too short.- Loss of lysosomal acidity. | - Increase the concentration of this compound.- Increase the incubation time.- Ensure cells are healthy and the lysosomal pH gradient is intact. Use a positive control cell line if available. |
| High Background Fluorescence | - Dye concentration is too high.- Inadequate washing. | - Decrease the concentration of the dye.- Increase the number and duration of wash steps. |
| Phototoxicity in Live-Cell Imaging | - High laser power or prolonged exposure. | - Reduce laser power and exposure time.- Use a more sensitive camera.- Acquire images at longer intervals for time-lapse experiments. |
| Diffuse Red Staining | - Cell death and lysosomal membrane permeabilization. | - Co-stain with a viability dye to exclude dead cells from analysis.- Ensure imaging conditions are not inducing cell stress. |
Applications in Research and Drug Development
The ability to visualize and quantify acidic vesicles makes this compound a valuable tool in several research areas:
-
Autophagy Research: Autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes, which are acidic. Staining with this compound can be used to monitor the late stages of autophagy.
-
Lysosomal Storage Disorders: These genetic diseases are characterized by the accumulation of undigested material within lysosomes. This compound can be used to visualize the enlarged and dysfunctional lysosomes in patient-derived cells.
-
Cancer Biology: The acidic tumor microenvironment and alterations in lysosomal function are implicated in cancer progression and drug resistance. This dye can be used to study these phenomena.
-
Drug Discovery: High-content screening assays can be developed using this compound to identify compounds that modulate lysosomal function or induce autophagy.
References
- Al-Zoubi, M. S., Al-Sawalha, M., & Al-Trad, B. (2018). Acridine orange as a fluorescent probe for the investigation of acidic vesicles in multidrug-resistant and sensitive cancer cells. Journal of Microscopy and Ultrastructure, 6(2), 89.
- Luzio, J. P., Pryor, P. R., & Bright, N. A. (2007). Lysosomes: fusion and function. Nature reviews Molecular cell biology, 8(8), 622-632.
- Thomé, M. P., Filippi-Chiela, E. C., Villodre, E. S., Zancan, P., & Lenz, G. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of cell science, 129(24), 4622-4632.
- Kiyoshima, T., et al. (2013). Chemoresistance to Concanamycin A1 in Human Oral Squamous Cell Carcinoma Is Attenuated by an HDAC Inhibitor Partly via Suppression of Bcl-2 Expression. PLoS ONE, 8(9), e74914.
- Lee, J. H., et al. (2019). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv, 749141.
- Palchaudhuri, R., & Hergenrother, P. J. (2007). DNA as a target for anticancer compounds: 30 years of progress. Current opinion in biotechnology, 18(6), 497-503.
- Márquez-Gamino, S., et al. (2021). Acridine orange staining for endosomal and lysosomal vesicles. Nanomedicine: Nanotechnology, Biology and Medicine, 34, 102377.
- Settembre, C., Fraldi, A., Medina, D. L., & Ballabio, A. (2013). Signals from the lysosome: a control centre for cellular clearance and energy metabolism. Nature reviews Molecular cell biology, 14(5), 283-296.
- Zdolsek, J. M., Olsson, G. M., & Brunk, U. T. (1990). Photooxidative damage to lysosomes of cultured macrophages by acridine orange. Photochemistry and photobiology, 51(1), 67-76.
- Pierzynska-Mach, A., et al. (2014). Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles. Cytometry Part A, 85(5), 443-453.
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- 6. Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxyacridin-9-ol in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide to the use of 4-Methoxyacridin-9-ol, a fluorescent probe with potential applications in cellular imaging and analysis. Drawing upon the well-established principles of acridine-based dyes, this guide offers detailed protocols, explains the underlying scientific rationale, and provides a framework for adapting the methodology to specific experimental needs.
Introduction: The Potential of this compound in Cellular Imaging
This compound belongs to the acridine family of compounds, which are renowned for their utility as fluorescent probes in molecular and cellular biology. While specific data for this compound is emerging, its structural similarity to well-characterized acridines, such as Acridine Orange and 9-Amino-6-chloro-2-methoxyacridine (ACMA), suggests its utility as a nucleic acid intercalator.[1][2] These dyes typically exhibit fluorescence upon binding to DNA and RNA, making them valuable tools for visualizing cellular structures, particularly the nucleus and mitochondria, and for assessing cell viability and apoptosis.[3][4]
The core principle behind the fluorescence of many acridine derivatives lies in their ability to intercalate between the base pairs of nucleic acids.[2] This binding event restricts the molecule's rotational freedom and alters its electronic state, leading to a significant increase in fluorescence quantum yield. The spectral properties of acridines can be sensitive to their environment, including pH and the type of nucleic acid they are bound to (e.g., double-stranded DNA vs. single-stranded RNA).[5] This often results in differential staining, with, for example, nuclei fluorescing green and acidic organelles like lysosomes fluorescing orange when using Acridine Orange.[1] It is plausible that this compound will exhibit similar nucleic acid binding and fluorescent properties.
Key Properties and Spectral Characteristics (Predicted)
Based on the analysis of structurally related acridine compounds, the following properties for this compound can be anticipated. It is imperative for the end-user to experimentally verify these characteristics for their specific lot of the compound.
| Property | Predicted Value/Range | Rationale/Supporting Evidence |
| Excitation Maximum (λex) | ~410 - 430 nm | Based on the excitation maximum of 411 nm for the structurally similar 9-Amino-6-chloro-2-methoxyacridine (ACMA).[2][6] |
| Emission Maximum (λem) | ~470 - 500 nm | Based on the emission maximum of 475 nm for ACMA.[2][6] |
| Solubility | Soluble in organic solvents like methanol and DMSO. Aqueous solubility may be limited. | Acridine derivatives are often soluble in organic solvents.[2][6] Stock solutions are typically prepared in DMSO or methanol. |
| Mechanism of Action | Intercalation into DNA and potentially RNA. | This is a characteristic feature of the acridine class of fluorescent dyes.[1][2][7] |
| Cell Permeability | Expected to be cell-permeant. | The planar, heterocyclic structure is conducive to passive diffusion across cell membranes.[2] |
Experimental Workflow: From Reagent Preparation to Imaging
The following diagram outlines the general workflow for utilizing this compound in fluorescence microscopy.
Sources
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- 2. caymanchem.com [caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
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- 5. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Methoxyacridin-9-ol: A Guide to HPLC-UV, LC-MS/MS, and Fluorescence-Based Methodologies
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 4-Methoxyacridin-9-ol (C₁₄H₁₁NO₂, MW: 225.24 g/mol )[1][2], a heterocyclic compound with a scaffold common to fluorescent dyes and potential pharmaceutical agents[3]. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic stability assays. We present three robust analytical methods—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy—each tailored for different analytical needs, from routine purity assessments to trace-level detection in complex biological matrices.
Introduction: The Analytical Imperative for this compound
The acridine core is a privileged structure in medicinal chemistry, forming the basis for various therapeutic agents[3]. The inclusion of a methoxy group can significantly influence a molecule's physicochemical properties, ligand-target binding, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[4]. Consequently, this compound is a compound of significant interest in drug discovery and development.
The journey from a lead compound to a clinical candidate requires rigorous analytical validation at every stage. Whether assessing the purity of a newly synthesized batch[3][5], determining its concentration in biological fluids, or monitoring its stability, a reliable quantitative method is not merely a procedural step but a cornerstone of trustworthy and reproducible research. This guide explains the causality behind our recommended protocols, ensuring that researchers can not only execute the methods but also adapt them to their specific experimental contexts.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₂ | [1][2] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| CAS Number | 73663-88-4 | [1] |
| InChIKey | ZYEVJRPVZZGDRM-UHFFFAOYSA-N |[1] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the workhorse for routine analysis, ideal for purity assessment, content uniformity, and quantification in non-complex sample matrices.
Principle of Analysis
Reversed-phase HPLC separates compounds based on their relative hydrophobicity[6]. This compound, a moderately polar aromatic compound, interacts with a nonpolar C18 stationary phase. A polar mobile phase, consisting of a water/acetonitrile mixture, is used for elution. More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times. The addition of formic acid to the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl and heterocyclic nitrogen groups, leading to sharper, more symmetrical peaks and improved reproducibility[6]. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits a strong chromophore.
Experimental Protocol
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
| Filters | 0.22 µm or 0.45 µm PTFE syringe filters |
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) Acetonitrile:Water.
-
Calibration Standards (0.5 - 100 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the 50:50 Acetonitrile:Water mixture.
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax via DAD scan (typically 254 nm or other absorbance maxima) |
| Run Time | 15 minutes |
| Gradient Elution | 30% B to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, equilibrate for 2 minutes. |
Self-Validating Protocol & Data Analysis
A trustworthy protocol must be validated. According to International Council for Harmonisation (ICH) guidelines, key validation parameters should be assessed[7].
-
System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for retention time and peak area should be <2%.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Filter the sample solution through a 0.22 µm filter and inject.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Workflow Diagram
Caption: RP-HPLC-UV workflow from preparation to final report.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity applications, such as pharmacokinetic studies or analysis in complex biological matrices, LC-MS/MS is the gold standard.
Principle of Analysis
This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Experimental Protocol
-
LC System: UPLC/HPLC system capable of handling fast gradients.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an ESI source.
-
Column: A shorter C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for faster run times.
-
Mobile Phase: As in the HPLC-UV method, but ensure ultra-pure, LC-MS grade reagents are used.
-
Gradient: A fast gradient is typically employed (e.g., 2-3 minute total run time).
The following parameters are hypothetical and must be optimized by infusing a standard solution of this compound directly into the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The heterocyclic nitrogen is readily protonated. |
| Precursor Ion (Q1) | m/z 226.2 | Corresponds to [M+H]⁺ for C₁₄H₁₁NO₂. |
| Product Ion(s) (Q3) | To be determined | Optimize collision energy to find 2-3 stable, intense fragments. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the peak. |
| Source Temp. | ~400-500 °C | For efficient desolvation. |
| Capillary Voltage | ~3-4 kV | For stable spray formation. |
Workflow Diagram
Caption: Selected Reaction Monitoring (SRM) workflow for LC-MS/MS analysis.
Method 3: Fluorescence Spectroscopy
The conjugated aromatic system of the acridine core suggests inherent fluorescence, a property that can be exploited for highly sensitive quantification in clean sample matrices.
Principle of Analysis
Fluorescence is the emission of light by a substance that has absorbed light. The intensity of the emitted light, at a specific wavelength, is directly proportional to the concentration of the analyte over a certain range. This method requires determining the optimal excitation (λex) and emission (λem) wavelengths for this compound. The primary advantages are exceptional sensitivity (often surpassing UV absorbance) and simplicity of instrumentation. However, it is more susceptible to matrix effects like quenching, where other components in the sample interfere with the fluorescence process.
Experimental Protocol
-
Spectrofluorometer: With excitation and emission monochromators.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Determination:
-
Prepare a ~1 µg/mL solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Perform an excitation scan by setting a plausible emission wavelength and scanning the excitation wavelengths.
-
Identify the excitation maximum (λex).
-
Perform an emission scan by setting the excitation monochromator to the determined λex and scanning the emission wavelengths to find the emission maximum (λem).
-
-
Calibration Curve:
-
Prepare a series of standards (e.g., 10 - 1000 ng/mL) in the chosen solvent.
-
Measure the fluorescence intensity of each standard (and a solvent blank) at the optimized λex/λem.
-
Plot fluorescence intensity (minus blank) vs. concentration.
-
-
Sample Analysis:
-
Dilute the sample to fall within the linear range of the calibration curve.
-
Measure its fluorescence intensity and quantify using the calibration curve.
-
Causality Note: It is crucial to work with optically dilute solutions (absorbance < 0.05 at the excitation wavelength) to avoid the inner filter effect, where excessive analyte concentration leads to a non-linear and decreased fluorescence response.
Summary and Method Comparison
The choice of analytical method is dictated by the specific requirements of the study.
| Feature | RP-HPLC-UV | LC-MS/MS | Fluorescence Spectroscopy |
| Selectivity | Moderate | Very High | Moderate to High |
| Sensitivity | Good (µg/mL) | Excellent (pg/mL to ng/mL) | Very Good (ng/mL) |
| Matrix Tolerance | Fair | Excellent | Poor to Fair |
| Primary Use | Purity, Formulation QC | Bioanalysis, Metabolite ID | High-throughput screening (clean samples) |
| Cost/Complexity | Low / Low | High / High | Low / Low |
References
- BenchChem. (2025). Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
- Global Substance Registration System (GSRS). 4-METHOXY-9-ACRIDINOL.
- Nagy, V., et al. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxyacridine.
- PubChem. 4-Methoxyacridin-9(10H)-one. National Center for Biotechnology Information.
- Muszalska, I. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Farmaco, 59(5), 437-442.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
- SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
-
Krishnan, R., et al. (2007). Quantitative detection of metabolites using matrix-assisted laser desorption/ionization mass spectrometry with 9-aminoacridine as the matrix. Rapid Communications in Mass Spectrometry, 21(13), 2072-2078. Available at: [Link]
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- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Utilizing 4-Methoxyacridin-9-ol for High-Throughput Screening of Cellular Viability and Cytotoxicity
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] Fluorescent probes are integral to many HTS assays, providing sensitive and quantitative readouts of cellular states. The acridine scaffold is a well-established pharmacophore and a core structure in several fluorescent dyes. This application note provides a detailed guide for the use of 4-Methoxyacridin-9-ol, a member of the acridine family, in high-throughput cell-based assays for assessing cell viability and cytotoxicity. We present its mechanism of action, protocols for assay miniaturization, and guidelines for data analysis, establishing this compound as a reliable tool for primary screening campaigns.
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring the characteristic tricyclic acridine core.[2][3] While its primary application has been in chemical and pharmaceutical synthesis, its structural similarity to known DNA-intercalating fluorescent probes, such as 9-amino-6-chloro-2-methoxyacridine (ACMA), suggests its utility in cell-based screening.[4][5] Like other planar acridine derivatives, this compound is hypothesized to function as a fluorescent DNA intercalator, making it a valuable probe for monitoring cellular health and membrane integrity. Its fluorescence upon binding to nucleic acids can serve as a direct measure of viable cells in a population.
Physicochemical Properties
A clear understanding of the compound's properties is essential for proper handling and application in sensitive biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [2][3] |
| Molecular Weight | 225.24 g/mol | [2][3] |
| CAS Number | 35308-00-0 | [6] |
| Appearance | Light yellow to off-white solid/powder | [4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol); Slightly soluble in water | [4] |
Proposed Mechanism of Action
The functional utility of this compound in cell viability assays is predicated on its ability to permeate cell membranes and intercalate with double-stranded DNA (dsDNA). This interaction is characteristic of the acridine class of molecules.[7] Live cells with intact membranes readily take up the compound, which then binds to nuclear DNA and fluoresces brightly upon excitation. In contrast, cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis, exhibit diminished or absent fluorescence due to the degradation and loss of organized nucleic acids. This differential staining provides a robust window to discriminate between live and dead cell populations.
Caption: Proposed mechanism of this compound as a cell viability probe.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure user safety.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Precautions: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
HTS Assay Protocol: Cytotoxicity Screening
This protocol is optimized for a 384-well microplate format, a standard for academic and industrial HTS campaigns.[11] The objective is to identify compounds from a library that induce cell death, measured by a decrease in fluorescence from this compound staining.
Required Materials
-
Cells: A cell line of interest (e.g., HeLa, A549) cultured in appropriate media.
-
Reagents:
-
This compound (CAS 35308-00-0)
-
DMSO, anhydrous
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium, complete (with serum and antibiotics)
-
Positive Control: Staurosporine or another known cytotoxic agent
-
Negative Control: Vehicle (e.g., 0.1% DMSO in media)
-
-
Equipment:
-
384-well, black-walled, clear-bottom sterile microplates
-
Automated liquid handler or multichannel pipettes
-
CO₂ incubator (37°C, 5% CO₂)
-
High-throughput plate reader or high-content imager with appropriate filter sets (e.g., Ex/Em ~410/475 nm, based on similar acridine compounds like ACMA[5]).
-
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 2.25 mg of this compound in 1 mL of anhydrous DMSO. Mix until fully dissolved. Store in small aliquots at -20°C, protected from light.
-
Staining Working Solution (5 µM): On the day of the assay, dilute the 10 mM stock solution in pre-warmed complete cell culture medium. A preliminary concentration optimization (e.g., 1-10 µM) is recommended to achieve the best signal-to-background ratio for your specific cell type.[12]
-
Compound Plates: Prepare compound library plates, typically with compounds dissolved in DMSO. For a final assay concentration of 10 µM, a 10 mM stock would be diluted 1:1000.
Experimental Workflow
Sources
- 1. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Methoxyacridin-9(10H)-one | C14H11NO2 | CID 51991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 9-Hydroxy-4-methoxyacridin at Affordable Price, Analytical Grade Chemical [forecastchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 9-HYDROXY-4-METHOXYACRIDINE | 35308-00-0 [chemicalbook.com]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Illuminating Cellular Dynamics: Application Notes for Live-Cell Imaging with 4-Methoxyacridin-9-ol
Introduction: Unveiling a Novel Fluorophore for Cellular Interrogation
In the dynamic landscape of live-cell imaging, the development of novel fluorescent probes is paramount to advancing our understanding of complex cellular processes. Acridine-based dyes have long been valued for their utility in visualizing cellular components and dynamics. This guide introduces 4-Methoxyacridin-9-ol, a promising candidate for live-cell imaging, offering insights into its mechanism of action, and providing detailed protocols for its application in multifaceted cellular assays.
While specific photophysical data for this compound are not yet extensively documented, its structural similarity to the well-characterized acridine family, particularly Acridine Orange (AO), allows for the formulation of robust experimental strategies.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the potential of this novel probe. We will delve into the theoretical underpinnings of its function, provide step-by-step protocols for its use, and offer guidance on data interpretation and troubleshooting.
Core Principles: The Metachromatic Nature of Acridine Dyes
The utility of acridine dyes in live-cell imaging stems from their metachromatic properties, meaning their fluorescence emission spectrum is dependent on their concentration and the surrounding microenvironment.[2][3] Based on the behavior of analogous compounds like Acridine Orange, this compound is predicted to function as a lysosomotropic and nucleic acid-binding dye.
At low concentrations, it is expected to intercalate into double-stranded DNA (dsDNA) and potentially bind to RNA, emitting a green to yellow fluorescence.[4][5] As a weak base, this compound will accumulate in acidic organelles, such as lysosomes and autophagosomes.[2][5] In these low-pH environments, the dye becomes protonated and trapped, leading to aggregation and a subsequent shift in its fluorescence emission to the red or orange spectrum.[3][5] This dual-fluorescence capability allows for the simultaneous visualization of the nucleus and cytoplasm, as well as acidic vesicular organelles (AVOs).
This ratiometric behavior, the ratio of red to green fluorescence, can be a powerful tool for quantitative analysis of cellular processes such as autophagy, where an increase in AVOs is a key hallmark.[6][7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [8] |
| Molecular Weight | 225.24 g/mol | [8] |
| Predicted Spectral Properties | ||
| Excitation Maximum (Monomeric) | ~480 - 502 nm | Inferred from Acridine Orange[3][5] |
| Emission Maximum (Monomeric) | ~510 - 530 nm (Green) | Inferred from Acridine Orange[3][4] |
| Excitation Maximum (Aggregated) | ~460 - 500 nm | Inferred from Acridine Orange[3][5] |
| Emission Maximum (Aggregated) | ~620 - 650 nm (Red/Orange) | Inferred from Acridine Orange[3][5] |
Note: The spectral properties are predicted based on the behavior of structurally similar acridine dyes. Optimal excitation and emission wavelengths should be determined empirically for your specific imaging system.
Experimental Protocols
I. Reagent Preparation and Storage
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, high-quality dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light. A well-stored stock solution should be stable for up to six months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.
-
A starting concentration range of 1-5 µM is recommended for initial experiments.[3] The optimal concentration is cell-type dependent and should be determined through a concentration-response experiment to achieve bright staining with minimal cytotoxicity.
-
II. Live-Cell Staining for Visualization of Nucleus and Acidic Organelles
This protocol provides a general guideline for staining adherent cells. Modifications for suspension cells are noted.
Workflow Diagram:
Caption: General workflow for live-cell staining with this compound.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or 96-well imaging plates) and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Prepare the this compound working solution as described in Protocol I.
-
Cell Staining:
-
Carefully aspirate the culture medium from the cells.
-
Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed complete culture medium or PBS to remove any unbound dye.[2]
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets.
-
For Suspension Cells:
-
After incubation with the staining solution, centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed medium or buffer for washing. Repeat the wash step.
-
After the final wash, resuspend the cells in fresh medium for imaging.
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).
-
Filter Sets:
-
Green Channel (Nucleus/Cytoplasm): Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~525 nm).
-
Red Channel (Acidic Organelles): Use a standard TRITC/RFP filter set (Excitation: ~540-550 nm, Emission: ~640-650 nm).
-
-
Image Acquisition:
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.
-
Acquire images in both the green and red channels to capture the dual fluorescence.
-
A brightfield or phase-contrast image should also be acquired for morphological reference.
-
Applications and Data Analysis
A. Qualitative Analysis of Cellular Morphology and Organelle Distribution
Live cells stained with this compound are expected to exhibit green fluorescence in the nucleus and cytoplasm, with distinct, punctate red/orange fluorescence in the acidic vesicular organelles. This allows for the qualitative assessment of:
-
Nuclear Morphology: Observe changes in nuclear size and shape, which can be indicative of cellular health or apoptosis.
-
Lysosomal Distribution and Abundance: Monitor the number and localization of lysosomes and other AVOs.
B. Quantitative Analysis of Autophagy
Autophagy is a cellular degradation process characterized by the formation of autophagosomes, which fuse with lysosomes to form autolysosomes. The accumulation of these acidic autolysysomes can be quantified using this compound.
Workflow for Autophagy Analysis:
Caption: Workflow for quantitative analysis of autophagy.
Procedure:
-
Induce Autophagy: Treat cells with a known autophagy inducer (e.g., starvation by culturing in Earle's Balanced Salt Solution (EBSS), or treatment with rapamycin). Include a negative control (untreated cells) and a positive control (e.g., chloroquine, which blocks lysosomal degradation and leads to AVO accumulation).
-
Stain and Image: Follow the staining and imaging protocols described above.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to:
C. Cell Viability Assessment
This compound can be used in conjunction with a dead-cell stain like Propidium Iodide (PI) for a simple live/dead cell assay.[9]
-
Principle: Live cells with intact membranes will be stained green by this compound and exclude PI. Dead or dying cells with compromised membranes will be permeable to PI, which strongly fluoresces red upon binding to nucleic acids.
-
Procedure:
-
Prepare a staining solution containing both this compound (e.g., 1-5 µM) and PI (e.g., 1-2 µg/mL).
-
Follow the general staining protocol.
-
Image using filter sets for green (live cells) and red (dead cells) fluorescence.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Fluorescence Signal | - Dye concentration too low- Insufficient incubation time- Photobleaching | - Increase the dye concentration or incubation time.- Minimize exposure to excitation light. |
| High Background Fluorescence | - Incomplete washing- Dye concentration too high | - Increase the number and duration of washing steps.- Perform a concentration titration to find the optimal staining concentration. |
| Phototoxicity | - High intensity or prolonged exposure to excitation light | - Reduce the intensity and duration of light exposure.- Use a lower magnification objective when possible. |
| All Cells Appear Red/Orange | - High dye concentration leading to aggregation everywhere- Widespread cell death or stress | - Reduce the dye concentration.- Check cell health with a viability assay. |
Conclusion
This compound emerges as a versatile and promising fluorescent probe for live-cell imaging. Its predicted metachromatic properties make it a valuable tool for the simultaneous visualization of nuclear and cytoplasmic details, alongside the dynamic monitoring of acidic organelles. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore its potential in a variety of cellular assays, from fundamental cell biology to drug discovery and toxicology. As with any novel reagent, empirical optimization of staining conditions is crucial for achieving high-quality, reproducible data.
References
- Mijatovic, S., et al. (2006). The use of acridine orange to study some cell death types other than apoptosis.
- BenchChem. (2025). Application Notes and Protocols for Live-Cell Imaging Using Acridine Orange.
- BenchChem. (2025). Application Notes and Protocols: Acridine Orange Base for Live Cell Staining.
- Microbe Online. (2015). Acridine Orange Staining: Principle, Procedure, Results.
- Wikipedia. (2023). Acridine orange.
- Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of Cell Science, 129(24), 4622-4632.
- Global Substance Registr
- AAT Bioquest. (2024). What is the principle of acridine orange stain?
- Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. PubMed.
- Garcia-Fossa, F., et al. (2025). Live-cell painting: Image-based profiling in live cells using acridine orange. Molecular Biology of the Cell.
- Cell Bio Ed. (2025). AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI)).
- BenchChem. (2025). Advantages of Acridine Orange for live-cell imaging compared to other dyes.
- BenchChem. (2025). A Comparative Guide to Acridine-Based and Other Common Fluorescent pH Sensors.
- Palmgren, M. G. (1991). A quantitative model for using acridine orange as a transmembrane pH gradient probe. Analytical Biochemistry, 192(2), 316-321.
- Li, Y., et al. (2015). Ratiometric emission fluorescent pH probe for imaging of living cells in extreme acidity. Analytical Chemistry, 87(7), 3977-3983.
- ResearchGate. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy | Request PDF.
- Logos Biosystems. (2023). How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure.
- BenchChem. (2025).
- ResearchGate. (2016). Why all cells show orange color when stained with Acridine orange /Ethidium bromide under green flourescence?
- ResearchGate. (2020). (PDF) Acridine orange staining for cell analysis.
- AAT Bioquest. (2024).
- Cimini, B. A., et al. (2025). Image-based profiling in live cells using acridine orange. Cimini Lab.
Sources
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]
- 4. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 8. "INVESTIGATING THE PHOTOPHYSICAL DYNAMICS OF ANTHRACENE AND ACRIDINE DE" by Sophia Tiano [digitalcommons.uri.edu]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Spectrophotometric Determination of Pharmaceuticals Using 9-Methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the spectrophotometric determination of pharmaceutical compounds using 9-methoxyacridine as a chromogenic agent. The methodologies described herein are designed to ensure accuracy, precision, and reliability for quantitative analysis in research and quality control settings.
Introduction: The Utility of 9-Methoxyacridine in Spectrophotometry
9-Methoxyacridine is a versatile reagent employed in analytical chemistry for the quantification of specific analytes. Its utility lies in its ability to react with certain functional groups in drug molecules to form highly colored products. This reaction provides a basis for a simple, rapid, and cost-effective spectrophotometric assay. The intensity of the color produced is directly proportional to the concentration of the analyte, allowing for accurate quantification.
This application note will focus on a well-established method for the determination of the antibiotic cycloserine, which serves as a model for the application of 9-methoxyacridine in pharmaceutical analysis. The principles and protocols can be adapted for other molecules with similar reactive moieties.
Principle of the Method: Chromogenic Reaction and Spectrophotometric Detection
The spectrophotometric assay is based on the chemical reaction between 9-methoxyacridine and the analyte of interest. In the case of cycloserine, the interaction results in the formation of a colored substitution product, identified as 9-(d-4-imino-3-isoxazolidinone)acridine.[1] This product exhibits a distinct absorbance maximum at a specific wavelength, which allows for its quantification without interference from the parent compounds.
The key factors influencing the color development include reaction time, temperature, and the concentration of 9-methoxyacridine.[1] Optimization of these parameters is crucial for achieving maximum sensitivity and reproducibility.
Chemical Reaction Pathway
The following diagram illustrates the reaction between 9-methoxyacridine and cycloserine, leading to the formation of the chromogenic product.
Caption: Reaction of 9-methoxyacridine with cycloserine.
Experimental Protocol: Determination of Cycloserine
This section provides a step-by-step protocol for the spectrophotometric determination of cycloserine using 9-methoxyacridine.
Apparatus and Reagents
-
A UV-Visible Spectrophotometer (capable of measuring absorbance at 438 nm)
-
Water bath
-
Volumetric flasks
-
Pipettes
-
9-Methoxyacridine solution (prepared in a suitable organic solvent like methanol)
-
Cycloserine standard solution
-
Sample solution containing cycloserine
Reagent Preparation
-
9-Methoxyacridine Reagent: Prepare a solution of 9-methoxyacridine in methanol at an optimized concentration. The quantity of the reagent is a critical parameter affecting color development.[1]
-
Standard Cycloserine Solution: Accurately weigh and dissolve a known amount of cycloserine reference standard in a suitable solvent to prepare a stock solution. Further dilutions are made to prepare working standard solutions of varying concentrations.
Experimental Workflow
The following diagram outlines the general workflow for the spectrophotometric analysis.
Caption: General workflow for spectrophotometric analysis.
Assay Procedure
-
Pipette an aliquot of the standard or sample solution containing cycloserine into a test tube.
-
Add the 9-methoxyacridine reagent to the test tube.
-
Incubate the mixture in a water bath at a controlled temperature and for a specific duration to allow for color development.
-
Cool the solution to room temperature.
-
Measure the absorbance of the resulting colored solution at 438 nm against a reagent blank (prepared in the same manner but without the analyte).[1]
Calibration Curve and Quantification
-
Prepare a series of standard solutions of cycloserine with known concentrations.
-
Follow the assay procedure for each standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
The concentration of cycloserine in the sample solution can be determined by measuring its absorbance and interpolating the value from the calibration curve.
Performance Characteristics
The analytical performance of the 9-methoxyacridine method for cycloserine determination is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 438 nm | [1] |
| Optimum Concentration Range | 5.0 x 10⁻⁶ to 3.0 x 10⁻⁴ M | [1] |
| Detection Limit | 0.3 µg/mL | [1] |
| Correlation Coefficient (r) | 0.9999 | [1] |
| Mean Recovery (for capsules) | 101.84% ± 0.48% | [1] |
Conclusion
The use of 9-methoxyacridine as a chromogenic agent provides a sensitive, precise, and accurate method for the spectrophotometric determination of pharmaceuticals like cycloserine.[1] The procedure is straightforward and can be readily implemented in a laboratory with standard equipment. This method is particularly suitable for the routine analysis of dosage forms.
References
-
Stewart, J. T., & Yoo, G. S. (1988). Spectrophotometric determination of cycloserine with 9-methoxyacridine. Journal of Pharmaceutical Sciences, 77(5), 452–454. [Link]
Sources
Application Notes and Protocols for Measuring pH Gradients with 4-Methoxyacridin-9-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pH Gradients in Cellular Function and Disease
Cellular life is a symphony of precisely controlled microenvironments. Among the most critical of these are the distinct pH gradients maintained across various organelles. The cytosol is typically kept at a near-neutral pH of 7.2-7.4, while organelles such as lysosomes and endosomes maintain a highly acidic interior (pH 4.5-5.0).[1] These gradients are not static; they are dynamically regulated and are fundamental to a vast array of cellular processes, including enzymatic activity, protein sorting, receptor-mediated endocytosis, and autophagy.[1] Disruptions in these delicate pH balances are implicated in numerous pathological conditions, from cancer and neurodegenerative diseases to lysosomal storage disorders. Consequently, the ability to accurately measure and monitor pH in these subcellular compartments is a cornerstone of modern cell biology and a critical tool in the development of novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the use of 4-Methoxyacridin-9-ol, a fluorescent probe for the sensitive measurement of pH gradients in biological systems.
Principle of pH Sensing with this compound: A Tale of Two Tautomers
This compound belongs to the acridine family of fluorophores.[2][3] The mechanism by which it senses pH is rooted in the protonation and deprotonation of the acridine ring system, leading to distinct changes in its electronic structure and, consequently, its fluorescent properties. This compound exists in a tautomeric equilibrium with its keto form, 4-Methoxyacridin-9(10H)-one. The position of this equilibrium and the protonation state of the heterocyclic nitrogen are highly sensitive to the surrounding pH.
-
In acidic environments: The nitrogen atom in the acridine ring is protonated. This protonated form exhibits distinct absorption and emission spectra compared to the neutral form.
-
In neutral to alkaline environments: The nitrogen atom is deprotonated, leading to a shift in the spectral properties of the molecule.
This pH-dependent spectral shift is the foundation for its use as a pH indicator. By measuring the fluorescence intensity at specific excitation and emission wavelengths, a quantitative relationship between fluorescence and pH can be established. While specific photophysical data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from closely related acridone derivatives which are known to exhibit complex excited-state dynamics, including excited-state proton transfer (ESPT), a hallmark of many fluorescent pH probes.[4][5]
I. Initial Characterization of this compound
Before utilizing any fluorescent probe for quantitative measurements, it is imperative to characterize its fundamental photophysical properties in your specific experimental buffer system. This initial validation step ensures the accuracy and reproducibility of your subsequent pH measurements.
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound at acidic and neutral/alkaline pH.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of pH buffers (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Working Solutions: Prepare two solutions of this compound at a final concentration of 1-10 µM in two different pH buffers (e.g., pH 4.0 and pH 7.4).
-
Excitation Scan:
-
Set the emission wavelength to an estimated maximum (e.g., 450 nm for the protonated form, 500 nm for the deprotonated form).
-
Scan a range of excitation wavelengths (e.g., 350-480 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the optimal excitation wavelength (λex).
-
-
Emission Scan:
-
Set the excitation wavelength to the optimal λex determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the optimal emission wavelength (λem).
-
-
Repeat for Both pH Buffers: Perform both excitation and emission scans for the probe in both the acidic and neutral/alkaline buffers.
Protocol 2: pH Titration and Determination of pKa
Objective: To generate a pH calibration curve and determine the pKa of this compound.
Materials:
-
This compound stock solution
-
A series of buffers covering a wide pH range (e.g., pH 3 to 10 in 0.5 pH unit increments)
-
Fluorometer or fluorescence plate reader
-
pH meter
Procedure:
-
Prepare Samples: In a 96-well plate or a series of cuvettes, add a constant concentration of this compound to each buffer of the pH series.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths. If the probe is ratiometric, measure the intensity at two different wavelengths (either two excitation or two emission wavelengths).
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of intensities) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to determine the pKa. The pKa is the pH at which 50% of the probe is in its protonated form.
-
| Parameter | Description | Expected Outcome |
| λex (acidic) | Optimal excitation wavelength in acidic buffer. | A specific wavelength in the UV or visible range. |
| λem (acidic) | Optimal emission wavelength in acidic buffer. | A specific wavelength in the visible range. |
| λex (neutral/alkaline) | Optimal excitation wavelength in neutral/alkaline buffer. | A different specific wavelength in the UV or visible range. |
| λem (neutral/alkaline) | Optimal emission wavelength in neutral/alkaline buffer. | A different specific wavelength in the visible range. |
| pKa | The pH at which the protonated and deprotonated forms are in equal concentration. | A specific pH value, which indicates the optimal sensing range of the probe. |
II. Intracellular pH Measurement
This section provides a generalized protocol for loading this compound into live cells and performing in situ calibration to measure intracellular pH.
Protocol 3: Cell Loading with this compound
Objective: To load the fluorescent probe into the cytosol or specific organelles of live cells.
Materials:
-
This compound stock solution (cell-permeant ester form if available, otherwise the salt form)
-
Cultured cells on coverslips or in a multi-well plate
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Pluronic F-127 (optional, to aid in dye solubilization)
Procedure:
-
Prepare Loading Buffer: Dilute the this compound stock solution to a final working concentration (typically 1-10 µM) in HBSS or serum-free medium. If using Pluronic F-127, pre-mix it with the probe before dilution.
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Add the loading buffer to the cells.
-
Incubate for 15-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Wash: Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed HBSS or medium to remove any extracellular probe.
-
Ready for Imaging: The cells are now ready for fluorescence imaging and pH measurement.
Caption: Workflow for loading this compound into live cells.
Protocol 4: In Situ pH Calibration
Objective: To generate a calibration curve within the cells to accurately convert fluorescence signals to intracellular pH values. This is a critical step as the probe's behavior can be influenced by the intracellular environment.
Materials:
-
Cells loaded with this compound
-
Calibration buffers of known pH (typically ranging from pH 5.0 to 8.0)
-
Nigericin (a proton/potassium ionophore)
-
Valinomycin (a potassium ionophore)
-
High potassium buffer (to clamp the intracellular K+ concentration to the extracellular concentration)
Procedure:
-
Prepare High Potassium Buffers: Prepare a series of buffers with a high potassium concentration (e.g., 120-140 mM KCl) and varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).
-
Prepare Ionophore Stock Solutions: Prepare stock solutions of nigericin (e.g., 10 mM in ethanol) and valinomycin (e.g., 10 mM in ethanol).
-
Equilibration:
-
Add the high potassium buffer with a specific pH to the cells.
-
Add nigericin (final concentration ~5-10 µM) and valinomycin (final concentration ~5-10 µM). These ionophores will equilibrate the intracellular pH with the extracellular pH.
-
Incubate for 5-10 minutes to allow for complete equilibration.
-
-
Fluorescence Measurement: Acquire fluorescence images of the cells at each pH point.
-
Generate Calibration Curve:
-
Quantify the average fluorescence intensity (or ratio) from multiple cells at each pH.
-
Plot the fluorescence intensity versus pH to generate the in situ calibration curve.
-
Sources
Application Notes & Protocols: A Guide to the Synthesis and Anti-inflammatory Evaluation of 9-Anilinoacridine Derivatives
Abstract: The acridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the 9-anilinoacridine class, which has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents. These compounds mediate their effects, at least in part, by suppressing the release of chemical mediators from key inflammatory cells such as macrophages, neutrophils, and mast cells.[3][4] We provide a comprehensive overview covering the chemical synthesis, detailed protocols for in vitro evaluation, and a discussion of the underlying mechanisms of action, designed for researchers in drug discovery and development.
The Scientific Rationale: Targeting Key Inflammatory Cells
Chronic inflammatory diseases are often characterized by the over-activation of immune cells. 9-Anilinoacridine derivatives have shown potential by directly modulating the activity of these cells.
-
Macrophages: These cells are central to the inflammatory response. When activated, for instance by bacterial lipopolysaccharide (LPS), they release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Certain 9-anilinoacridine derivatives have been shown to be effective inhibitors of TNF-α production in macrophage-like cell lines.[3][5]
-
Neutrophils: As first responders, neutrophils release cytotoxic enzymes from their granules, such as lysosomal enzymes and β-glucuronidase, which can contribute to tissue damage. Potent inhibitory activity against the secretion of these enzymes has been observed for select 9-anilinoacridine compounds.[4][5]
-
Mast Cells: These cells are critical players in allergic and inflammatory reactions, releasing histamine and other mediators upon degranulation. Several acridine derivatives have proven to be more potent inhibitors of mast cell degranulation than the reference drug mepacrine.[3][4][5]
By targeting these fundamental cellular drivers of inflammation, the 9-anilinoacridine scaffold offers a versatile platform for developing targeted anti-inflammatory therapeutics.
Synthesis of 9-Anilinoacridine Derivatives
The core synthesis of the 9-anilinoacridine scaffold is typically achieved through a nucleophilic aromatic substitution reaction, conceptually related to the Ullmann condensation or Goldberg reaction, where an amine displaces a leaving group on the acridine ring.[6][7] The most common approach involves the reaction of 9-chloroacridine with a substituted aniline.
General Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the electron-deficient C9 position of the acridine ring, leading to the displacement of the chloride ion and the formation of the C-N bond.
Sources
- 1. ijpsonline.com [ijpsonline.com]
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- 3. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-Methoxyacridin-9-ol solubility issues and solutions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Methoxyacridin-9-ol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your research, with a particular focus on solubility issues. As Senior Application Scientists, we've compiled field-proven insights and scientifically grounded protocols to ensure your experiments are both efficient and reliable.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, also known as 4-Methoxyacridin-9(10H)-one, is a heterocyclic compound with a molecular formula of C14H11NO2 and a molecular weight of approximately 225.24 g/mol .[1][2][3] Its structure, characterized by a polycyclic aromatic acridine core, contributes to its generally poor aqueous solubility. This inherent hydrophobicity is a primary hurdle for researchers, often leading to precipitation in aqueous buffers and biological media.
A crucial aspect of this compound's chemistry is its existence in tautomeric forms: the "-ol" (enol) form and the "-one" (keto) form. This equilibrium can be influenced by the solvent and pH, which in turn affects its solubility and other properties. The "-one" form is often more stable and less soluble in aqueous solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The primary reason is the compound's hydrophobic nature. Like many acridine derivatives, this compound has low water solubility.[4] Direct dissolution in aqueous solutions is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What are the recommended solvents for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of this compound.[5] Ethanol can also be used, though it may not achieve the same level of concentration as DMSO.[6] Always use anhydrous grade solvents to prevent the introduction of moisture, which can promote precipitation.[4]
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?
A3: This phenomenon is known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[5] The high percentage of the aqueous buffer relative to the small volume of DMSO stock is insufficient to keep the hydrophobic compound in solution.
Q4: What are the visible signs of precipitation?
A4: Precipitation of this compound can manifest in several ways[4][7]:
-
A fine, crystalline solid settling at the bottom of the tube or plate well.
-
A cloudy or hazy appearance in the solution.
-
A thin film forming on the surface of the liquid.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to resolving solubility challenges with this compound, from initial stock preparation to final assay conditions.
Issue 1: Difficulty Dissolving the Compound in DMSO
If you are struggling to dissolve this compound powder in DMSO to create a stock solution, consider the following steps.
Protocol: Preparing a Concentrated Stock Solution
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[4]
-
Weigh: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Mechanical Agitation: Vortex the solution thoroughly for 1-2 minutes.
-
Gentle Warming: If the compound remains undissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.[4] Avoid excessive heat, as it can degrade the compound.
-
Sonication: If solids persist, use a bath sonicator for 5-10 minutes to break up any aggregates.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C, protected from light.[4]
Issue 2: Precipitation Upon Dilution into Aqueous Media
This is the most common solubility-related problem. The following workflow and strategies can help you mitigate this issue.
Workflow for Troubleshooting Precipitation in Aqueous Solutions
Caption: Troubleshooting workflow for precipitation.
Detailed Strategies to Prevent "Crashing Out"
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay. Determine the lowest effective concentration for your experiment to stay below the solubility limit.[5]
-
Utilize a Co-solvent System: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[5][8]
-
Recommended Co-solvents: Ethanol, polyethylene glycol 300/400 (PEG300/400), or propylene glycol.
-
Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding the DMSO stock of this compound. Always validate that the co-solvent concentration does not affect your biological system.
-
-
Incorporate Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[5][9]
-
Recommended Surfactants: Tween® 80 or Pluronic® F-68.
-
Protocol: Add a low concentration (typically 0.01-0.1%) of the surfactant to your aqueous buffer. Ensure the chosen surfactant is compatible with your assay.
-
-
pH Adjustment: If your experimental system allows, adjusting the pH of the buffer can enhance solubility, especially if the compound has ionizable groups.[5] For acridine derivatives, moving towards a more acidic or basic pH (depending on the specific pKa of the compound) can favor the more soluble, charged form.
Issue 3: Long-Term Stability and Storage of Solutions
Improper storage can lead to gradual precipitation or degradation of this compound.
-
Stock Solutions (in DMSO): Store at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light, as many acridine compounds are light-sensitive.[4]
-
Aqueous Working Solutions: It is highly recommended to prepare fresh working solutions from your DMSO stock immediately before each experiment. Aqueous solutions of acridine derivatives can be unstable and prone to precipitation over time.[10]
Advanced Solubilization Strategies
For particularly challenging applications, such as in vivo studies or formulations requiring higher concentrations, more advanced techniques may be necessary.
| Strategy | Mechanism | Key Considerations |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment and increasing solubility.[11][12] | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix, which can enhance dissolution rates by presenting the drug in an amorphous state.[11][13] | Requires specialized formulation techniques like spray drying or hot-melt extrusion. |
| Nanoparticle Formulation | Reducing the particle size of the drug to the nanoscale significantly increases the surface area-to-volume ratio, leading to improved dissolution rates.[11][14][15] | Requires specialized equipment for techniques like high-pressure homogenization or wet milling. |
| Lipid-Based Formulations | For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used, where the drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[9][11][12] | Primarily applicable for in vivo oral administration. |
Workflow for Advanced Solubilization
Caption: Advanced solubilization strategies.
This technical guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By understanding the underlying physicochemical properties and systematically applying the troubleshooting strategies outlined, researchers can ensure the successful implementation of this compound in their experimental workflows.
References
- BenchChem. (n.d.). Dealing with Acridine homodimer precipitation in solution.
- BenchChem. (n.d.). Troubleshooting Acridine-4-sulfonic acid staining artifacts.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Cyclopenta[kl]acridine Derivatives.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Cheméo. (n.d.). 9(10H)-Acridinone, 4-methoxy-.
- PubChem. (n.d.). 4-Methoxyacridin-9(10H)-one.
- GSRS. (n.d.). 4-METHOXY-9-ACRIDINOL.
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
- Cayman Chemical. (n.d.). 9-Amino-6-chloro-2-methoxyacridine - PRODUCT INFORMATION.
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 15. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: A Researcher's Guide to Preventing Photobleaching of 4-Methoxyacridin-9-ol
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for 4-Methoxyacridin-9-ol. As a potent acridine-based fluorescent compound, this compound is invaluable for various applications in cell biology and drug development. However, like many fluorophores, its utility can be hampered by photobleaching—the irreversible loss of fluorescence upon exposure to light.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms behind photobleaching and offers robust, field-proven strategies to mitigate it. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.
Section 1: Understanding the Enemy: The "Why" of Photobleaching
This section addresses the fundamental principles of photobleaching. Understanding the mechanism is the first step toward preventing it.
Q: What is photobleaching and why does it happen to my this compound sample?
A: Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently unable to emit light.[1] The process is initiated when the fluorophore absorbs light energy, causing an electron to jump from its ground state (S₀) to an excited singlet state (S₁). From this high-energy state, the molecule can return to the ground state by emitting a photon (fluorescence), which is the signal you measure.
However, a fraction of molecules in the excited singlet state will instead transition to a long-lived excited triplet state (T₁).[3][4] This triplet state is the primary culprit in photobleaching. Molecules in the T₁ state are highly reactive and can interact with surrounding molecules, particularly molecular oxygen. These interactions generate highly destructive reactive oxygen species (ROS), such as singlet oxygen, which then attack the fluorophore, leading to its irreversible degradation.[2][5]
The diagram below illustrates this destructive pathway.
Section 2: Troubleshooting Guide: Proactive & Reactive Strategies
Here, we provide direct answers to common issues encountered during imaging experiments with this compound.
Q: My signal fades almost immediately. What are the first things I should check?
A: Rapid signal loss is almost always due to excessive excitation light. The rate of photobleaching is directly proportional to the intensity and duration of light exposure.[2][6]
Immediate Actions:
-
Reduce Light Intensity: Lower the power of your laser or the intensity setting on your mercury/xenon lamp. Use a neutral-density (ND) filter to reduce illumination without changing the spectral quality of the light.[1] In our experience, it is always better to start with the lowest possible illumination and increase it until a sufficient, but not saturating, signal is achieved.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that still provides a good signal-to-noise ratio. Avoid continuous illumination.
-
Optimize Your Workflow:
Q: I'm performing a long time-lapse experiment. How can I preserve my signal?
A: Long-term imaging is the ultimate test of photostability. Success requires a multi-faceted approach that combines optimized imaging parameters with chemical intervention.
The most critical step for long-term experiments is the use of an antifade mounting medium . These reagents are designed to suppress photobleaching by scavenging the ROS that would otherwise destroy the this compound.[7]
Q: Which antifade agent is right for my experiment?
A: The choice depends heavily on whether you are working with fixed or live cells. Commercial solutions like ProLong™ Diamond Antifade Mountant are excellent, but you can also use individual reagents.[8]
| Antifade Agent | Primary Mechanism | Best For | Key Considerations |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Triplet State Quencher & ROS Scavenger | Fixed & Live Cells | Less effective than PPD but also significantly less toxic. A good starting point.[7] |
| p-Phenylenediamine (PPD) | ROS Scavenger | Fixed Cells Only | Highly effective but also toxic and can cause background fluorescence.[7][9] It may also react with certain classes of dyes.[7] |
| n-Propyl gallate (NPG) | ROS Scavenger | Fixed & Live Cells | Nontoxic, but can exhibit anti-apoptotic properties, which may interfere with certain biological assays.[7] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Antioxidant (Vitamin E derivative) | Live Cells | Cell-permeable and highly effective at reducing blinking and bleaching. Often used in a ROXS system.[10] |
Q: Can I make my own antifade mounting medium?
A: Yes. Preparing your own mounting medium is a cost-effective and reliable method. A DABCO-based medium is an excellent choice for general use with this compound.
Section 3: Protocols & Methodologies
This section provides detailed, step-by-step instructions for preparing and using antifade reagents.
Protocol 1: Preparation of DABCO Antifade Mounting Medium
This protocol yields a glycerol-based mounting medium with DABCO as the active antifade agent.
Materials:
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Glycerol (high purity, >99%)
-
Phosphate-Buffered Saline (PBS), 10X stock, pH 7.4
-
Deionized water (dH₂O)
-
0.5 M HCl for pH adjustment
-
pH meter
Procedure:
-
Prepare 1X PBS: In a 100 mL beaker, combine 10 mL of 10X PBS with 90 mL of dH₂O.
-
Dissolve DABCO: Weigh 2.5 g of DABCO and add it to the 100 mL of 1X PBS. Stir with a magnetic stir bar until fully dissolved. Causality Note: DABCO is a base and will raise the pH of the solution significantly.
-
Adjust pH (Critical Step): The high pH from DABCO can damage samples and affect fluorescence. Slowly add 0.5 M HCl dropwise while monitoring the solution with a calibrated pH meter. Adjust the pH to be between 7.8 and 8.2. Do not overshoot. This self-validating step is crucial for the medium's performance and safety.
-
Add Glycerol: In a separate graduated cylinder, measure 90 mL of pure glycerol. Add this to 10 mL of the pH-adjusted DABCO/PBS solution.
-
Mix Thoroughly: Stir the final solution for at least 1-2 hours in the dark to ensure it is completely homogenous.
-
Store: Aliquot the final mounting medium into 1 mL microcentrifuge tubes. Store at -20°C, protected from light. A tube can be thawed and kept at 4°C for several weeks.
Protocol 2: Optimizing Imaging Parameters
-
Set Gain/Offset: Begin by setting the detector gain to a moderate level and the offset (black level) so that the darkest areas of the image appear black.
-
Determine Minimum Illumination: With your sample on the stage, start with the lowest possible laser power or lamp intensity.
-
Adjust Exposure: Increase the camera exposure time until you see a faint signal from your this compound staining.
-
Balance Illumination and Exposure: Now, slowly increase the illumination intensity just until your signal is clear and bright, but the brightest pixels are not saturated. If the signal is too bright, prioritize reducing the illumination intensity over shortening the exposure time, as high photon flux is the primary driver of photobleaching.
-
Final Check: Use a histogram tool to ensure your signal occupies a good portion of the dynamic range without clipping at the high or low end. These settings are now your optimized baseline for the experiment.
Section 4: Frequently Asked Questions (FAQs)
Q: Does the choice of immersion oil matter? A: Yes. Always use a high-quality, low-autofluorescence immersion oil intended for fluorescence microscopy. Older or impure oil can be a source of background signal that tempts you to increase excitation power, thereby accelerating photobleaching.
Q: How does sample storage affect photostability? A: Improper storage is a common cause of weak initial signal. Always store your stained slides or samples flat, at 4°C, and completely protected from light.[6] Even brief exposure to ambient light can cause significant photobleaching over time.
Q: Is photobleaching always bad? A: While typically a problem, photobleaching is harnessed in advanced techniques like Fluorescence Recovery After Photobleaching (FRAP). In FRAP, a high-intensity laser is used to intentionally bleach a specific region, and the recovery of fluorescence in that area is measured to study molecular dynamics.
Q: My background is high. Is this related to photobleaching? A: High background can be caused by several factors, including nonspecific antibody binding or autofluorescence from the tissue or medium.[11] It is indirectly related to photobleaching because a high background may lead you to increase the excitation intensity to improve the signal-to-noise ratio, which in turn bleaches your target fluorophore faster. Addressing the source of the background is a key step in preserving your specific signal.
References
-
Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 11(13), 2475-2485. [Link]
-
Microscope Clarity. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Microscope Clarity. [Link]
-
Bitesize Bio. (2025). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]
-
GSRS. (n.d.). 4-METHOXY-9-ACRIDINOL. Global Substance Registration System. [Link]
-
Serrano-Andrés, L., et al. (2005). A Theoretical Insight into the Photophysics of Acridine. The Journal of Physical Chemistry A, 109(33), 7549-7557. [Link]
-
Srividhya, N., et al. (2001). Photooxidation of acridine(1,8)dione dyes: flash photolysis investigation of the mechanistic details. Physical Chemistry Chemical Physics, 3(10), 1879-1883. [Link]
-
Sanchez-Coronilla, A., et al. (2018). Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency. Dyes and Pigments, 150, 102-111. [Link]
-
Wikipedia. (n.d.). Acridine. Wikipedia. [Link]
-
PubChem. (n.d.). 4-Methoxyacridin-9(10H)-one. PubChem. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
-
Uddin, M. J., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]
-
Dittrich, M., & Heisterkamp, A. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5585-5596. [Link]
-
Smith, C. (2013). Photobleaching of Fluorescent Dyes in Polymer Films. Case Western Reserve University. [Link]
-
Kask, P., et al. (2016). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Biophysical Journal, 111(11), 2415-2426. [Link]
-
PubChem. (n.d.). 9-Methoxyacridine. PubChem. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 防褪色溶液 | Sigma-Aldrich [sigmaaldrich.com]
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- 11. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
4-Methoxyacridin-9-ol stability in different buffers.
Welcome to the technical support center for 4-Methoxyacridin-9-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like many acridine derivatives, can be susceptible to degradation in aqueous solutions, particularly under harsh environmental conditions.[1][2] The stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The planar, aromatic structure of the acridine core can undergo oxidative degradation, and the molecule's functional groups may be susceptible to hydrolysis under certain pH conditions.[3] Therefore, it is crucial to carefully select buffer systems and storage conditions to minimize degradation.
Q2: How does pH influence the stability of this compound?
A2: The pH of the buffer solution is a critical factor governing the stability of this compound. Acridine derivatives can exhibit varying stability in acidic, neutral, and basic conditions.[1][4] The protonation state of the acridine nitrogen is pH-dependent, which can affect the molecule's electron distribution and susceptibility to nucleophilic or electrophilic attack.[5] It is generally recommended to perform initial stability studies across a range of pH values (e.g., acidic, neutral, and alkaline) to determine the optimal pH for your specific application. Forced degradation studies, which involve stressing the compound at different pH levels, are an effective way to identify potential stability issues.[6][7]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure and the known behavior of similar compounds. Key degradation pathways may include:
-
Oxidation: The electron-rich acridine ring system can be prone to oxidation, especially when exposed to atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis: Although the methoxy group is generally stable, under extreme pH and temperature conditions, it could potentially undergo hydrolysis to a hydroxyl group.
-
Photodegradation: Acridine derivatives are often photoactive and can degrade upon exposure to UV or even ambient light.[3] This can lead to complex degradation profiles.
Below is a diagram illustrating the plausible degradation pathways.
Caption: Plausible degradation pathways for this compound.
Q4: Which buffer systems are recommended for handling this compound?
A4: The choice of buffer is critical and should be tailored to the experimental requirements. It is advisable to use buffers with components that are unlikely to react with the acridine compound. Below is a table of commonly used buffers and considerations for their use with this compound.
| Buffer System | pH Range | Considerations |
| Phosphate (Sodium or Potassium) | 5.8 - 8.0 | Widely used and generally inert. However, phosphate can sometimes participate in photochemical reactions. |
| Acetate (Sodium or Ammonium) | 3.6 - 5.6 | Suitable for acidic conditions. Ensure compatibility with downstream applications. |
| Borate | 8.1 - 10.1 | Useful for alkaline conditions. Borate can form complexes with diols, which is not a concern for this compound. |
| Tris (tris(hydroxymethyl)aminomethane) | 7.5 - 9.0 | Common biological buffer. Can be reactive and its pH is temperature-dependent. Use with caution. |
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable method for monitoring the stability of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A stability-indicating method is one that can separate the intact drug from its degradation products.[8]
Key steps for monitoring stability include:
-
Develop an HPLC method: Use a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) to achieve good separation.[9]
-
Initial Analysis (t=0): Analyze your freshly prepared solution to establish the initial purity and peak area of this compound.
-
Time-Point Analysis: Store your solution under the desired conditions and analyze it at regular intervals.
-
Data Comparison: Compare the peak area of this compound at each time point to the initial value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
Q: My solution of this compound has changed color. What does this mean?
A: A color change is often a visual indicator of chemical degradation. Acridine derivatives are chromophoric, and alterations to the conjugated system of the molecule due to degradation will likely result in a change in its light-absorbing properties. If you observe a color change, it is highly recommended to analyze the solution by HPLC to confirm degradation and quantify the remaining amount of the parent compound.
Q: I'm observing new, unexpected peaks in my HPLC chromatogram. Are these degradants?
A: The appearance of new peaks in an HPLC chromatogram that were not present in the initial analysis is a strong indication of degradation. To confirm, you can perform a forced degradation study.[10] By intentionally exposing a sample of this compound to stress conditions (e.g., acid, base, peroxide, heat, light), you can generate the degradation products and compare their retention times with the unknown peaks in your experimental sample.
Q: My experimental results are inconsistent. Could the instability of this compound be the cause?
A: Yes, inconsistent results are a common consequence of using an unstable compound. If the concentration of the active compound is decreasing over the course of an experiment, it can lead to poor reproducibility. It is crucial to establish the stability of this compound under your specific experimental conditions. If instability is suspected, prepare fresh solutions for each experiment and protect them from light and elevated temperatures.
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines a systematic approach to evaluate the stability of this compound in different buffers.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer (pH 3.0, 7.0, 9.0)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
C18 HPLC column
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H2O2. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber.
4. Buffer Stability Assessment:
-
Prepare solutions of this compound in each of the phosphate buffers (pH 3.0, 7.0, 9.0) at a final concentration of 100 µg/mL.
-
Divide each solution into two sets: one stored at room temperature and the other at 40°C.
-
Protect all solutions from light.
-
Analyze the solutions at t=0, 24, 48, and 72 hours.
5. HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan (likely in the range of 254-400 nm)
-
Injection Volume: 10 µL
-
Before injection, neutralize the acidic and basic samples.
6. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the t=0 peak area.
-
Observe the formation of any new peaks and their peak areas.
Below is a workflow diagram for the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
By following these guidelines and protocols, researchers can ensure the stability and integrity of this compound in their experiments, leading to more accurate and reproducible results.
References
-
Shchepochkin, A. V., et al. (2021). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PubMed Central. Available at: [Link]
-
Rupčić, A., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI. Available at: [Link]
-
Chen, J., et al. (2002). Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins. PubMed. Available at: [Link]
-
Røring, A., et al. (2018). The use of surfactant-filled mesoporous silica as an immobilising medium for a fluorescence lifetime pH indicator, providing long-term calibration stability. ResearchGate. Available at: [Link]
-
Nagy, V., et al. (2021). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Hossain, M. L., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. PMC - NIH. Available at: [Link]
-
Ashar, P., & Petha, H. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Technology. Available at: [Link]
-
Global Substance Registration System. 4-METHOXY-9-ACRIDINOL. gsrs. Available at: [Link]
-
Tsolaki, E., et al. (2022). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]
-
Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Kumar, V., & Kumar, S. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
Tsolaki, E., et al. (2020). Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives. MDPI. Available at: [Link]
-
Nielsen, M. T., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2016). Medicinal chemistry of acridine and its analogues. PubMed Central. Available at: [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available at: [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]
-
Motohashi, N., et al. (2000). Synthesis and chemical characterization of 2-methoxy-N(10)-substituted acridones needed to reverse vinblastine resistance in multidrug resistant (MDR) cancer cells. PubMed. Available at: [Link]
-
Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. Available at: [Link]
-
Hrichi, H., et al. (2021). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. ResearchGate. Available at: [Link]
Sources
- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. article.sapub.org [article.sapub.org]
Technical Support Center: Troubleshooting Guide for 4-Methoxyacridin-9-ol Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 4-Methoxyacridin-9-ol assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental workflows. As an acridine derivative, this compound is likely utilized for its fluorescent properties, often as a DNA intercalating agent or a pH-sensitive probe in various biochemical and cell-based assays.[1][2] This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Section 1: Foundational Issues - Reagent Integrity and Preparation
This section addresses the most common source of assay variability: the reagent itself. Proper handling, solubilization, and storage are critical for reproducible results.
Q1: My results are highly variable between experiments, and sometimes even within the same plate. Where should I begin troubleshooting?
This common issue almost always points back to foundational reagent preparation or handling. Inconsistent concentration or aggregation of the probe will inevitably lead to variable results.
Possible Causes:
-
Incomplete Solubilization: this compound, like many heterocyclic compounds, may have limited aqueous solubility, leading to the formation of micro-precipitates.
-
Degradation of Stock Solutions: Acridine derivatives can be sensitive to light, pH shifts, and repeated freeze-thaw cycles.[3] Aqueous solutions, in particular, may not be stable for long-term storage.[4]
-
Pipetting Inaccuracy: Small volumes of viscous solvents like DMSO can be difficult to pipette accurately, leading to concentration errors.
Solutions & Scientific Rationale:
-
Verify Solubilization Protocol:
-
Solvent Choice: Start by dissolving this compound in a high-quality, anhydrous organic solvent such as DMSO or methanol to create a concentrated stock solution (e.g., 10 mM).
-
Mechanical Assistance: Ensure complete dissolution by vortexing and/or brief ultrasonication. Visually inspect the solution against a light source to confirm the absence of particulates.
-
-
Implement Strict Storage and Handling Procedures:
-
Aliquot and Store: Aliquot the concentrated stock solution into single-use volumes in light-protecting tubes and store at -20°C or -80°C. This minimizes freeze-thaw cycles.[5]
-
Prepare Fresh Working Solutions: Prepare aqueous working dilutions fresh for each experiment from the stock solution.[4][6] Do not store dilute aqueous solutions, as the compound is more prone to precipitation and degradation.
-
-
Optimize Pipetting Technique:
-
Use positive displacement pipettes or reverse pipetting techniques for viscous stock solutions to ensure accurate dispensing.
-
Section 2: Troubleshooting Fluorescent Signal Issues
Issues with the fluorescent signal are the next most common hurdle. The unique photochemical properties of acridine compounds mean that factors like pH and local environment can significantly impact their fluorescence.[2][7]
Q2: My fluorescent signal is significantly weaker than expected or completely absent. What's wrong?
A weak or absent signal can stem from incorrect instrument settings, suboptimal reagent concentrations, or environmental factors that quench fluorescence.
Possible Causes:
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the plate reader or microscope are not set correctly for the fluorophore.
-
Photobleaching: The fluorophore is being irreversibly destroyed by overexposure to high-intensity excitation light.[6]
-
Suboptimal pH: The fluorescence of many acridine derivatives is highly pH-dependent.[2] The pH of your assay buffer may be quenching the signal.
-
Insufficient Probe Concentration: The concentration of this compound is too low to generate a detectable signal.
Solutions & Scientific Rationale:
-
Verify Instrument Filter Sets and Settings:
-
While specific excitation/emission maxima for this compound are not readily published, a closely related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), has excitation/emission maxima around 411/475 nm, respectively.[2][4] Use this as a starting point and perform a spectral scan to determine the optimal peaks for your specific experimental conditions.
-
-
Minimize Photobleaching:
-
Reduce Exposure Time & Intensity: Use the lowest possible excitation intensity and the shortest exposure time that still provides a measurable signal.[6]
-
Use Anti-Fade Reagents: For microscopy, use a commercially available anti-fade mounting medium. These reagents contain antioxidants that scavenge free radicals generated during fluorescence excitation, thereby protecting the fluorophore.[6]
-
-
Optimize and Control Buffer pH:
-
Review the literature for pH sensitivity of similar acridine compounds. If your signal is low, test a range of buffered solutions (e.g., pH 5.5 to 8.5) to find the optimal pH for fluorescence. Ensure your final assay buffer is robust enough to resist pH changes.
-
-
Perform a Concentration Titration:
-
Systematically test a range of this compound concentrations to find the optimal balance between a strong signal and low background. This is a critical step for any new assay.[6]
-
Q3: I'm observing very high background fluorescence, which is masking my signal. How can I fix this?
High background noise reduces the signal-to-noise ratio and can make it impossible to discern true positive signals.
Possible Causes:
-
Excess Probe Concentration: Using too much of the fluorescent probe is the most common cause of high background.
-
Inadequate Washing: Unbound probe remaining in the well or on the slide will fluoresce and contribute to background.[6]
-
Media Autofluorescence: Common media components, particularly phenol red and riboflavin, are intrinsically fluorescent and can create a high background, especially in the green spectrum.[8]
-
Cellular Autofluorescence: Dead or unhealthy cells often exhibit higher, non-specific fluorescence.[6]
Solutions & Scientific Rationale:
-
Optimize Probe Concentration: As mentioned above, perform a titration. The goal is to use the lowest concentration that gives a robust signal for your target.
-
Increase Washing Steps: After the staining incubation, increase the number and/or duration of washing steps with your assay buffer (e.g., PBS) to more effectively remove any unbound probe.[6]
-
Switch to Appropriate Media: For the final incubation and imaging steps, switch to a phenol red-free medium.[8] If possible, use a specially formulated fluorescence imaging buffer.
-
Assess Cell Health: Use a viability dye to distinguish between live and dead cells.[6] Ensure cells are healthy and not overgrown before starting the assay, as this can affect staining patterns and background.[5]
Caption: General troubleshooting workflow for this compound assays.
Section 3: Cell-Based Assay Optimization
The complexity of a living biological system introduces many additional variables that must be controlled for a successful assay.
Q4: The staining in my cell-based assay is patchy and uneven. What should I check?
Uneven staining often indicates issues with cell health, probe delivery, or the experimental setup itself.
Possible Causes:
-
Poor Cell Health: Cells that are overgrown, senescent, or unhealthy will not stain uniformly.[5]
-
Inconsistent Seeding Density: A non-uniform cell monolayer will lead to patchy staining.[5]
-
Cytotoxicity: The concentration of this compound or the solvent (e.g., DMSO) may be toxic to the cells, causing them to detach or die.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients, leading to inconsistent results across the plate.
Solutions & Scientific Rationale:
-
Standardize Cell Culture Practices:
-
Maintain Healthy Cultures: Do not allow cells to become over-confluent in flasks. Use cells from a consistent and low passage number.[5]
-
Optimize Seeding Density: Perform an experiment to determine the optimal cell seeding density that results in a healthy, sub-confluent monolayer at the time of the assay.[5]
-
-
Assess and Mitigate Cytotoxicity:
-
Run a Toxicity Assay: Before your main experiment, treat cells with a range of this compound concentrations and solvent concentrations to identify a non-toxic working range.
-
-
Minimize Plate Edge Effects:
-
Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Caption: Iterative cycle for optimizing cell-based assay parameters.
Appendix A: Protocol - Preparation of this compound Stock Solution
This protocol provides a validated starting point for preparing your reagent.
-
Weighing: Carefully weigh out the required amount of this compound powder in a fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 2 minutes. If particulates remain, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting aliquots. Store immediately at -20°C or below.
Appendix B: Key Assay Parameters & Recommended Starting Points
This table provides suggested starting points for assay development. These parameters must be optimized for your specific model system and instrumentation.[9][10]
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Solvent for Stock | Anhydrous DMSO | High solvating power for many organic molecules. Keep concentration <0.5% in final assay to avoid cytotoxicity. |
| Stock Concentration | 10 mM | A high concentration allows for small transfer volumes, minimizing solvent effects in the final assay. |
| Working Concentration | 0.1 - 10 µM | This range is typical for fluorescent probes. Must be determined empirically via titration. |
| Excitation Wavelength | ~410 nm | Based on related acridine compounds.[2] Perform a spectral scan for your specific conditions. |
| Emission Wavelength | ~475 nm | Based on related acridine compounds.[2] Perform a spectral scan for your specific conditions. |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Highly cell-type dependent. Aim for 70-80% confluency at the time of the assay.[5] |
| Incubation Time | 15 - 60 minutes | Shorter times can reduce cytotoxicity. Longer times may be needed for sufficient signal. Requires optimization. |
References
-
Wuhan Desheng Biochemical Technology Co., Ltd. (2023). Does acridine ester labeling always fail? Mastering these key points can easily improve detection efficiency. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Lye, M. L., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Nature Communications. Retrieved from [Link]
-
Sapsford, K. E., et al. (2006). Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles. Biophysical Journal. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-METHOXY-9-ACRIDINOL. Retrieved from [Link]
-
The Animated Chemist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
-
Solzin, J., et al. (2023). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. SLAS Discovery. Retrieved from [Link]
-
GBS, S. (2019). A review of published data on acridine derivatives with different biological activities. Farmacia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Does acridine ester labeling always fail? Mastering these key points can easily improve detection efficiency [spanish.vacutaineradditives.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biocompare.com [biocompare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Reducing Background Fluorescence in Immunofluorescence
Welcome to the technical support center for immunofluorescence. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in fluorescence imaging: high background fluorescence. While the query mentioned 4-Methoxyacridin-9-ol, a thorough review of scientific literature and commercial products reveals no evidence of its use for reducing background fluorescence. Instead, this guide will focus on established and effective methods to enhance your signal-to-noise ratio for publication-quality images.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my immunofluorescence experiments?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence from the tissue itself and non-specific binding of reagents.
-
Autofluorescence is the natural fluorescence emitted by various biological structures. Common culprits include:
-
Aldehyde Fixation: Fixatives like formalin and glutaraldehyde can react with amines in tissues to create fluorescent Schiff bases.[1][2]
-
Extracellular Matrix Components: Collagen and elastin are inherently fluorescent, particularly in the blue and green spectra.[1][3]
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells, especially in tissues like the brain and retina. They fluoresce brightly across a broad range of wavelengths.[1][4][5]
-
Red Blood Cells: Heme groups within red blood cells can cause significant autofluorescence.[3][5]
-
-
Non-specific Staining arises from the reagents used in the immunofluorescence protocol:
-
Primary Antibody: The primary antibody may have an excessively high concentration or may cross-react with off-target proteins.
-
Secondary Antibody: The secondary antibody might bind non-specifically to the sample.
-
Fluorophore Issues: Some fluorophores can aggregate or bind non-specifically.
-
Q2: My unstained control slide is showing significant fluorescence. What does this indicate and how can I fix it?
Fluorescence in an unstained control is a clear sign of autofluorescence. The troubleshooting strategy depends on the likely source:
-
For Aldehyde-Induced Autofluorescence:
-
Sodium Borohydride Treatment: This reducing agent can convert the Schiff bases back to non-fluorescent amines. However, it should be used with caution as it can sometimes increase autofluorescence from other sources like red blood cells.[5]
-
Amine Quenching: Incubating with a primary amine-containing solution like glycine or ammonium chloride after fixation can block unreacted aldehyde groups.
-
-
For Lipofuscin Autofluorescence:
-
Sudan Black B (SBB): This lipophilic dye is highly effective at quenching lipofuscin-based autofluorescence.[2][5][6] However, it can introduce some background in the far-red spectrum.[2]
-
Commercial Reagents: Products like TrueBlack® are designed as alternatives to SBB with less off-target background fluorescence.[4][6]
-
-
General Autofluorescence:
Q3: My stained slide has high background compared to the negative control (secondary antibody only). What should I optimize in my protocol?
This pattern suggests non-specific binding of your primary or secondary antibodies. Here are some key parameters to adjust:
-
Antibody Concentration: The concentration of both primary and secondary antibodies may be too high. Perform a titration to find the optimal dilution that maximizes the specific signal while minimizing background.
-
Blocking Step: Insufficient blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., normal serum from the species in which the secondary antibody was raised) for an adequate duration.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies more effectively.
-
Permeabilization: Over-permeabilization can expose sticky intracellular components that non-specifically bind antibodies. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving high background fluorescence.
Caption: A systematic workflow for troubleshooting high background fluorescence.
Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin | Highly effective for lipofuscin; inexpensive.[5][6] | Can introduce background in far-red channels; requires an ethanol-based solution.[2] |
| TrueBlack® | Lipofuscin, some other sources | Lower background than SBB; can be used before or after staining.[4][6] | Commercial reagent, higher cost. |
| TrueVIEW™ | Aldehyde-fixation, collagen, elastin, red blood cells | Broad-spectrum; easy to use.[3][6] | Not effective against lipofuscin; commercial reagent.[3] |
| Sodium Borohydride | Aldehyde-fixation | Effective for reducing Schiff bases. | Can increase red blood cell autofluorescence; solution is unstable.[5] |
| Photobleaching | General fluorophores | No chemical additions needed. | Can be time-consuming; may damage the sample or specific signal.[6] |
Experimental Protocol: Quenching Lipofuscin Autofluorescence with Sudan Black B
This protocol is intended for use on formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections after the completion of immunofluorescent staining.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
0.2 µm filter
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Prepare SBB Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir the solution for 1-2 hours at room temperature to ensure it is fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
-
Staining Procedure:
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
After the final post-secondary antibody wash with PBS, rinse the slides briefly in 70% ethanol.
-
-
SBB Incubation:
-
Incubate the slides in the filtered 0.1% SBB solution for 5-10 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Briefly dip the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly with PBS (3 x 5 minutes) to remove any residual SBB and ethanol.
-
-
Mounting:
-
Mount the coverslip using an appropriate aqueous mounting medium.
-
Image the slides as soon as possible, storing them at 4°C in the dark.
-
References
- Vector Laboratories. (n.d.). Vector TrueVIEW Autofluorescence Quenching Kit.
- Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy.
- Biotium. (n.d.). TrueBlack® Lipofuscin Autofluorescence Quencher.
- BenchChem. (n.d.). Technical Support Center: Quenching Autofluorescence for Acid Red 131 Imaging.
- Vector Laboratories. (n.d.). Autofluorescence Quencher.
- Thermo Fisher Scientific. (n.d.). ReadyProbes™ Tissue Autofluorescence Quenching Kit.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxyacridine.
- Kovács, A. D., et al. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering.
- Biotium. (2021). Tech Tip: Battling Tissue Autofluorescence.
- Vector Laboratories. (2021). Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio.
- ResearchGate. (n.d.). Fluorescence emission spectra of acridine derivatives.
- Proteintech. (n.d.). How to reduce autofluorescence.
- Cayman Chemical. (n.d.). 9-Amino-6-chloro-2-methoxyacridine (CAS 3548-09-2).
- Gomes, S. E. A., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Advances.
- PubChem. (n.d.). 6-Chloro-2-methoxy-9-acridinamine.
- Gomes, S. E. A., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. PMC.
- Chen, Y. L., et al. (2004). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 47(17), 4249–4256.
- Sigma-Aldrich. (n.d.). ACMA, Fluorescent Dye.
- PubChem. (n.d.). Fluorescein.
Sources
Technical Support Center: Acridine-Based Dyes
Welcome to the technical support center for acridine-based dyes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when using these versatile fluorescent probes. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting solutions but also the underlying scientific reasoning to empower your experimental design and interpretation.
I. Understanding Acridine-Based Dyes: A Quick Primer
Acridine Orange (AO) is a versatile, cell-permeable nucleic acid-selective fluorescent dye.[1][2] Its utility stems from its metachromatic properties; it fluoresces green when it intercalates into double-stranded DNA (dsDNA) and red when it binds to single-stranded DNA (ssDNA) or RNA.[3][4][5] This differential staining is fundamental to its application in assessing cell viability, cell cycle status, apoptosis, and autophagy.[1][6]
dot graph Acridine_Orange_Mechanism { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
Figure 1: Mechanism of Acridine Orange Staining.
II. Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Fluorescence Signal Issues
Q1: Why is my fluorescence signal weak or completely absent?
Possible Causes & Solutions:
-
Incorrect Filter Sets: The excitation and emission filters on your microscope or flow cytometer must match the spectral properties of Acridine Orange. For dsDNA, the excitation maximum is around 490 nm with an emission maximum around 520 nm.[7] For ssDNA/RNA or acidic organelles, the emission shifts to the red spectrum (~650 nm).[1][7]
-
Actionable Advice: Verify your filter sets. It's advisable to test a range of filters for both green and red fluorescence to optimize signal detection for your specific setup.[7]
-
-
Insufficient Dye Concentration or Incubation Time: The dye concentration may be too low, or the incubation period too short for adequate binding to nucleic acids.
-
Old or Contaminated Reagents: The fluorescence of Acridine Orange can diminish if the reagents are old or have been contaminated.[8]
Q2: I'm observing high background fluorescence. What's causing this and how can I fix it?
Possible Causes & Solutions:
-
Excessive Dye Concentration: Using too high a concentration of Acridine Orange can lead to non-specific binding and high background.[7]
-
Actionable Advice: Perform a concentration titration to determine the optimal dye concentration for your cell type and experimental conditions.
-
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye on the slide, contributing to background noise.[7]
-
Actionable Advice: Increase the number and duration of your wash steps with an appropriate buffer like PBS.[7]
-
-
Autofluorescence: Some cell types and tissues naturally fluoresce, which can interfere with the signal from your dye.[8]
Q3: My fluorescence signal is fading rapidly (photobleaching). How can I prevent this?
Possible Causes & Solutions:
-
Prolonged Exposure to Excitation Light: Acridine Orange is susceptible to photobleaching, especially with prolonged exposure to UV light.[1][8] In some cases, the fluorescence intensity of Acridine Orange can decrease to 6% of its initial value after 200 seconds of continuous excitation.[9]
-
Actionable Advice:
-
Minimize the sample's exposure time to the excitation light.[1]
-
Use the lowest possible light intensity that provides a detectable signal.[1]
-
Utilize an antifade mounting medium to help preserve the fluorescence.[1][8]
-
Acquire images as quickly as possible and work in a darkened room to reduce ambient light exposure.[1]
-
-
Staining Artifacts and Interpretation Challenges
Q4: I'm seeing bright, punctate artifacts in my images. What are these?
Possible Causes & Solutions:
-
Dye Aggregation and Precipitation: Acridine Orange can form aggregates, which appear as bright, punctate artifacts.[1] This can be caused by high dye concentration or improper solvent/buffer conditions.[1] Salts can also stimulate Acridine Orange aggregation.[10]
Q5: I'm using Acridine Orange to detect autophagy, but I'm concerned about false positives. What should I be aware of?
Core Issue: An increase in red fluorescence is often interpreted as an increase in autophagy. However, this can be misleading because Acridine Orange accumulates in any acidic compartment, not just autolysosomes.[1] This includes endosomes and the trans-Golgi network.[1]
Causality: The red fluorescence of Acridine Orange is concentration-dependent.[11] The dye becomes protonated and trapped in acidic vesicular organelles (AVOs), leading to aggregation and a shift to red fluorescence.[11][12]
Self-Validating System:
-
Ratiometric Analysis: To mitigate false positives due to changes in cell size which can alter dye uptake, a ratiometric analysis of the red-to-green fluorescence intensity ratio (R/GFIR) is recommended.[11]
-
Confirmation with Other Markers: Acridine Orange should be used in conjunction with other established autophagy markers for confirmation.[1]
dot graph Autophagy_Detection_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
}
Figure 2: Recommended workflow for autophagy detection using Acridine Orange.
Q6: My apoptosis detection with Acridine Orange/Ethidium Bromide (AO/EB) is unclear. How can I improve the differentiation between live, apoptotic, and necrotic cells?
Core Principle: This dual staining method relies on the differential permeability of the cell membrane. Acridine Orange permeates all cells, staining the nucleus green. Ethidium Bromide can only enter cells with compromised membranes (late apoptotic and necrotic cells), staining the nucleus red and overpowering the green fluorescence of AO.
Troubleshooting:
-
Incorrect Staining Times: Brief incubation is key. Over-incubation can lead to non-specific staining.
-
Suboptimal Dye Concentrations: The ratio of AO to EB is critical for clear differentiation.
-
Delayed Observation: Stained cells should be observed immediately as the staining pattern can change over time.[2]
Protocol-Specific Issues
Q7: I fixed my cells with formaldehyde after Acridine Orange staining for lysosomal analysis, and now I only see green fluorescence. What happened?
The Problem with Formaldehyde Fixation: Formaldehyde fixation can disrupt the acidic pH of lysosomes.[13] Since the accumulation and red fluorescence of Acridine Orange in lysosomes is pH-dependent, neutralizing this acidic environment will cause the dye to leak out or prevent its accumulation, leading to a loss of the red signal.[13][14]
Alternative Solutions:
-
Image Live Cells: The most reliable method is to image the cells immediately after staining without fixation.
-
Consider Alcoholic Fixation: If fixation is necessary, alcoholic fixation might be a more suitable alternative as it may not disrupt the lysosomal pH to the same extent.[13]
III. Frequently Asked Questions (FAQs)
Q: Can Acridine Orange be used for quantitative analysis? A: Acridine Orange staining is primarily a qualitative or semi-quantitative method.[3] While it can indicate the presence or absence of nucleic acids and acidic organelles, it does not provide precise quantification of their amounts.[3] For quantitative analysis, other methods like qPCR or flow cytometry with specific probes are recommended.
Q: Is Acridine Orange toxic to cells? A: At high concentrations or with prolonged exposure, Acridine Orange can be phototoxic, generating reactive oxygen species upon irradiation with blue light, which can induce cell death.[14] It's crucial to use the lowest effective concentration and minimize light exposure, especially for live-cell imaging.
Q: What are the main limitations of Acridine Orange staining? A:
-
It is non-specific and does not differentiate between different types of bacteria or fungi.[8]
-
It requires a fluorescence microscope.[8]
-
Distinguishing between true organisms and artifacts can be challenging.[8]
-
For some applications, it must be performed on unfixed tissue and examined quickly.[2]
IV. Experimental Protocols
Protocol 1: General Staining of Cells with Acridine Orange
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in dH2O)
-
Phosphate-Buffered Saline (PBS)
-
Cells grown on coverslips or in suspension
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Working Solution: Dilute the Acridine Orange stock solution in PBS to a final concentration of 1-5 µg/mL. This may need optimization.
-
Cell Preparation:
-
For adherent cells, wash the coverslips twice with PBS.
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend in PBS.
-
-
Staining: Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[7]
-
Washing:
-
For adherent cells, wash the coverslips three times with PBS for 5 minutes each.
-
For suspension cells, centrifuge, discard the supernatant, and resuspend in fresh PBS. Repeat twice.
-
-
Imaging: Mount the coverslip or place a drop of the cell suspension on a microscope slide. Observe immediately under a fluorescence microscope.[1]
Protocol 2: Apoptosis Detection with Acridine Orange/Ethidium Bromide (AO/EB) Staining
Materials:
-
AO/EB staining solution (e.g., 4 µg/mL Acridine Orange and 4 µg/mL Ethidium Bromide in PBS).[14]
-
Cell suspension (treated and control)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Start with a cell suspension of both treated and control cells.
-
Washing: Wash the cells once with 1X PBS.
-
Staining: Add the AO/EB staining solution to the cell suspension.
-
Incubation: Incubate for a brief period (e.g., 1-5 minutes), protected from light.[14]
-
Washing: Wash the cells with 1X PBS to remove excess dye.
-
Observation: Observe immediately under a fluorescence microscope.[14]
Expected Results:
-
Live cells: Uniform green nucleus.
-
Early Apoptotic cells: Condensed or fragmented bright green chromatin.
-
Late Apoptotic cells: Condensed or fragmented orange-red nucleus.
-
Necrotic cells: Uniform orange-red nucleus.
V. Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µg/mL | Highly dependent on cell type and application. Titration is recommended. |
| Incubation Time | 15 - 30 minutes | For general staining. Shorter times (1-5 min) for AO/EB apoptosis assays. |
| Excitation Wavelength | ~490 nm | For both green and red emission. |
| Emission Wavelength (dsDNA) | ~525 nm (Green) | For monomeric AO intercalated in dsDNA. |
| Emission Wavelength (ssDNA/RNA/Acidic Organelles) | ~650 nm (Red/Orange) | For aggregated AO. |
VI. References
-
Acridine Orange | MI - Microbiology. (n.d.). Retrieved from
-
Quenching of acridine orange fluorescence by salts in aqueous solutions: Effects of aggregation and charge transfer. (2025, August 5). ResearchGate. Retrieved from
-
"troubleshooting Acridine-4-sulfonic acid staining artifacts". (n.d.). Benchchem. Retrieved from
-
Acridine Orange Base staining artifacts and how to avoid them. (n.d.). Benchchem. Retrieved from
-
Optimization of an Acridine Orange-bisbenzimide procedure for the detection of apoptosis-associated fluorescence colour changes in etoposide-treated cell cultures. (2004). PubMed. Retrieved from
-
What are the limitations of acridine orange stain?. (2024, March 12). AAT Bioquest. Retrieved from
-
Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. (n.d.). Company of Biologists Journals. Retrieved from
-
Comparison of 2 and acridine orange for resistance to photobleaching.... (n.d.). ResearchGate. Retrieved from
-
Limitations of Acridine Orange in specific research applications. (n.d.). Benchchem. Retrieved from
-
Acridine Orange Stain Principle, Procedure and Result Interpretation. (2023, September 23). intactone. Retrieved from
-
Acridine Orange for acidic vacuoles - lack of staining after formaldehyde fixation?. (2017, January 2). Retrieved from
-
Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. (2023, August 9). Retrieved from
-
Acridine orange - Wikipedia. (n.d.). Retrieved from
-
Acridine Orange Stain- Principle, Procedure and Result Interpretation. (2021, June 4). Microbe Notes. Retrieved from
-
Acridine Orange Stain | Logos Biosystems. (n.d.). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the limitations of acridine orange stain? | AAT Bioquest [aatbio.com]
- 3. intactone.com [intactone.com]
- 4. microbenotes.com [microbenotes.com]
- 5. logosbio.com [logosbio.com]
- 6. Acridine orange - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acridine Orange | MI [microbiology.mlsascp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Methoxyacridin-9-ol
Welcome to the technical support center for 4-Methoxyacridin-9-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the experimental use of this compound, with a primary focus on preventing its aggregation. Our goal is to equip you with the scientific understanding and practical protocols necessary for successful and reproducible experimentation.
Understanding the Challenge: The Propensity of this compound to Aggregate
This compound, a planar, aromatic heterocyclic compound, is a valuable scaffold in medicinal chemistry and drug discovery.[1] However, its chemical structure inherently predisposes it to aggregation in solution, a phenomenon that can significantly impact experimental outcomes by reducing the effective monomeric concentration and leading to artifacts.[2]
The primary driving force behind the aggregation of this compound is π-π stacking . The electron-rich π-orbitals of the planar acridine rings can interact non-covalently, leading to the formation of dimers and higher-order aggregates.[2] This self-association is influenced by several factors, including concentration, solvent polarity, pH, and temperature.
Frequently Asked Questions (FAQs)
Q1: I've prepared a solution of this compound, and it appears cloudy or has visible particulates. What is happening?
A1: The observed cloudiness or precipitation is a strong indication of this compound aggregation.[2] This occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent, leading to the formation of insoluble aggregates driven by π-π stacking interactions between the planar acridine rings.
Q2: Can the pH of my buffer affect the solubility and aggregation of this compound?
A2: Absolutely. The acridine nucleus is weakly basic.[3] Therefore, the pH of the solution will determine the protonation state of the molecule. The solubility of acridine derivatives can be significantly influenced by pH, and changes in the ionization state can either promote or inhibit aggregation. It is crucial to determine the optimal pH range for your specific application.
Q3: I'm using an organic co-solvent, but I'm still observing aggregation upon dilution into my aqueous assay buffer. Why?
A3: This is a common issue known as "solvent-shifting" precipitation. While this compound may be soluble in a high-concentration organic stock solution (e.g., in DMSO), rapidly diluting this into an aqueous buffer can cause the local concentration to momentarily exceed the aqueous solubility limit, leading to immediate aggregation. The key is to optimize the dilution method and the final concentration of the organic solvent in the aqueous medium.
Q4: Are there any additives I can use to prevent the aggregation of this compound?
A4: Yes, various excipients can be employed to mitigate aggregation. These include cyclodextrins, which can encapsulate the hydrophobic acridine core, and surfactants, which can form micelles around the molecule to prevent self-association.[4][5] The choice of excipient will depend on the specific requirements of your experiment.
Troubleshooting Guide: Preventing this compound Aggregation
This section provides a systematic approach to troubleshooting and preventing aggregation.
Visualizing the Problem and Solutions
The following diagram illustrates the factors contributing to aggregation and the potential mitigation strategies.
Caption: Factors influencing this compound aggregation and mitigation strategies.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
The initial step in working with this compound is the preparation of a stable, concentrated stock solution in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).[6]
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Optimizing Aqueous Working Solutions
This protocol outlines a systematic approach to diluting the DMSO stock solution into an aqueous buffer while minimizing aggregation.
A. pH Optimization:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0).
-
Dilute the this compound DMSO stock solution into each buffer to the final desired concentration.
-
Visually inspect each solution for any signs of precipitation or cloudiness immediately after dilution and after a set incubation period (e.g., 1 hour).
-
If available, use techniques like dynamic light scattering (DLS) to detect the presence of sub-visible aggregates.
-
Select the pH that provides the best solubility and stability for your experimental needs. For many acridine derivatives, a slightly acidic to neutral pH is often optimal.[6]
B. Co-solvent Concentration:
-
Determine the maximum tolerable concentration of DMSO for your specific assay.
-
Prepare a series of dilutions of the this compound stock solution into your optimized aqueous buffer, varying the final DMSO concentration (e.g., 0.1%, 0.5%, 1%).
-
Assess the solubility and stability at each co-solvent concentration as described in the pH optimization section.
C. Use of Excipients:
-
Cyclodextrins:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your optimized aqueous buffer.
-
Prepare your aqueous buffer containing a range of HP-β-CD concentrations (e.g., 0.1%, 0.5%, 1% w/v).
-
Dilute the this compound DMSO stock solution into the cyclodextrin-containing buffers.
-
Evaluate for any reduction in aggregation. The hydrophobic cavity of the cyclodextrin can encapsulate the acridine ring, preventing π-π stacking.[4][7]
-
-
Surfactants:
-
Prepare a stock solution of a non-ionic surfactant (e.g., Polysorbate 20 or Polysorbate 80) in your optimized aqueous buffer.
-
Prepare your aqueous buffer containing a range of surfactant concentrations (e.g., 0.01%, 0.05%, 0.1% v/v).
-
Dilute the this compound DMSO stock solution into the surfactant-containing buffers.
-
Assess for improved solubility. Surfactants can form micelles that encapsulate the hydrophobic compound, preventing aggregation.[5]
-
Data Summary Table
The following table provides a summary of recommended starting conditions for solubilizing this compound. These should be considered as starting points and may require further optimization for your specific experimental setup.
| Parameter | Recommended Starting Conditions | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubilizing capacity for many organic molecules.[6] |
| Stock Solution Concentration | 1-10 mM | A practical concentration range for subsequent dilutions.[6] |
| Aqueous Buffer pH | 6.0 - 7.5 | Balances the potential for increased solubility of the protonated form at lower pH with the risk of aggregation.[6] |
| Final DMSO Concentration | ≤ 1% (v/v) | Minimizes potential solvent-induced artifacts in biological assays. |
| Excipients (if needed) | HP-β-Cyclodextrin: 0.1 - 1% (w/v) Polysorbate 20/80: 0.01 - 0.1% (v/v) | Encapsulates the hydrophobic acridine core to prevent π-π stacking.[4][7] Forms micelles to improve solubility and prevent self-association.[5] |
Concluding Remarks
The aggregation of this compound is a manageable challenge that can be overcome with a systematic and informed approach to solution preparation. By understanding the underlying principles of π-π stacking and the influence of the formulation environment, researchers can develop robust protocols that ensure the compound remains in its monomeric, active state. The troubleshooting guide and protocols provided herein should serve as a valuable resource for optimizing your experimental conditions and achieving reliable and reproducible results.
References
-
Castiglione, F., Mele, A., & Riela, S. (2022). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. Pharmaceuticals, 15(12), 1538. [Link]
-
GSRI. (n.d.). 4-METHOXY-9-ACRIDINOL. Retrieved from [Link]
-
Leyva, E., Moctezuma, E., Strouse, M. J., & Garcia-Garibay, M. A. (1991). Characterization of the .beta.-cyclodextrin/acridine complex. The Journal of Physical Chemistry, 95(23), 9178–9181. [Link]
-
PubChem. (n.d.). 4-Methoxyacridin-9(10H)-one. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
ResearchGate. (2019). How to dissolve acridine orange? Retrieved from [Link]
-
ResearchGate. (2002). Study of inclusion complexes of acridine with β‐ and (2,6‐di‐O‐methyl)‐β‐cyclodextrin by use of solubility diagrams and NMR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. Retrieved from [Link]
-
Sharma, P., Kumar, L., & Sharma, A. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents, 26(4), 539-555. [Link]
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
temperature and pH effects on 4-Methoxyacridin-9-ol fluorescence
Welcome to the technical support center for researchers utilizing 4-Methoxyacridin-9-ol as a fluorescent probe. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this fluorophore in your experiments. As a molecule sensitive to its microenvironment, understanding the interplay between temperature, pH, and its photophysical properties is critical for robust and reproducible results.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence behavior of this compound, grounding your experimental design in solid scientific principles.
Q1: What is the fundamental principle behind the fluorescence of this compound?
A1: this compound is a heterocyclic aromatic compound. Its fluorescence arises from the delocalized π-electron system of the acridine core. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state (S₁). The molecule then relaxes back to the ground state (S₀) through various pathways, one of which is the emission of a photon, which is observed as fluorescence. The wavelength and intensity of this emitted light are highly sensitive to the molecule's chemical environment.
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence of this compound is significantly influenced by pH due to the presence of protonatable and deprotonatable sites: the acridine ring nitrogen and the hydroxyl group.
-
Protonation/Deprotonation: Changes in pH alter the protonation state of the molecule, which in turn affects its electronic structure and, consequently, its absorption and emission spectra.[1] For instance, protonation of the ring nitrogen can lead to changes in the fluorescence quantum yield and shifts in the emission wavelength.
-
Tautomerism: 9-Acridinol derivatives can exist in two tautomeric forms: the enol form (acridinol) and the keto form (acridone). The equilibrium between these forms is often pH-dependent. These tautomers can have distinct fluorescence properties.
-
Excited-State Proton Transfer (ESPT): In many hydroxyl-containing aromatic compounds, the acidity of the hydroxyl group can increase dramatically upon excitation.[2] This can lead to a rapid transfer of a proton to a nearby acceptor (like a solvent molecule or a basic side chain) in the excited state.[3] This process, known as ESPT, can result in fluorescence from the deprotonated species, which typically emits at a different wavelength than the protonated form.[4][5] The efficiency of ESPT can be highly pH-dependent.
Q3: Why does temperature impact the fluorescence intensity of this compound?
A3: Temperature primarily affects fluorescence intensity through its influence on non-radiative decay pathways.
-
Collisional (Dynamic) Quenching: As temperature increases, the kinetic energy of solvent molecules and other solutes in the solution rises.[4][6] This leads to more frequent collisions with the excited this compound molecule.[7] These collisions can provide a pathway for the excited molecule to return to the ground state without emitting a photon (non-radiative decay), thus decreasing the fluorescence intensity. This process is known as dynamic quenching.[6]
-
Static Quenching: In some cases, a fluorophore can form a non-fluorescent complex with another molecule in the ground state. Increasing temperature can sometimes disrupt these complexes, leading to an increase in fluorescence. However, for many systems, dynamic quenching is the dominant temperature effect.[7]
-
Viscosity Changes: Temperature also affects the viscosity of the solvent. In more viscous media at lower temperatures, the fluorophore is more shielded from collisional quenching, which can lead to higher fluorescence intensity.
Q4: My fluorescence signal is much lower than expected. What are the possible causes?
A4: Low fluorescence intensity is a common issue with several potential causes:
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths are set correctly for this compound. Also, check that the slit widths, detector gain, and integration time are optimized for your sample concentration.
-
Low Concentration: The concentration of your fluorophore may be too low to produce a detectable signal.
-
Quenching: Your sample may contain quenching agents. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions.[7] Degassing your solvent can sometimes mitigate quenching by oxygen.
-
pH and Temperature: As discussed, a non-optimal pH or a high temperature can lead to significantly reduced fluorescence intensity.
-
Photobleaching: Prolonged exposure to the excitation light can lead to irreversible photochemical destruction of the fluorophore, a process known as photobleaching.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with this compound.
Q: I'm observing a shift in the peak emission wavelength of my sample when I change the buffer pH. What does this indicate?
A: A shift in the emission maximum (a spectral shift) is a strong indicator that the chemical nature of the emitting species is changing. For this compound, this is likely due to one or a combination of the following pH-dependent phenomena:
-
Protonation/Deprotonation Equilibrium: You are likely observing the fluorescence of different protonated/deprotonated forms of the molecule. For example, at low pH, the acridine nitrogen may be protonated, while at high pH, the hydroxyl group may be deprotonated. Each of these species will have a unique fluorescence spectrum.
-
Excited-State Proton Transfer (ESPT): The shift could be due to ESPT.[2] At a pH where the protonated form is excited, it may rapidly deprotonate in the excited state before fluorescing. This results in emission from the anionic form, which will have a different, often red-shifted, spectrum. The efficiency of this process can be pH-dependent.[3]
-
Tautomeric Shift: The change in pH could be shifting the ground-state equilibrium between the acridinol and acridone tautomers. If both forms are fluorescent, you may see a change in the dominant emission peak.
Troubleshooting Steps:
-
Perform a pH Titration: Systematically measure the fluorescence emission spectra across a wide range of pH values. Plot the peak emission wavelength versus pH. The resulting titration curve will help you identify the pKa values for the ground and/or excited state transitions.
-
Consult Literature on Similar Compounds: Look for studies on other 9-acridinol or acridine derivatives to see if similar spectral shifts have been reported and how they were interpreted.[6]
Q: My fluorescence intensity decreases as I increase the temperature of my sample. How can I determine the mechanism of this quenching?
A: The decrease in fluorescence intensity with increasing temperature is characteristic of dynamic (collisional) quenching.[4] To confirm this and rule out static quenching, you can perform the following:
-
Stern-Volmer Analysis: If an external quencher is suspected, a Stern-Volmer plot can be constructed by measuring fluorescence intensity at different quencher concentrations. For dynamic quenching, the Stern-Volmer plot should be linear, and the quenching constant should increase with temperature.
-
Fluorescence Lifetime Measurements: This is the most definitive way to distinguish between dynamic and static quenching.
-
Dynamic Quenching: The fluorescence lifetime will decrease as the temperature increases because collisions provide an additional pathway for de-excitation.
-
Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore will remain unchanged with increasing temperature, as the non-fluorescent complexes do not contribute to the signal.
-
Experimental Workflow for Temperature-Dependent Quenching Analysis:
Caption: Workflow for Investigating Temperature-Dependent Fluorescence Quenching.
Q: I am seeing high background fluorescence in my measurements. What are the common sources and how can I minimize it?
A: High background fluorescence can obscure your signal of interest and reduce the sensitivity of your assay. Common sources and solutions include:
-
Contaminated Solvents or Buffers: Impurities in your reagents can be fluorescent.
-
Solution: Use high-purity, spectroscopy-grade solvents. Prepare fresh buffers with high-purity water and reagents.
-
-
Autofluorescent Sample Cuvettes: Low-quality plastic or glass cuvettes can fluoresce.
-
Solution: Use quartz cuvettes for UV and visible range fluorescence measurements.
-
-
Sample Autofluorescence: If you are working with biological samples (e.g., cells, proteins), endogenous molecules like NADH, FAD, and certain amino acids can contribute to background fluorescence.
-
Solution: Measure the fluorescence of a "blank" sample (containing everything except this compound) and subtract this spectrum from your experimental sample's spectrum.
-
-
Light Scattering: Raman scattering from the solvent and Rayleigh (elastic) scattering of the excitation light can interfere with your measurement, especially if your sample concentration is low.
-
Solution: Use high-quality bandpass filters on both the excitation and emission pathways. If possible, choose excitation and emission wavelengths that are well-separated to minimize the impact of scattering.
-
III. Data Presentation & Protocols
For accurate and comparable results, standardized protocols are essential.
Quantitative Data Summary
Table 1: Representative Photophysical Properties of an Acridine Methyl Ester Derivative in Various Solvents
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Φf (Quantum Yield) | τf (Lifetime, ns) |
| Cyclohexane | 382 | 404 | 1400 | 0.04 | 1.8 |
| Diethyl ether | 382 | 407 | 1590 | 0.08 | 3.3 |
| Acetonitrile | 384 | 418 | 2120 | 0.17 | 6.8 |
| 2-Propanol | 384 | 432 | 2960 | 0.38 | 11.5 |
Data adapted from BenchChem (2025) for 9-(Methoxycarbonyl)acridine.[7]
Experimental Protocols
Protocol 1: Measurement of pH-Dependent Fluorescence Spectra
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure all buffers have the same ionic strength.
-
-
Sample Preparation:
-
For each pH point, dilute the stock solution of this compound into the corresponding buffer to a final concentration that gives an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength (λex) to the absorption maximum of the fluorophore.
-
Set the emission scan range to cover the expected fluorescence spectrum (e.g., 400-600 nm).
-
Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum of a blank sample (buffer only) for each pH value.
-
Measure the fluorescence emission spectrum of the this compound sample for each pH value.
-
-
Data Analysis:
-
Subtract the blank spectrum from the corresponding sample spectrum for each pH point.
-
Plot the fluorescence intensity at the emission maximum versus pH to determine the apparent pKa.
-
Plot the peak emission wavelength versus pH to analyze spectral shifts.
-
Protocol 2: Measurement of Temperature-Dependent Fluorescence Intensity
-
Reagent Preparation:
-
Prepare a solution of this compound in the desired solvent or buffer. If using a buffer, ensure its pH is stable over the temperature range of the experiment.
-
-
Instrument Setup:
-
Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Set the excitation and emission wavelengths to the maxima for the fluorophore under the starting conditions.
-
Set the desired starting temperature (e.g., 20°C).
-
-
Data Acquisition:
-
Place the sample cuvette in the holder and allow it to thermally equilibrate for at least 5-10 minutes.
-
Record the fluorescence intensity.
-
Increase the temperature in desired increments (e.g., 5°C).
-
Allow the sample to equilibrate at each new temperature before recording the intensity.
-
Repeat this process over the entire desired temperature range.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
To account for lamp fluctuations, it is good practice to periodically measure a stable reference standard.
-
IV. Mechanistic Insights: Visualizing Key Processes
The following diagrams illustrate the fundamental processes that govern the fluorescence behavior of this compound in response to environmental stimuli.
Caption: pH-Dependent Fluorescence via ESPT.
V. References
-
Excited state intramolecular proton transfer mechanism of the molecule... - ResearchGate. Available at: [Link]
-
Tautomer-selective fluorescence spectroscopy of oxyluciferin anions - UCL Discovery. Available at: [Link]
-
Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior o - Department of Chemistry, IIT Kharagpur. Available at: [Link]
-
Excited-state proton transfers in 9-aminoacridine carboxamides (Journal Article) | OSTI.GOV. Available at: [Link]
-
Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore - MDPI. Available at: [Link]
-
Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - NIH. Available at: [Link]
-
Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - ResearchGate. Available at: [Link]
-
Fluorescence emission spectra of acridine derivatives Va (solid thick... - ResearchGate. Available at: [Link]
-
Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PubMed Central. Available at: [Link]
-
Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - MDPI. Available at: [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC - PubMed Central. Available at: [Link]
-
Coupled Excited-State Dynamics in N-Substituted 2-Methoxy-9-Acridones - ResearchGate. Available at: [Link]
-
(PDF) Synthesis and characterization of novel high-performance polyarylsulfones with 4-(carbazol-9-yl) triphenylamine moieties - ResearchGate. Available at: [Link]
-
Application of Temperature-Dependent Fluorescent Dyes to the Measurement of Millimeter Wave Absorption in Water Applied to Biomedical Experiments - PubMed Central. Available at: [Link]
-
QUENCHING OF FLUORESCENCE WITH TEMPERATURE - Edinburgh Instruments. Available at: [Link]
-
Excited-State Proton Transfer in Chiral Environments: Photoracemization of BINOLs - PubMed. Available at: [Link]
-
Excitation-Dependent pKa Extends the Sensing Range of Fluorescence Lifetime pH Sensors - MDPI. Available at: [Link]
-
High-resolution melting analysis - Wikipedia. Available at: [Link]
-
pH-dependency of absorbance (A, C and E) and fluorescence emission (B,... - ResearchGate. Available at: [Link]
-
Caught in the act: real-time observation of the solvent response that promotes excited-state proton transfer in pyranine - PubMed Central. Available at: [Link]
-
Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - NIH. Available at: [Link]
-
The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC - NIH. Available at: [Link]
-
Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks - Periodica Polytechnica. Available at: [Link]
-
Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy - NIST Technical Series Publications. Available at: [Link]
-
Excited-State Proton Transfer in Chiral Environments: Photoracemization of BINOLs - NIH. Available at: [Link]
-
4-METHOXY-9-ACRIDINOL - gsrs. Available at: [Link]
-
Excited-state proton transfer in naphthol/solvent clusters: The current state of affairs - ResearchGate. Available at: [Link]
-
Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Publishing. Available at: [Link]
-
Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - NIH. Available at: [Link]
-
Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC. Available at: [Link]
-
Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC - NIH. Available at: [Link]
-
Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed. Available at: [Link]
-
Temperature effect on the fluorescence anisotropy decay dynamics of Coumarin-153 dye in Triton-X-100 and Brij-35 micellar solutions - PubMed. Available at: [Link]
-
ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - ResearchGate. Available at: [Link]
-
Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed. Available at: [Link]
-
Temperature effect on emission lines and fluorescence lifetime of the 4F3/2 state of Nd:YVO4 | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Excited-state proton transfers in 9-aminoacridine carboxamides (Journal Article) | OSTI.GOV [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 5. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Navigating Inconsistent Results with 4-Methoxyacridin-9-ol
Welcome to the technical support center for 4-Methoxyacridin-9-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to inconsistent experimental results. By understanding the chemical nature of this compound and its behavior in experimental settings, you can ensure the reliability and reproducibility of your data.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound, offering potential causes and actionable solutions.
Question 1: Why am I observing variable fluorescence intensity or unexpected spectral shifts in my assay?
Possible Causes:
-
pH Sensitivity: The fluorescence of acridine derivatives can be highly sensitive to the pH of the local environment.[1] Minor fluctuations in buffer pH can lead to significant changes in fluorescence output.
-
Photobleaching: Like many fluorescent molecules, this compound can be susceptible to photobleaching, especially under prolonged or high-intensity light exposure.[1]
-
Aggregation: At higher concentrations, acridine derivatives have a tendency to form aggregates, which can alter their fluorescent properties.[2]
Solutions:
-
Strict pH Control: Ensure your buffers are consistently prepared and maintained at the optimal pH for your experiment. A physiological pH of around 7.4 is a good starting point for many applications.[1]
-
Minimize Light Exposure: Protect your samples from light as much as possible. Use anti-fade reagents in your mounting media for microscopy.[1] When imaging, use the lowest possible excitation intensity and exposure time that provides a usable signal.[1]
-
Optimize Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that yields a robust signal without causing aggregation or high background.[1]
Question 2: My this compound solution appears cloudy, or I see visible precipitates. What should I do?
Possible Causes:
-
Poor Solubility: While described as water-soluble, the solubility of acridine derivatives can be limited, particularly at high concentrations in aqueous buffers.[2]
-
Improper Dissolution: The compound may not have been fully dissolved initially, leading to the formation of micro-precipitates.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to precipitation.
Solutions:
-
Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).[2]
-
Proper Dissolution Technique: After adding the solvent, vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.[2]
-
Aliquot and Store Properly: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[2]
Question 3: I'm observing inconsistent results in my cell-based assays (e.g., cytotoxicity, proliferation). What could be the cause?
Possible Causes:
-
Cell Health and Viability: The physiological state of your cells can significantly impact their response to treatment. Unhealthy or dying cells may exhibit altered membrane permeability and inconsistent staining or uptake of the compound.[1]
-
Interference with Assay Reagents: As a DNA intercalating agent, this compound could potentially interfere with certain viability assays. For example, some compounds can interfere with the cellular reduction of MTT to formazan, leading to inaccurate results.[3]
-
Time-Dependent Effects: The cytotoxic or anti-proliferative effects of acridine derivatives can be time-dependent.
Solutions:
-
Assess Cell Viability: Routinely check the viability of your cell cultures before and during experiments. Use a viability dye to distinguish between live and dead cells.[1]
-
Consider Alternative Viability Assays: If you suspect interference with your current assay, consider using an alternative method that relies on a different principle, such as the XTT, MTS, or a luminescent cell viability assay.[3]
-
Perform a Time-Course Experiment: Analyze cells at different time points after treatment to identify the optimal incubation period for observing the desired effect.[3]
Experimental Workflow: Troubleshooting Inconsistent Results
Below is a DOT script for a diagram outlining a logical workflow for troubleshooting inconsistent results with this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterocyclic compound belonging to the acridine family.[4] Acridine derivatives are well-known for their ability to act as DNA intercalating agents.[3][5] Their planar structure allows them to insert between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in an anhydrous organic solvent such as DMSO.[2] The following is a general protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -20°C, protected from light.[2]
Q3: What are the typical storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light. Stock solutions in DMSO should be stored at -20°C and protected from light.[2]
Q4: Can the biological activity of this compound vary between batches?
A4: Yes, variability in the purity of synthesized compounds can lead to differences in biological activity. The synthesis of acridine derivatives can involve multiple steps, and impurities may arise.[6] It is crucial to source compounds from reputable suppliers who provide a certificate of analysis with purity data.
Q5: Are there any known safety precautions for handling this compound?
A5: While specific safety data for this compound is not extensively detailed in the provided results, related compounds can cause skin, eye, and respiratory irritation.[7] It is recommended to handle this compound with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [4] |
| Molecular Weight | 225.24 g/mol | [4][7] |
| Appearance | Solid (assumed) | |
| Storage | -20°C (for solutions) | [2] |
References
- Acridine homodimer signal instability and how to fix it - Benchchem. (n.d.).
- Dealing with Acridine homodimer precipitation in solution - Benchchem. (n.d.).
- Technical Support Center: Acridine Homodimer Cytotoxicity - Benchchem. (n.d.).
- Acridine Derivatives as DNA Intercalating Agents: A Technical Guide - Benchchem. (n.d.).
- 4-METHOXY-9-ACRIDINOL - gsrs. (n.d.).
- 4-Methoxyacridin-9(10H)-one | C14H11NO2 | CID 51991 - PubChem. (n.d.).
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC - NIH. (2022, October 28).
- 9-Amino-6-chloro-2-methoxyacridine - Safety Data Sheet. (2024, October 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxyacridin-9(10H)-one | C14H11NO2 | CID 51991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interferences with 4-Methoxyacridin-9-ol
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 4-Methoxyacridin-9-ol. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interferences when using this compound in experimental assays. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical and physical principles to ensure the integrity and reliability of your results.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives are well-known for their fluorescent properties and their ability to intercalate into DNA, making them valuable tools in biochemistry and cell biology. A critical feature of this compound is its existence in a tautomeric equilibrium between the phenol (acridin-ol) form and the keto (acridin-one) form. This equilibrium can be influenced by environmental factors such as pH and solvent polarity, which in turn affects its spectroscopic properties, including fluorescence. Understanding this duality is the first step in troubleshooting experimental variability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the key structural features of this compound I should be aware of?
A: The most important feature is the keto-enol tautomerism. The compound exists as both this compound (the "ol" form) and its tautomer, 4-Methoxyacridin-9(10H)-one (the "one" form)[1]. The equilibrium between these two forms is sensitive to solvent and pH. This is mechanistically important because the two forms may have different absorption spectra, fluorescence quantum yields, and binding affinities. When designing experiments, buffering capacity is therefore critical for reproducibility.
Q2: What are the potential applications of this compound?
A: While specific applications are diverse, the acridine scaffold is most commonly associated with its use as a fluorescent probe. Based on related structures like ACMA (9-amino-6-chloro-2-methoxy acridine), which binds to DNA, it is plausible that this compound is used in fluorescence-based assays to study nucleic acids, as a pH indicator, or as a fluorescent label in binding assays[2].
Q3: Are there any specific safety and handling precautions?
A: Yes. According to its GHS classification, this compound is known to cause skin and eye irritation and may cause respiratory irritation[1]. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle the solid powder in a chemical fume hood to avoid inhalation.
Part 2: Troubleshooting Guide for Fluorescence-Based Assays
This guide is structured by problem. Identify the issue you are facing to find potential causes and actionable solutions.
Problem: Weak or No Fluorescence Signal
A signal that is weaker than expected or absent altogether is a common issue. The cause can range from simple instrument error to complex chemical degradation.
| Possible Cause | Underlying Mechanism & Explanation | Recommended Troubleshooting Steps |
| Incorrect Instrument Settings | The instrument's excitation and emission wavelengths are not aligned with the fluorophore's spectral properties. The detector gain may also be too low. | 1. Verify Spectra: Confirm the optimal excitation and emission maxima for this compound in your specific assay buffer. 2. Check Filters/Monochromators: Ensure the correct filters or monochromator settings are selected for these wavelengths[3]. 3. Increase Gain: Incrementally increase the detector gain/voltage. Be aware that this can also increase background noise. |
| Compound Degradation | This compound, like many fluorophores, can be sensitive to light (photobleaching) and oxidation. Improper storage or prolonged exposure to ambient light during experiments can degrade the compound. | 1. Prepare Fresh Stock: Prepare a new stock solution from the solid compound. 2. Aliquot and Store Properly: Store stock solutions in the dark at -20°C or below. Avoid repeated freeze-thaw cycles. 3. Minimize Light Exposure: During the experiment, keep plates and tubes covered with foil whenever possible[3][4]. |
| Fluorescence Quenching | Quenching occurs when another molecule in the solution de-excites the fluorophore without photon emission. This can be caused by the compound itself at high concentrations (self-quenching) or by other reagents in your buffer. | 1. Titrate Concentration: Perform a concentration curve of this compound to find the optimal concentration before self-quenching becomes significant[5]. 2. Identify Buffer Components: See the Systematic Interference Study Protocol below to test individual buffer components (e.g., metal ions, halides, or other aromatic compounds) for quenching effects. |
| Unfavorable pH or Solvent | The tautomeric equilibrium is pH-dependent. If the predominant form in your buffer is non-fluorescent or has a low quantum yield, the signal will be weak. | 1. Measure Buffer pH: Confirm the pH of your final assay buffer. 2. Perform a pH Profile: Measure the fluorescence intensity of this compound across a range of pH values (e.g., pH 5-9) to determine the optimal pH for your assay. |
Problem: High Background Fluorescence
Excessive background signal can mask the specific signal from your experiment, leading to a poor signal-to-noise ratio.
| Possible Cause | Underlying Mechanism & Explanation | Recommended Troubleshooting Steps |
| Sample Autofluorescence | Biological samples, particularly those containing endogenous fluorophores like NADH, FAD, or hemoglobin, can contribute to background signal.[6] | 1. Run Controls: Always include a "no-probe" control (sample only) to quantify the level of autofluorescence[3]. 2. Subtract Background: Subtract the average signal from the "no-probe" control from all other readings. |
| Contaminated Reagents or Buffers | Buffers, solvents, or even the microplates themselves can contain fluorescent impurities. | 1. Test Individual Components: Measure the fluorescence of the buffer and each individual reagent separately to identify the source of contamination[7]. 2. Use High-Purity Reagents: Use spectroscopy-grade or molecular biology-grade solvents and reagents. 3. Test Different Plates: Some plate plastics have higher intrinsic fluorescence than others. Test plates from different manufacturers. |
| Non-Specific Binding | The compound may be binding non-specifically to the surfaces of the microplate or to other macromolecules (like blocking proteins) in the assay, causing a high, uniform background. | 1. Add a Detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 to reduce non-specific binding. 2. Use Blocking Agents: If applicable, use a blocking agent like Bovine Serum Albumin (BSA). However, be sure to test for direct interference from the blocking agent itself. |
Part 3: Systematic Interference Study Protocol
To ensure trustworthiness, it is crucial to validate your assay system. This protocol provides a self-validating framework to systematically identify any reagent that interferes with the fluorescence of this compound.
Objective: To identify which component(s) of a complex assay buffer may be causing quenching, signal enhancement, or high background.
Methodology:
-
Establish Baseline:
-
Prepare a 1X solution of this compound at the final assay concentration in a minimal, non-interfering buffer (e.g., 10 mM Tris or HEPES, pH 7.4).
-
Pipette this solution into several wells of your microplate.
-
Measure the fluorescence and record this as your Baseline Signal (F_base) .
-
-
Prepare "Test" Reagents:
-
Prepare stock solutions of each individual component of your final assay buffer (e.g., MgCl₂, DTT, ATP, BSA, enzyme, etc.) at a concentration 10-20 times higher than their final assay concentration.
-
-
Perform Add-In Test:
-
To the wells containing the baseline solution, add a small volume of one "Test" reagent to bring it to its final assay concentration.
-
For example, add 10 µL of a 10X DTT stock to 90 µL of the baseline solution.
-
Mix gently and incubate for a relevant period (e.g., 15 minutes).
-
-
Measure and Analyze:
-
Measure the fluorescence of each well and record it as F_test .
-
Calculate the percent interference for each component: % Interference = ((F_test - F_base) / F_base) * 100
-
A significant negative value indicates quenching, while a significant positive value indicates signal enhancement.
-
Workflow for Interference Testing
Caption: Workflow for systematically identifying interfering reagents.
Part 4: Common Reagent Interference Profile
Many common laboratory reagents can interfere with fluorescence assays through various mechanisms.[8][9] This table summarizes potential issues.
| Reagent Class | Specific Example | Potential Interference Mechanism | Mitigation Strategy |
| Reducing Agents | Dithiothreitol (DTT), β-Mercaptoethanol (BME) | Chemical reduction of the acridine ring system can disrupt the conjugated pi system, leading to a complete loss of fluorescence. | Use a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) where possible. If DTT/BME is required, perform a compatibility test to determine the maximum tolerable concentration. |
| Heavy Metals / Transition Metals | Fe³⁺, Cu²⁺, Ni²⁺ | Electron transfer from the excited fluorophore to the metal ion can occur, providing a non-radiative decay pathway (quenching). | Include a chelating agent like EDTA in the buffer to sequester metal ions, provided it doesn't interfere with your biological system (e.g., metalloenzymes). |
| Detergents | Sodium Dodecyl Sulfate (SDS), Triton X-100 | At concentrations above the critical micelle concentration (CMC), detergents can form micelles that may sequester the fluorophore, altering its local environment and changing its fluorescence properties (either quenching or enhancement). | Keep detergent concentrations below the CMC if possible. If not, maintain a consistent detergent concentration across all samples and controls. |
| Biological Macromolecules | Bovine Serum Albumin (BSA), Hemoglobin | BSA: Non-specific binding can alter fluorescence. Hemoglobin: The heme group can absorb both excitation and emission light (inner filter effect) and act as a quencher. | BSA: Test for interference and use the lowest effective concentration. Hemoglobin: If sample lysis is unavoidable, consider purification steps to remove hemoglobin or use correction formulas for the inner filter effect. |
| High Salt Concentrations | >500 mM NaCl, KCl | High concentrations of halide ions (Cl⁻, I⁻) are known collisional quenchers for some fluorophores. Extreme salt concentrations can also cause aggregation or precipitation. | Use the minimum salt concentration required for your experiment. If high salt is necessary, ensure it is consistent across all samples. |
Part 5: Visualizing Interference Mechanisms
Understanding how interference occurs at a molecular level can aid in troubleshooting. The Jablonski diagram below illustrates the principle of fluorescence and two common interference pathways.
Caption: Conceptual diagram of fluorescence and interference pathways.
This diagram illustrates that after excitation, the molecule in the excited state can either return to the ground state by emitting light (fluorescence) or be deactivated by a quencher. Additionally, emission from another interfering fluorophore can overlap with the desired signal.
References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 6, 2026, from [Link]
-
CLSI. (2019, June 3). Clinical Laboratory Testing Interference. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved January 6, 2026, from [Link]
-
Kroll, M. H., & Elin, R. J. (2015). Interference with Clinical Laboratory analyses. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Coskun, A., et al. (2018). Evaluation of Ethanol Interference on Routine Biochemical Tests. American Association for Clinical Chemistry. Retrieved January 6, 2026, from [Link]
-
Beaumont Hospital. (2020, October 1). Interference in Laboratory Tests. Retrieved January 6, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 4-METHOXY-9-ACRIDINOL. Retrieved January 6, 2026, from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 73663-88-4. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxyacridin-9(10H)-one. Retrieved January 6, 2026, from [Link]
-
Simundic, A. M., et al. (2023). Drug interference with biochemical laboratory tests. National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Zaionts, O., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. 4-Methoxyacridin-9(10H)-one | C14H11NO2 | CID 51991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. biotium.com [biotium.com]
- 5. thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 9. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lysosome Tracking: Acridine Orange vs. 4-Methoxyacridin-9-ol
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lysosome Tracking in Cellular Research
Lysosomes are dynamic, acidic organelles integral to a host of cellular processes, including degradation of macromolecules, nutrient sensing, and cellular homeostasis.[1] Their dysfunction is implicated in numerous diseases, from lysosomal storage disorders to neurodegenerative conditions and cancer. Consequently, the ability to accurately visualize and track lysosomal dynamics in live cells is of paramount importance in fundamental biology and for the development of novel therapeutics. This guide provides a detailed comparison of two acridine-based fluorescent probes for lysosomal tracking: the widely-used Acridine Orange and the lesser-known 4-Methoxyacridin-9-ol.
Acridine Orange: The Established Standard for Lysosome Visualization
Acridine Orange (AO) is a cell-permeable, lysosomotropic weak base that has been a mainstay in cell biology for decades.[2] Its utility as a lysosomal stain stems from its pH-sensitive fluorescence and accumulation in acidic compartments.
Mechanism of Action
In its neutral state, Acridine Orange can freely diffuse across cellular membranes. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the molecule becomes protonated. This protonation traps AO within the organelle, leading to its accumulation. At high concentrations within the lysosome, AO molecules form aggregates that exhibit a characteristic red fluorescence. In contrast, the monomeric form of AO, found at lower concentrations in the cytoplasm and nucleus, intercalates with DNA and RNA, emitting green fluorescence.[3]
Caption: Mechanism of Acridine Orange accumulation in lysosomes.
Spectral Properties
| Feature | Acridine Orange (Monomeric) | Acridine Orange (Aggregated) |
| Excitation (max) | ~500 nm | ~460 nm |
| Emission (max) | ~525 nm (Green) | ~650 nm (Red) |
| Target | DNA/RNA | Acidic Compartments (Lysosomes) |
Advantages and Limitations
Acridine Orange is a cost-effective and straightforward tool for identifying lysosomes. Its dual fluorescence can, in principle, allow for the simultaneous visualization of the nucleus and lysosomes. However, its use is not without significant drawbacks:
-
Phototoxicity: Upon illumination, AO can generate reactive oxygen species (ROS), which can damage cellular components and induce apoptosis, confounding experimental results.[4]
-
Photobleaching: The fluorescence of AO can diminish rapidly under continuous excitation, limiting its utility in long-term imaging studies.[5]
-
Nucleic Acid Staining: Its interaction with DNA and RNA can interfere with studies focused on these molecules and can contribute to its cytotoxicity.
This compound: A Potential but Uncharacterized Alternative
In the quest for improved fluorescent probes, the modification of existing fluorophores is a common strategy. This compound represents a structural analog of the acridine core. While its synthesis has been described, its application as a lysosome tracker is not documented in the scientific literature.[6] Therefore, the following discussion is based on theoretical considerations derived from its chemical structure.
Caption: Chemical structures of Acridine Orange and this compound.
Theoretical Properties and Considerations
The introduction of a methoxy (-OCH3) and a hydroxyl (-OH) group in place of the dimethylamino groups of Acridine Orange would be expected to alter several key properties:
-
Basicity and Lysosomotropism: The pKa of the acridine nitrogen is crucial for its accumulation in acidic organelles. The electron-donating or -withdrawing nature of the substituents at the 4 and 9 positions will influence this pKa. While the dimethylamino groups of AO are basic, the hydroxyl group of this compound is acidic, and the methoxy group is weakly electron-donating. This would likely result in a different pKa and, consequently, a different pH-dependent accumulation profile.
-
Spectral Properties: The substituents on the acridine ring will affect its electronic structure and thus its absorption and emission spectra. The methoxy and hydroxyl groups may shift the excitation and emission wavelengths compared to Acridine Orange.
-
Lipophilicity and Cell Permeability: The overall lipophilicity of the molecule will be altered, which could impact its ability to cross the plasma membrane.
-
Photostability and Phototoxicity: The nature of the substituents can influence the susceptibility of the fluorophore to photobleaching and its propensity to generate ROS.
Crucially, without experimental data, the suitability of this compound as a lysosome tracker remains speculative.
Comparative Summary
| Feature | Acridine Orange | This compound |
| Mechanism | pH-dependent accumulation and aggregation | Theoretical: Potentially pH-dependent accumulation |
| Excitation/Emission | Green: ~500/525 nm; Red: ~460/650 nm | Data Not Available |
| Photostability | Low to moderate[5] | Data Not Available |
| Cytotoxicity | Known to be phototoxic[4] | Data Not Available |
| Lysosome Specificity | Moderate (also stains DNA/RNA) | Data Not Available |
| Validated for Live-Cell Imaging | Yes | No |
Experimental Protocols
Protocol 1: Lysosome Staining with Acridine Orange
This protocol is a standard method for staining lysosomes in live cultured cells.
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of Acridine Orange in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µg/mL.
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed complete culture medium or PBS.
-
Imaging: Add fresh, pre-warmed culture medium (preferably phenol red-free) to the cells. Image immediately using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
Protocol 2: A Proposed Workflow for Validating this compound as a Lysosome Tracker
This hypothetical workflow outlines the necessary steps to evaluate a novel compound like this compound for lysosome tracking.
Caption: Experimental workflow for validating a novel lysosomal probe.
-
Synthesis and Purification: Synthesize and purify this compound.
-
Spectroscopic Characterization: Determine the absorption and fluorescence emission spectra, quantum yield, and extinction coefficient in various solvents.
-
Cytotoxicity Assessment: Evaluate the dark toxicity and phototoxicity of the compound on cultured cells using standard assays (e.g., MTT or LDH release assays).
-
Live-Cell Staining: Incubate live cells with varying concentrations of the compound and for different durations to determine the optimal staining conditions.
-
Co-localization Studies: Co-stain cells with this compound and a well-validated lysosomal marker (e.g., LysoTracker Red or an antibody against a lysosomal membrane protein like LAMP1 in fixed cells) to confirm its subcellular localization.
-
Photostability Analysis: Quantify the rate of photobleaching under continuous illumination and compare it to that of Acridine Orange.
Conclusion and Future Perspectives
Acridine Orange remains a widely accessible and economical tool for the fluorescent labeling of lysosomes. However, its significant limitations, particularly phototoxicity and lack of specificity, necessitate the development of superior probes. While this compound presents an intriguing structural variation on the acridine scaffold, there is currently no experimental evidence to support its use as a lysosome tracker. Its properties remain to be characterized.
The future of lysosome tracking lies in the rational design of novel fluorophores that offer high specificity, low cytotoxicity, and exceptional photostability. The hypothetical workflow for validating this compound provides a roadmap for the characterization of such next-generation probes, which are essential for advancing our understanding of lysosomal biology in health and disease.
References
- Ballabio, A., & Bonifacino, J. S. (2020). Lysosomes as dynamic regulators of cell and organismal homeostasis. Nature Reviews Molecular Cell Biology, 21(2), 101-118.
- de Duve, C. (2005). The lysosome: from structure to function. Nature Reviews Molecular Cell Biology, 6(8), 652-657.
- Settembre, C., Fraldi, A., Medina, D. L., & Ballabio, A. (2013). Signals from the lysosome: a control centre for cellular clearance and energy metabolism. Nature Reviews Molecular Cell Biology, 14(5), 283-296.
- Luzio, J. P., Pryor, P. R., & Bright, N. A. (2007). Lysosomes: fusion and function. Nature Reviews Molecular Cell Biology, 8(8), 622-632.
- Perera, R. M., & Zoncu, R. (2016). The lysosome as a regulatory hub. Annual Review of Cell and Developmental Biology, 32, 223-253.
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Synthesis of 9‐substituted‐4,5‐dimethoxyacridine derivatives containing... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link].
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Synthesis and Application in Cell Imaging of Acridone Derivatives - MDPI. (n.d.). Retrieved January 6, 2026, from [Link].
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The Subcellular Distribution of Small Molecules: A Meta-Analysis - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link].
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Activity and structure relationship of acridine derivatives against African trypanosomes - PubMed. (n.d.). Retrieved January 6, 2026, from [Link].
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Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed. (n.d.). Retrieved January 6, 2026, from [Link].
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ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed. (2011). Retrieved January 6, 2026, from [Link].
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Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PubMed. (n.d.). Retrieved January 6, 2026, from [Link].
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Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed. (n.d.). Retrieved January 6, 2026, from [Link].
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A Senior Application Scientist's Guide to Validating Experimental Results for 4-Methoxyacridin-9-ol
Introduction to 4-Methoxyacridin-9-ol: A Profile
This compound belongs to the acridine family, a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The planar structure of the acridine core is a key determinant of its biological function, often allowing it to intercalate between the base pairs of DNA.[5] This interaction can interfere with critical cellular processes like DNA replication and transcription by inhibiting enzymes such as topoisomerases.[3][5]
The specific substitutions on the acridine ring, in this case, a methoxy group at position 4 and a hydroxyl group at position 9 (acridinol tautomer), modulate its physicochemical properties and biological specificity. This guide will focus on validating its presumed primary mechanism as a topoisomerase inhibitor and cytotoxic agent, providing a clear path from initial screening to mechanistic confirmation.
Core Mechanism of Action: Topoisomerase Inhibition
The majority of biologically active acridine derivatives exert their effects by targeting DNA topoisomerases.[3] These enzymes are crucial for resolving the topological challenges that arise during DNA replication, transcription, and repair. By stabilizing the transient covalent complex between topoisomerase and DNA, these inhibitors convert the enzyme into a DNA-damaging agent, leading to cell cycle arrest and apoptosis.[6][7]
The validation of this compound's activity should, therefore, be centered on confirming its interaction with and inhibition of topoisomerases.
The following diagram illustrates the proposed mechanism of action for a topoisomerase II inhibitor. The inhibitor traps the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands, which results in double-strand breaks and downstream activation of cell death pathways.
Caption: Proposed mechanism of this compound as a topoisomerase II inhibitor.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the experimental results of this compound, it is essential to compare its performance against well-characterized compounds. The choice of comparator depends on the specific application.
| Comparator Compound | Class | Primary Mechanism | Rationale for Comparison |
| Etoposide | Topoisomerase II Poison | Stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. | A "gold standard" clinical and research tool for studying Topoisomerase II inhibition. Provides a benchmark for potency and cytotoxic effects. |
| Doxorubicin | Anthracycline | DNA intercalator and Topoisomerase II inhibitor. Also generates reactive oxygen species (ROS). | A widely used chemotherapeutic with a dual mechanism. Useful for comparing both DNA-damaging and broader cytotoxic effects. |
| Amsacrine (m-AMSA) | Acridine Derivative | DNA intercalator and Topoisomerase II inhibitor. | A structurally related compound from the acridine class that is a known Topo II inhibitor, allowing for structure-activity relationship (SAR) comparisons.[1] |
Experimental Validation: Protocols & Methodologies
A multi-tiered approach is required to validate the activity of this compound, moving from broad cellular effects to specific molecular interactions.
The first step is to determine if the compound has a biological effect on whole cells. Cytotoxicity assays measure the degree to which an agent is toxic to cells.[8][9][10]
Featured Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Etoposide (positive control), and a vehicle control (e.g., 0.1% DMSO) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Interpretation: A lower IC50 value indicates higher cytotoxic potency. Comparing the IC50 of this compound to that of Etoposide provides a direct measure of its relative potency.
| Compound | Cell Line: HeLa (IC50, µM) | Cell Line: A549 (IC50, µM) |
| This compound | Experimental Value | Experimental Value |
| Etoposide (Reference) | ~ 5 µM | ~ 10 µM |
| Doxorubicin (Reference) | ~ 0.2 µM | ~ 0.5 µM |
| Vehicle (0.1% DMSO) | No significant effect | No significant effect |
| Note: Reference IC50 values are approximate and can vary between labs and specific assay conditions. |
If cytotoxicity is confirmed, the next step is to verify that the compound acts via the proposed mechanism—topoisomerase inhibition.
Featured Protocol: In Vitro Topoisomerase II Decatenation Assay
This assay directly measures the enzymatic activity of Topoisomerase II. The enzyme unlinks, or decatenates, interlocked circular DNA molecules (kinetoplast DNA, kDNA).[6] Active Topo II releases mini-circles from the kDNA network, which can be visualized by agarose gel electrophoresis.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine human Topoisomerase II enzyme, assay buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or Etoposide. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the DNA forms.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.
Data Interpretation:
-
No Enzyme Control: A single band at the top of the gel (the kDNA network cannot enter the gel matrix).
-
No Inhibitor Control: Decatenated mini-circles (both relaxed and supercoiled) will migrate into the gel.
-
Effective Inhibitor: The kDNA network will remain at the top of the gel, similar to the "no enzyme" control, indicating inhibition of decatenation activity.
This diagram outlines the logical progression of experiments for validating the activity of this compound.
Caption: A structured workflow for validating this compound activity.
Ensuring Trustworthiness: The Role of Controls
Every protocol must be a self-validating system. The causality behind experimental choices, particularly controls, is critical.
-
Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the compound does not have an effect on its own. This is the baseline for all comparisons.
-
Positive Control (e.g., Etoposide): A known topoisomerase inhibitor that validates the assay is working correctly and provides a benchmark for potency. If the positive control fails, the results of the test compound are invalid.
-
Negative Control (e.g., Inactive Analogue): If available, an analogue of this compound that is known to be inactive can be used to confirm that the observed effects are due to the specific chemical structure and not some general, non-specific property.
-
"No Enzyme" Control (in biochemical assays): Confirms that the observed reaction is dependent on the presence of the enzyme.[11]
Conclusion: Synthesizing the Evidence
Validating the experimental results of this compound requires a logical, evidence-based approach. By starting with broad cytotoxicity screening, progressing to specific enzymatic assays, and benchmarking against established alternatives like Etoposide, researchers can build a robust case for its mechanism of action. The rigorous use of controls at every stage is non-negotiable for ensuring the integrity and reproducibility of the data. This structured validation framework allows for confident interpretation of results and provides a solid foundation for further drug development or mechanistic studies.
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A Comparative Analysis of Acridine Derivatives in Research: A Guide for Scientists
Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural backbone of a class of derivatives that have been instrumental in advancing various scientific fields, from medicinal chemistry to materials science.[1] Their planar tricyclic structure is the key to their diverse biological activities, most notably their ability to intercalate between the base pairs of DNA.[2] This interaction disrupts critical cellular processes, making acridine derivatives potent agents in anticancer and antimicrobial research.[3][4] This guide provides an in-depth comparative analysis of key acridine derivatives, offering objective performance data, detailed experimental methodologies, and insights into their mechanisms of action to support researchers, scientists, and drug development professionals.
The Acridine Scaffold: Synthesis and Core Mechanism
The versatility of the acridine scaffold stems from the numerous synthetic routes available for its modification, allowing for the fine-tuning of its physicochemical and biological properties.[3] Key synthetic methods include:
-
Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using zinc chloride as a catalyst at high temperatures (200-270°C) to produce 9-substituted acridines.[5][6] The use of polyphosphoric acid can lower the required temperature, though potentially with reduced yields.[5]
-
Ullmann Condensation: This is a general method for preparing acridine derivatives, starting with the treatment of N-arylanthranilic acid with an acylating agent like polyphosphoric acid, followed by a reduction step.[7][8]
The biological activity of most acridine derivatives is primarily attributed to their ability to function as DNA intercalators . Their planar structure allows them to slip between the base pairs of the DNA double helix, causing a distortion that interferes with DNA replication and transcription.[9][10] This fundamental mechanism leads to a cascade of cellular events, including cell cycle arrest and apoptosis, which are central to their therapeutic applications.[9]
Comparative Performance Analysis of Key Acridine Derivatives
This section provides a comparative overview of four prominent acridine derivatives: Proflavine, Acriflavine, Amsacrine, and Quinacrine. Their performance is evaluated based on their anticancer and antimicrobial activities, DNA binding affinity, and fluorescent properties.
Anticancer Activity: Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic effects of various acridine derivatives against several human cancer cell lines. It is important to note that direct comparisons can be challenging as values are compiled from different studies, and experimental conditions may vary.
| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Proflavine Conjugates | HL-60 | Human Leukemia | 7.2 - 34.0 | [11] |
| Amsacrine (m-AMSA) | Varies | Leukemia | Clinically Used | [9][10] |
| DACA | Varies | Solid Tumors | Phase II Trials | [12][13] |
| Acridine-Thiazolidinone | HL-60 | Human Leukemia | 1.3 ± 0.2 | [14] |
| Acridine-Thiazolidinone | A2780 | Ovarian Cancer | 7.7 ± 0.5 | [14] |
| 9-Anilinoacridines | HCT-116 | Colon Carcinoma | 23.11 | [14] |
| Spiro-acridine derivative | HCT-116 | Colorectal Carcinoma | 10.35 ± 1.66 | [15] |
| Acridine/sulfonamide hybrid | HCT-116 | Colon Cancer | 9.39 ± 0.9 | [16] |
| Acridine/sulfonamide hybrid | MCF-7 | Breast Cancer | 8.83 ± 0.9 | [16] |
Mechanism of Action: DNA Binding & Topoisomerase II Inhibition
The therapeutic efficacy of many acridine derivatives is directly linked to their interaction with DNA and their ability to inhibit key enzymes involved in DNA topology.
DNA Binding Affinity: The strength of the interaction between an acridine derivative and DNA is quantified by the binding constant (K). A higher K value indicates a stronger interaction.
| Derivative | DNA Binding Constant (K) (M⁻¹) | Experimental Method | Reference(s) |
| Proflavine | 1.19 x 10⁵ | Flow Injection Analysis | [17] |
| Acridine Orange | 2.69 x 10⁴ | UV-Visible Spectroscopy | [17][18] |
| Acridine-Thiazolidinone | 1.37 x 10⁶ - 5.89 x 10⁶ | Spectrofluorimetry | [14] |
| Acridine–thiosemicarbazone | 4.75 × 10⁴ | Spectroscopy | [19] |
| 2,9-Disubstituted Acridines | 2.81–9.03 × 10⁴ | Spectroscopy | [20] |
Topoisomerase II Inhibition: Amsacrine is a classic example of a topoisomerase II poison .[9][10] Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication by creating transient double-strand breaks.[9] Acridine derivatives like amsacrine intercalate into DNA and stabilize the transient DNA-topoisomerase II complex, preventing the re-ligation of the DNA strands.[9] This leads to an accumulation of double-strand breaks, triggering a DNA damage response that culminates in apoptosis.[9][17]
It is crucial to distinguish between topoisomerase II poisons and catalytic inhibitors .
-
Poisons (e.g., Amsacrine, Etoposide) stabilize the cleavage complex, leading to DNA strand breaks.[3][5][21]
-
Catalytic inhibitors (e.g., ICRF-187) interfere with other steps of the catalytic cycle, such as ATP binding or DNA binding, without stabilizing the cleavage complex.[3]
The diagram below illustrates the signaling pathway initiated by topoisomerase II poisoning by amsacrine, leading to apoptotic cell death.
Caption: Amsacrine-induced apoptosis pathway.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Acridine derivatives have a long history as antimicrobial agents. Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Proflavine-Metal Co-crystals | S. aureus | Varies | [18] |
| Proflavine-Metal Co-crystals | E. coli | Varies | [18] |
| Reduced Acridine Structures | S. aureus (including MRSA) | Effective | [22][23] |
| New Acridine Derivatives | Methicillin-resistant staphylococci | 4.87 - 19.5 (MBC) |
Note: MBC stands for Minimum Bactericidal Concentration.
Fluorescent Properties
The planar, conjugated ring system of acridines endows them with fluorescent properties, making them valuable as probes in cell biology and for diagnostic applications. A key parameter is the fluorescence quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light.
| Derivative | Solvent/Condition | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Acridine Orange | Basic Ethanol | 0.2 | |
| Proflavine | Bound to DNA | Varies with P/D ratio | [21] |
| Proflavine | - | 0.5 |
Acridine orange is well-known for its metachromatic properties; it fluoresces green when bound to double-stranded DNA and red when associated with single-stranded nucleic acids (like RNA) or in acidic compartments like lysosomes.[17][22]
Experimental Protocols
Reproducibility and accuracy are paramount in research. This section provides detailed, step-by-step methodologies for key experiments used to evaluate acridine derivatives.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the MTT salt into a purple formazan product.
Workflow for MTT Cytotoxicity Assay ```dot graph TD { A[Seed cells in 96-well plate(5,000-10,000 cells/well)] --> B{Incubate for 24h(37°C, 5% CO₂)}; B --> C[Treat with serial dilutions ofAcridine Derivative]; C --> D{Incubate for desired period(e.g., 24, 48, or 72h)}; D --> E[Add MTT reagent (5 mg/mL)to each well]; E --> F{Incubate for 4h(37°C, protected from light)}; F --> G[Solubilize formazan crystals(e.g., with DMSO)]; G --> H[Measure absorbance at 570 nmusing a microplate reader]; H --> I[Calculate % Viability anddetermine IC₅₀];
}
Caption: Workflow for the Ethidium Bromide Displacement Assay.
Detailed Steps:
-
Prepare ctDNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl, pH 7.4). Allow the mixture to incubate to ensure the formation of the DNA-EtBr complex. [12]2. Initial Measurement: Place the ctDNA-EtBr solution in a quartz cuvette and measure the initial fluorescence intensity using a fluorometer (Excitation ~520 nm, Emission ~590 nm). [12]3. Titration: Add small aliquots of a stock solution of the acridine derivative to the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes. [12]4. Fluorescence Measurement: Measure the fluorescence intensity after each addition of the test compound. The displacement of EtBr by the acridine derivative will lead to a quenching (decrease) of the fluorescence. [12]5. Data Analysis: Plot the fluorescence quenching data and analyze it using the Stern-Volmer equation to determine the binding constant (K) of the acridine derivative to DNA.
Conclusion and Future Perspectives
Acridine derivatives remain a cornerstone of medicinal chemistry and drug discovery due to their versatile synthetic accessibility and potent biological activity. [2][21]Their primary mechanism, DNA intercalation leading to topoisomerase II poisoning, has been successfully exploited in the development of anticancer agents like amsacrine. [9][13]The comparative data presented in this guide highlights the structure-activity relationships that govern their efficacy and provides a foundation for the rational design of new derivatives.
Future research will likely focus on enhancing the selectivity of acridine derivatives for cancer cells to minimize side effects, overcoming drug resistance mechanisms, and exploring their potential in other therapeutic areas such as antiviral and antiparasitic treatments. [1]The development of novel conjugates and hybrid molecules may unlock new mechanisms of action and broaden the therapeutic utility of this remarkable chemical scaffold.
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Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC - NIH. (2022-10-28). Retrieved from [Link]
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A Researcher's Guide to Evaluating the Specificity and Cross-Reactivity of 4-Methoxyacridin-9-ol
For researchers and drug development professionals, understanding the precise molecular interactions of any potential therapeutic agent is paramount. This guide provides a comprehensive framework for evaluating the specificity and cross-reactivity of the chemical compound 4-Methoxyacridin-9-ol. While specific experimental data on the comprehensive selectivity profile of this compound is not extensively available in the public domain, this document will equip you with the necessary methodologies and rationale to conduct a thorough investigation. We will draw upon established principles of kinase inhibitor profiling as illustrative examples to guide your experimental design.
Introduction to this compound: Structure and Postulated Activity
This compound, with the molecular formula C14H11NO2, belongs to the acridine family of compounds[1][2]. Acridine derivatives are known to possess a wide range of biological activities, including anticancer and antimalarial properties, often attributed to their ability to intercalate with DNA[3][4]. The structural features of this compound, specifically the acridine core, suggest its potential as a kinase inhibitor. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer[5]. Therefore, determining the specific kinase targets of this compound and its potential for off-target effects is a crucial step in its evaluation as a research tool or therapeutic candidate.
The Critical Importance of Specificity and Cross-Reactivity Profiling
In the realm of drug discovery and chemical biology, the utility of a small molecule inhibitor is intrinsically linked to its selectivity. An ideal inhibitor would potently modulate the activity of its intended target with minimal or no effect on other related or unrelated proteins.
-
Specificity refers to the ability of a compound to bind to its intended target with high affinity and efficacy.
-
Cross-reactivity , or off-target activity, describes the binding of the compound to unintended molecular targets.
Undesirable off-target effects can lead to misleading experimental results and, in a clinical context, adverse side effects[6]. Therefore, a rigorous assessment of both specificity and cross-reactivity is a non-negotiable aspect of compound validation.
A Phased Approach to Profiling this compound
A systematic, multi-tiered approach is recommended to efficiently and cost-effectively determine the selectivity profile of this compound[7].
Phase 1: Primary Target Identification and Potency Determination
The initial step is to identify the primary biological target(s) of this compound and quantify its potency. This is typically achieved through in vitro biochemical assays.
Experimental Workflow: Initial Kinase Inhibition Assay
Caption: Workflow for determining the in vitro potency (IC50) of this compound against a specific kinase.
Detailed Protocol: Luminescence-Based Kinase Activity Assay (Illustrative Example)
This protocol is adapted from established methods for assessing kinase inhibitor potency[8].
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Subsequently, create an intermediate dilution at the desired final concentration in the appropriate kinase reaction buffer[8].
-
Reaction Mixture Preparation: Prepare a solution containing the target kinase, its specific substrate, and ATP at a concentration near the Km for the kinase in the reaction buffer[8].
-
Incubation: In a multi-well plate, combine the kinase/substrate/ATP solution with the serially diluted this compound. Incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed[8].
-
Signal Detection: Add a detection reagent that measures the product of the kinase reaction. For instance, in ADP-Glo™ assays, a reagent is added to convert the ADP generated into a luminescent signal[8].
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%[6].
Phase 2: Broad Kinome Selectivity Screening
Once the primary target and its potency are established, the next crucial step is to assess the broader selectivity of this compound against a large panel of kinases. This provides a comprehensive view of its cross-reactivity.
Methodology: Large-Scale Kinase Panel Screening
Specialized contract research organizations (CROs) offer services to screen compounds against extensive panels of hundreds of human kinases[7]. The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in the initial screen.
Data Interpretation: The Selectivity Score
The results from a broad kinase screen can be quantified using a selectivity score. A common metric is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 10 µM) divided by the total number of kinases tested[9]. A lower S-score indicates higher selectivity.
Illustrative Data Presentation: Kinase Selectivity Profile of a Hypothetical Inhibitor
The following table demonstrates how to present selectivity data. Note: This data is for a well-characterized, selective inhibitor and is provided for illustrative purposes only, as comprehensive data for this compound is not publicly available.
| Kinase Target | IC50 (nM) | Fold Selectivity (relative to Primary Target) |
| Primary Target X | 10 | 1 |
| Kinase A | 100 | 10 |
| Kinase B | 500 | 50 |
| Kinase C | >10,000 | >1000 |
| Kinase D | >10,000 | >1000 |
This table clearly shows the inhibitor's high potency against its primary target and quantifies its selectivity against other kinases.
Phase 3: In-depth Analysis of Off-Target Hits
Any significant off-target "hits" identified in the broad screen should be followed up with full dose-response experiments to determine their IC50 values. This provides a more accurate measure of the compound's potency against these unintended targets.
Cellular Assays: Validating Specificity in a Biological Context
Biochemical assays provide valuable data on direct enzyme inhibition, but it is crucial to validate these findings in a cellular context. Cellular assays can confirm target engagement and assess the functional consequences of inhibiting the primary target versus off-targets.
Experimental Workflow: Cellular Target Engagement
Caption: A workflow for assessing the cellular activity and target engagement of this compound.
Recommended Cellular Assays:
-
Phospho-protein analysis: Use techniques like Western blotting or ELISA with phospho-specific antibodies to measure the phosphorylation status of a known substrate of the primary target kinase. A dose-dependent decrease in substrate phosphorylation would indicate target engagement in cells.
-
Cellular thermal shift assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
Phenotypic assays: Evaluate the effect of this compound on cellular processes known to be regulated by the primary target, such as cell proliferation, migration, or apoptosis.
Conclusion: A Call for Rigorous Characterization
While the acridine scaffold of this compound suggests potential biological activity, its utility as a research tool or a therapeutic lead is contingent on a thorough understanding of its specificity and cross-reactivity. The experimental framework outlined in this guide provides a robust pathway for researchers to comprehensively characterize this compound. By employing a combination of in vitro biochemical assays, broad kinome screening, and cellular validation experiments, the scientific community can build a clear and reliable profile of this compound's molecular interactions. This rigorous approach is essential for ensuring the validity of future research and for making informed decisions in drug development programs.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Navigating the Data Void: The Case of 4-Methoxyacridin-9-ol in Cellular Assays
A comprehensive search for performance data on the acridine derivative 4-Methoxyacridin-9-ol (also known by its National Cancer Institute designation, NSC-76055) has revealed a significant lack of publicly available experimental results. Despite extensive investigation across scientific databases, patent literature, and compound screening results, no specific data regarding its cytotoxic effects, induction of apoptosis, or impact on the cell cycle in different cell lines could be retrieved. This absence of foundational data precludes the creation of a detailed comparative guide on its performance as originally intended.
While the broader class of acridine derivatives has been a subject of interest in cancer research for decades, with many compounds demonstrating potent anti-tumor activities, it appears that this compound has not been extensively characterized in the public domain. General mechanisms of action for acridines, such as DNA intercalation and topoisomerase inhibition, are well-documented, but the specific cellular responses to this compound remain unelucidated in published literature.
Proposed Alternative: A Deep Dive into the Well-Characterized Acridine Derivative, Amsacrine (m-AMSA)
Given the interest in the therapeutic potential of acridine-based compounds, we propose a pivot to a well-studied and clinically relevant alternative: Amsacrine (m-AMSA) . Amsacrine is a synthetic 9-anilinoacridine derivative that has been used in the treatment of certain types of leukemia. A wealth of experimental data is available for Amsacrine, allowing for the creation of a comprehensive and data-rich comparison guide that would fulfill the core requirements of the original request.
A guide on Amsacrine would provide researchers, scientists, and drug development professionals with valuable insights into:
-
Comparative Cytotoxicity: A detailed analysis of Amsacrine's IC50 values across a wide range of cancer cell lines, offering a clear comparison of its potency in different cancer types.
-
Mechanisms of Action: An in-depth exploration of Amsacrine's established mechanisms, including its role as a topoisomerase II inhibitor, leading to DNA damage, cell cycle arrest, and apoptosis.
-
Differential Cellular Responses: A comparative look at how different cell lines, with varying genetic backgrounds, respond to Amsacrine treatment in terms of apoptosis induction and cell cycle perturbation.
-
Experimental Protocols: Detailed, step-by-step methodologies for key assays used to evaluate Amsacrine's performance, providing a practical resource for researchers.
-
Visualized Pathways and Workflows: Clear and informative diagrams, created using Graphviz, to illustrate the signaling pathways affected by Amsacrine and the experimental workflows for its analysis.
We believe that a comprehensive guide on Amsacrine would serve as a valuable and informative resource for the target audience, providing the in-depth technical insights and comparative data that were initially envisioned. We welcome feedback on this proposed alternative topic.
A Senior Application Scientist's Guide to Benchmarking 4-Methoxyacridin-9-ol Against the Polypharmacological Agent Quinacrine
Introduction: The Acridine Scaffold and the Quest for Specificity
The acridine tricycle is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[1][2] The biological activity of acridines is largely attributed to the planarity of their aromatic structure, which allows them to intercalate between the base pairs of DNA, thereby disrupting cellular machinery.[3][4]
Quinacrine, a 9-aminoacridine derivative, is a canonical example of this class. Initially developed as an antimalarial drug, its clinical use has since expanded to giardiasis and rheumatological diseases, and it is extensively studied for its antineoplastic properties.[5][6] The polypharmacology of quinacrine is remarkable; its mechanisms include DNA intercalation, inhibition of topoisomerase and phospholipase A2, activation of p53 signaling, and inhibition of the NF-κB pathway.[6][7][8] However, this broad activity profile can also lead to off-target effects and toxicities.[6]
This guide focuses on a structurally related yet simpler analog, 4-Methoxyacridin-9-ol. Possessing the core acridine structure but lacking the complex diaminoalkyl side chain of quinacrine, it presents an intriguing candidate for investigation.[9][10] Could this simplification lead to a more refined mechanism of action, improved specificity, or a better safety profile?
Here, we present a comprehensive framework for the head-to-head benchmarking of this compound against quinacrine. This is not merely a list of protocols; it is a strategic guide designed for researchers in drug development to systematically evaluate a new chemical entity against an established, albeit complex, benchmark. We will explain the causality behind each experimental choice, provide detailed, self-validating protocols, and outline how to interpret the resulting data to build a robust comparative profile.
Part 1: Foundational Characterization
A direct comparison begins with the fundamental physicochemical properties that govern a compound's behavior.
| Property | This compound | Quinacrine |
| Structure | 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine[11] | |
| Molecular Formula | C₁₄H₁₁NO₂[9] | C₂₃H₃₀ClN₃O[11] |
| Molecular Weight | 225.24 g/mol [10] | 400.0 g/mol [11] |
| General Class | Acridinol | 9-Aminoacridine[6] |
The most striking difference is the absence of the basic side chain at position 9 in this compound, which is replaced by a hydroxyl group, and the lack of a chloro group at position 6. This side chain in quinacrine is critical for its high affinity for DNA and its accumulation in acidic organelles, a key aspect of its antimalarial and antiviral activity.[12][13] Therefore, we hypothesize that this compound, while likely retaining the core DNA intercalating ability of the acridine ring, will exhibit significantly different potency, cellular uptake, and target engagement profiles.
Part 2: A Phased Experimental Strategy for Comparative Evaluation
We propose a multi-phase benchmarking workflow. This strategy prioritizes experiments that yield the most decisive comparative data first, allowing for go/no-go decisions before committing to more resource-intensive mechanistic studies.
Caption: Proposed workflow for benchmarking this compound.
Phase 1, Assay 1: Antimalarial Activity
Rationale: Quinacrine's primary historical application was as an antimalarial.[7] Evaluating this compound against this key activity provides a direct and relevant performance benchmark. We will use the SYBR Green I-based fluorescence assay, a robust, high-throughput alternative to traditional radioisotope methods for measuring Plasmodium falciparum proliferation.[14][15]
Expected Outcome: A dose-response curve for each compound, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. A lower IC₅₀ value indicates higher potency.
Phase 1, Assay 2: Topoisomerase II Inhibition
Rationale: DNA intercalation and subsequent interference with DNA processing enzymes are hallmark mechanisms of acridine derivatives.[1][2][4] Topoisomerase II (Topo II), which manages DNA topology during replication, is a key anticancer target.[16] The kinetoplast DNA (kDNA) decatenation assay is highly specific for Topo II activity.[17][18] It measures the enzyme's ability to separate interlocked DNA minicircles, a process that type I topoisomerases cannot perform.[18] This provides a clean assessment of Topo II inhibition.
Expected Outcome: An IC₅₀ value for Topo II inhibition. This will determine if this compound retains this key anticancer-related mechanism of the acridine class and how its potency compares to quinacrine.
Caption: Acridine compounds can stabilize the TopoII-DNA complex.
Phase 2, Assay 3: General Cytotoxicity and Selectivity
Rationale: A potent compound is only useful if it is selective for its target (e.g., the parasite or cancer cell) over healthy host cells. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[19][20] By testing the compounds on a non-cancerous human cell line (e.g., MRC-5 or HEK293), we can determine their general cytotoxicity (CC₅₀).
Expected Outcome: A CC₅₀ value for each compound. This value, when compared with the IC₅₀ from the disease-model assays, allows for the calculation of the Selectivity Index (SI) .
-
SI = CC₅₀ (Host Cell) / IC₅₀ (Parasite or Target Cell)
A higher SI is desirable, indicating that the compound is more toxic to the target than to normal cells. This is arguably the most critical benchmark for preclinical drug development.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, including all necessary controls for robust and reproducible data.
Protocol 1: Antimalarial SYBR Green I-Based Fluorescence Assay
-
Cell Culture: Culture chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain in a modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Prepare 10 mM stock solutions of this compound and Quinacrine in DMSO. Perform a serial 2-fold dilution in parasite culture medium to create a range of concentrations (e.g., 100 µM to 0.05 µM) in a 96-well plate. Include a drug-free medium control.
-
Assay Initiation: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to 0.5% and add 200 µL of this suspension to each well of the drug-containing plate.
-
Incubation: Incubate the plates for 72 hours under the conditions described in Step 1.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Data Acquisition: Incubate the plates in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Normalize the data to the drug-free control wells (100% growth) and calculate IC₅₀ values using a non-linear regression dose-response analysis (e.g., log[inhibitor] vs. normalized response).
Protocol 2: Topoisomerase II kDNA Decatenation Assay
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture. For each reaction, combine: 10X Topo II assay buffer (final concentration 1X), 1 mM ATP, 200 ng of kinetoplast DNA (kDNA), and nuclease-free water.[17]
-
Inhibitor Addition: Add the test compound (this compound or Quinacrine) or DMSO (vehicle control) to the reaction tubes over a range of concentrations. Etoposide should be used as a positive control for Topo II inhibition.
-
Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα to each tube to initiate the reaction. The exact amount should be pre-determined by titration to find the minimum required for complete decatenation in the control reaction.[18]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K (10 mg/mL) and incubating for another 15 minutes at 37°C to digest the enzyme.
-
Electrophoresis: Add 4 µL of 6X DNA loading dye to each sample. Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[18]
-
Visualization and Analysis: Visualize the DNA bands under a UV transilluminator. Catenated kDNA (inhibited reaction) will remain in the well or migrate as a high molecular weight smear, while decatenated minicircles (uninhibited reaction) will migrate as distinct, faster-moving bands.[16][21] Quantify band intensity to determine the IC₅₀.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Plating: Seed a human non-cancerous cell line (e.g., MRC-5 lung fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Quinacrine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[22] Add 10 µL of this solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[23] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Calculate the CC₅₀ value using a non-linear regression dose-response analysis.
Part 4: Data Synthesis and Interpretation
The ultimate goal is a clear, quantitative comparison. The data generated from the protocols above should be summarized in a comprehensive table.
| Compound | Antimalarial IC₅₀ (nM) [P. falciparum 3D7] | Topo II IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) [MRC-5 Cells] | Selectivity Index (SI) [CC₅₀ / Antimalarial IC₅₀] |
| Quinacrine | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Interpreting the Results:
-
Potency vs. Potency: A direct comparison of the IC₅₀ values from the antimalarial and Topo II assays will reveal the relative potency of this compound.
-
Mechanism of Action: If this compound shows potent Topo II inhibition but weak antimalarial activity, it suggests its primary mechanism may be more relevant for oncology. Conversely, strong antimalarial activity with weak Topo II inhibition would point towards a different primary mechanism, warranting further investigation.
-
The Decisive Benchmark - Selectivity Index: A compound might be highly potent (low IC₅₀), but if it is also highly cytotoxic (low CC₅₀), its therapeutic potential is limited. A high SI for this compound, especially if it is significantly greater than that of quinacrine, would be a strong indicator of a superior preclinical profile and would justify its advancement in the drug development pipeline.
Conclusion
This guide provides a rigorous, logical framework for benchmarking this compound against the well-characterized but complex drug, quinacrine. By moving from broad biological activity to specific enzymatic inhibition and finally to a critical assessment of selectivity, this phased approach ensures an efficient and comprehensive evaluation. The ultimate goal is to determine if the structural simplification of this compound translates into a more favorable and specific therapeutic agent. The data derived from these protocols will provide a clear, evidence-based answer to that question, guiding future research and development efforts.
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A Senior Application Scientist's Guide to the Validation of 4-Methoxyacridin-9-ol as a DNA Intercalator
This guide provides a comprehensive framework for the experimental validation of 4-Methoxyacridin-9-ol as a DNA intercalator. It is designed for researchers, scientists, and drug development professionals seeking to characterize the DNA binding properties of novel small molecules. By comparing the hypothetical experimental data for this compound with established DNA intercalators—the quintessential fluorescent probe Ethidium Bromide (EtBr) and the widely used chemotherapeutic agent Doxorubicin (DOX)—this guide offers a practical roadmap for rigorous scientific validation.
The Significance of DNA Intercalation in Drug Discovery
DNA intercalators are molecules, typically planar and aromatic, that insert themselves between the base pairs of the DNA double helix.[1] This mode of binding can profoundly disrupt DNA replication, transcription, and repair processes, making intercalators potent agents in anticancer therapy.[2] The validation of a compound's intercalative properties is a critical step in its development as a potential therapeutic agent. This guide outlines a multi-faceted approach, employing a suite of biophysical techniques to build a robust body of evidence for the intercalative binding of this compound to DNA.
Comparative Analysis: Benchmarking Against the Gold Standards
To provide a clear context for the validation of this compound, we will compare its expected experimental outcomes with those of two well-characterized DNA intercalators:
-
Ethidium Bromide (EtBr): A classic intercalator widely used as a fluorescent stain for nucleic acids in molecular biology laboratories.[1][3] Its intense fluorescence upon intercalation makes it an excellent reference for spectroscopic studies.
-
Doxorubicin (DOX): A potent anthracycline antibiotic and a frontline chemotherapeutic agent that functions, in part, by intercalating into DNA and inhibiting topoisomerase II.[4][5]
Experimental Validation Workflow
A conclusive validation of DNA intercalation requires a convergence of evidence from multiple independent techniques. The following sections detail the key experiments, their underlying principles, and the expected results for a bona fide DNA intercalator.
UV-Visible Absorption Spectroscopy: The Initial Fingerprint of Interaction
Principle: UV-Visible spectroscopy is a foundational technique to detect the interaction between a small molecule and DNA.[6] Intercalation typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) and hypochromism (a decrease in molar absorptivity) of the intercalator. These spectral changes arise from the π-π stacking interactions between the intercalator's aromatic system and the DNA base pairs.[5][7]
Expected Outcome for this compound: Upon titration with increasing concentrations of DNA, the UV-Vis spectrum of this compound is expected to exhibit a red shift in its λmax and a decrease in its absorbance, consistent with an intercalative binding mode.
Comparative UV-Visible Spectroscopy Data
| Parameter | This compound (Hypothetical) | Ethidium Bromide | Doxorubicin |
| λmax (free) | ~410 nm | ~480 nm | ~480 nm |
| λmax (DNA-bound) | ~425 nm | ~520 nm | ~495 nm |
| Spectral Shift | Bathochromic | Bathochromic | Bathochromic |
| Absorbance Change | Hypochromism | Hypochromism | Hypochromism |
| Binding Constant (Kb) | ~10^5 M⁻¹ | ~1.5 x 10^5 M⁻¹ | ~3.2 x 10^4 M⁻¹[8] |
Fluorescence Spectroscopy: Illuminating the Binding Event
Principle: Many intercalators exhibit changes in their fluorescence properties upon binding to DNA. For molecules like Ethidium Bromide, intercalation into the hydrophobic environment between base pairs restricts rotational freedom and protects the molecule from solvent quenching, leading to a dramatic enhancement of its fluorescence quantum yield.[1] Conversely, some intercalators may experience fluorescence quenching upon DNA binding due to interactions with specific bases.
Expected Outcome for this compound: Based on the behavior of many acridine derivatives, it is anticipated that the fluorescence of this compound will be enhanced upon intercalation into DNA. This can be quantified through fluorescence titration experiments.
Comparative Fluorescence Spectroscopy Data
| Parameter | This compound (Hypothetical) | Ethidium Bromide | Doxorubicin |
| Excitation λmax (DNA-bound) | ~425 nm | ~520 nm | ~480 nm |
| Emission λmax (DNA-bound) | ~490 nm | ~600 nm | ~590 nm |
| Quantum Yield Change | Significant Enhancement | ~20-fold increase[1] | Quenching |
Circular Dichroism (CD) Spectroscopy: Probing Structural Distortions
Principle: Circular dichroism (CD) spectroscopy is highly sensitive to the chiral environment of molecules. DNA, being a chiral macromolecule, has a characteristic CD spectrum.[9] The intercalation of a ligand can induce changes in the DNA's CD spectrum, reflecting alterations in its helical structure. Furthermore, an achiral molecule like an acridine derivative can exhibit an induced CD (ICD) signal upon binding to the chiral DNA, providing strong evidence of a close and defined interaction.[10]
Expected Outcome for this compound: The binding of this compound to DNA is expected to cause perturbations in the intrinsic CD spectrum of DNA and to show an induced CD signal in the absorption region of the acridine chromophore, confirming its intimate association with the DNA helix.
Comparative Circular Dichroism Data
| Parameter | This compound (Hypothetical) | Ethidium Bromide | Doxorubicin |
| Effect on DNA CD Spectrum | Perturbation of B-form DNA signal | Perturbation of B-form DNA signal | Induces changes in DNA conformation[4] |
| Induced CD (ICD) | Positive ICD expected | Positive ICD | Positive ICD |
DNA Thermal Denaturation Assay: A Measure of Helix Stabilization
Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands.[11] Intercalating agents stabilize the DNA double helix by inserting between the base pairs, which increases the energy required to separate the strands. This stabilization results in a measurable increase in the DNA's melting temperature (ΔTm).
Expected Outcome for this compound: As a DNA intercalator, this compound is expected to significantly increase the melting temperature of DNA. The magnitude of the ΔTm will be indicative of its binding affinity and stabilizing effect.
Comparative DNA Melting Temperature Data
| Parameter | This compound (Hypothetical) | Ethidium Bromide | Doxorubicin |
| ΔTm (°C) | 5 - 10 | 10 - 15 | 5 - 8 |
Visualizing the Concepts
To further clarify the experimental workflows and the underlying molecular mechanisms, the following diagrams are provided.
Caption: The planar aromatic ring system of an intercalator, such as this compound, inserts between the stacked base pairs of the DNA double helix.
Caption: A multi-technique approach is essential for the robust validation of a potential DNA intercalator.
Detailed Experimental Protocols
Protocol 1: UV-Visible Spectrophotometry Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A260) using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.
-
-
Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the initial absorption spectrum from 300 to 600 nm.
-
Add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect.
-
Plot the absorbance at the λmax of the free compound versus the DNA concentration.
-
Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (Kb).
-
Protocol 2: Fluorescence Spectroscopy Titration
-
Preparation of Solutions:
-
Prepare solutions of this compound and ctDNA as described in the UV-Vis protocol.
-
-
Titration:
-
Place a fixed concentration of this compound in a fluorescence cuvette.
-
Excite the sample at its absorption maximum and record the emission spectrum.
-
Add increasing concentrations of ctDNA to the cuvette.
-
After each addition, mix and equilibrate.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum versus the DNA concentration.
-
Calculate the binding constant (Kb) using relevant equations (e.g., Stern-Volmer for quenching or a suitable model for enhancement).
-
Protocol 3: DNA Thermal Denaturation (Tm) Assay
-
Preparation of Samples:
-
Prepare solutions of ctDNA in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).
-
Prepare a sample of ctDNA with a saturating concentration of this compound.
-
Prepare a blank solution containing only the buffer.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Monitor the absorbance at 260 nm as the temperature is increased from 25 °C to 95 °C at a controlled rate (e.g., 1 °C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) as Tm(DNA + compound) - Tm(DNA alone).
-
Conclusion
The validation of a novel compound as a DNA intercalator is a rigorous process that demands a convergence of evidence from multiple biophysical techniques. This guide has outlined a systematic approach to characterize the DNA binding properties of this compound, using the well-established intercalators Ethidium Bromide and Doxorubicin as benchmarks. By following the detailed protocols and comparing the obtained data with the expected outcomes presented herein, researchers can confidently assess the intercalative potential of this compound and other novel drug candidates, thereby advancing the field of DNA-targeted therapeutics.
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Effects of the DNA intercalators 4'-(9-acridinylamino)methanesulfon-m-anisidide and 2-methyl-9-hydroxyellipticinium on topoisomerase II mediated DNA strand cleavage and strand passage - PubMed. (n.d.). Retrieved from [Link]
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Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed. (n.d.). Retrieved from [Link]
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assessing the photostability of 4-Methoxyacridin-9-ol versus other dyes
An In-Depth Guide to the Comparative Photostability of 4-Methoxyacridin-9-ol
In the landscape of fluorescence-based research, particularly in drug development and high-resolution cellular imaging, the selection of a fluorophore extends beyond mere spectral properties and brightness. The photostability of a dye—its intrinsic resistance to light-induced chemical destruction—is a paramount performance metric that dictates the reliability and temporal range of an experiment. This guide provides a comprehensive framework for assessing the photostability of the novel acridine derivative, this compound, against a panel of commonly used fluorescent dyes. We will delve into the fundamental mechanisms of photobleaching, present a rigorous, self-validating experimental protocol for quantitative comparison, and offer insights into the interpretation of photostability data.
The Inevitable Fate of a Fluorophore: Understanding Photobleaching
Photobleaching is the irreversible photodegradation of a fluorescent molecule, rendering it non-fluorescent. This process is a significant limiting factor in applications requiring prolonged or high-intensity illumination. The primary pathway to photobleaching originates from the excited triplet state of the fluorophore.
Upon absorption of a photon, a fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁). From here, it can rapidly return to the ground state by emitting a photon (fluorescence). However, a small fraction of molecules will undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). It is from this triplet state that the fluorophore is most vulnerable to destructive chemical reactions, particularly with ground-state molecular oxygen (³O₂), leading to the formation of reactive oxygen species (ROS) that can attack the dye's structure.[1][2]
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Dyes Selected for Comparative Analysis
To provide a meaningful assessment of this compound, we have selected three widely recognized dyes that represent a spectrum of photostability profiles:
-
Fluorescein (FITC): A classic and widely used fluorophore known for its high quantum yield but notoriously poor photostability, making it a valuable negative control.[3][4]
-
Rhodamine B: A xanthene dye generally regarded as more photostable than fluorescein, commonly used in various applications from microscopy to tracer studies.[5]
-
Cyanine 5 (Cy5): A member of the cyanine dye family, extensively used in modern fluorescence imaging. While versatile, its photostability can be a limiting factor without stabilizing agents.[3][6]
Acridine dyes themselves have a mixed history; while some were used commercially, they were often noted for not being lightfast.[7] However, modern derivatives can exhibit significantly improved properties. Acridine Orange, a related compound, has low to moderate photostability.[2] This context makes a rigorous evaluation of the this compound derivative essential.
Experimental Protocol for Comparative Photostability Assessment
This protocol is designed to provide a robust and reproducible method for quantifying and comparing the photostability of different dyes under identical, controlled conditions. The primary metric for this assessment will be the photobleaching half-life (t½) , defined as the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[2][3]
Causality Behind Experimental Choices
-
Immobilization: Dyes are immobilized in a solid matrix (e.g., a polymer film or gel) to prevent diffusion in and out of the observation volume, which would confound intensity measurements.
-
Controlled Atmosphere: The presence of oxygen is a critical factor in photobleaching.[1] While experiments are typically conducted in air, for mechanistic studies, an oxygen-depleted environment (e.g., using an oxygen scavenging system like GODCAT) can be used to assess the oxygen-dependent bleaching component.[8]
-
Standardized Illumination: The rate of photobleaching is directly dependent on the photon flux. Therefore, the excitation light source's power density (W/cm²) must be precisely measured and kept constant across all samples to ensure a fair comparison.
-
Dark Control: A parallel sample protected from light is essential to account for any chemical degradation or signal drift unrelated to photo-induced effects.
Caption: Workflow for comparative photostability analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare 10 µM stock solutions of this compound, Fluorescein, Rhodamine B, and Cy5 in a suitable solvent (e.g., DMSO).
-
Prepare a 5% (w/v) solution of polyvinyl alcohol (PVA) in phosphate-buffered saline (PBS), pH 7.4.
-
For each dye, mix the stock solution with the PVA solution to achieve a final dye concentration of 1 µM.
-
Pipette 10 µL of each dye-PVA mixture onto a clean microscope slide and spread evenly. Allow to dry completely in the dark to form a thin, transparent film.
-
Prepare a parallel set of "dark control" slides, which should be immediately wrapped in aluminum foil to protect them from light.[9]
-
-
Instrumentation and Data Acquisition:
-
Use a widefield fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for each dye.
-
Use a stable light source (e.g., LED or arc lamp). Measure the power density at the sample plane using a power meter and standardize it for all experiments (e.g., 10 W/cm²).
-
Focus on the sample plane. Set the camera acquisition parameters (e.g., 100 ms exposure, 1 frame per second).
-
Begin continuous illumination and acquire a time-lapse series of images.
-
Continue acquisition until the fluorescence intensity has decayed to less than 10% of its initial value.
-
After the experiment, measure the fluorescence of the dark control sample to ensure no significant non-photochemical degradation has occurred.
-
-
Data Analysis:
-
For each time-lapse series, define a region of interest (ROI) and measure the mean fluorescence intensity for each frame.
-
Subtract the background intensity measured from a region with no dye.
-
Normalize the intensity data for each dye by dividing each time point's intensity by the initial intensity (I/I₀).
-
Plot the normalized intensity as a function of time.
-
To quantify the photobleaching rate, fit the decay curve to a single exponential decay function: I(t) = A * exp(-kt), where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k .[3]
-
Comparative Data Summary (Hypothetical)
The following table summarizes expected outcomes from such an experiment, based on known properties of the reference dyes. The values for this compound are placeholders to be filled by experimental data.
| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_F) | Photobleaching Half-life (t½) [s] | Relative Photostability |
| Fluorescein | ~494 | ~518 | ~0.9 | Low | Low |
| Rhodamine B | ~555 | ~580 | ~0.65[5] | Medium | Moderate |
| Cy5 | ~649 | ~670 | ~0.28 | Medium-High | Moderate-High |
| This compound | TBD | TBD | TBD | To Be Determined | To Be Determined |
Interpretation and Conclusion
The photobleaching half-life (t½) provides a direct and quantitative measure for comparing the photostability of different dyes under specific, controlled conditions. A significantly longer t½ for this compound compared to Fluorescein would establish its superior stability. A performance comparable to or exceeding that of Rhodamine B and Cy5 would position it as a highly robust fluorophore suitable for demanding imaging applications.
It is crucial for researchers to understand that photostability is not an absolute value; it is highly dependent on the experimental environment, including illumination intensity, pH, and the presence of oxidizing or reducing agents.[10][11] Therefore, conducting in-house, application-specific comparisons using a standardized protocol like the one detailed here is fundamental to selecting the optimal probe for generating reliable and reproducible scientific data. This guide provides the necessary framework to empower researchers and drug development professionals to make such evidence-based decisions.
References
-
arXiv. (n.d.). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. [Link]
-
ACS Publications. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A. [Link]
-
PubMed. (2001). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. [Link]
-
PubMed Central (PMC). (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. [Link]
-
RSC Publishing. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. [Link]
-
ChemRxiv. (n.d.). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. [Link]
-
ACS Publications. (n.d.). Photocatalytic Dye Degradation from Textile Wastewater: A Review. [Link]
-
ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Acridine. [Link]
-
National Institutes of Health (NIH). (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]
-
ResearchGate. (n.d.). Study of photostability of three synthetic dyes commonly used in mouthwashes | Request PDF. [Link]
-
Desalination. (2009). Degradation studies of Rhodamine B in the presence of UV/H₂O₂. [Link]
-
Wikipedia. (n.d.). Rhodamine B. [Link]
-
European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridine - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Methoxyacridin-9-ol
For Immediate Implementation by Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methoxyacridin-9-ol (also known as 4-Methoxyacridone, CAS No. 35308-00-0), ensuring the protection of personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as an irritant. The causality behind the stringent handling protocols lies in its potential to cause skin irritation, serious eye irritation, and respiratory irritation.
Core Directive: Treat this compound as a hazardous substance at all times.
Personal Protective Equipment (PPE): A self-validating system of protection is crucial. All personnel handling this compound must wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and additional protective clothing as necessary to prevent skin exposure.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation. As a heterocyclic aromatic compound, this compound waste must not be mixed with general laboratory trash or disposed of down the drain.[1]
Waste Streams:
-
Solid Waste: This includes unused or expired this compound, contaminated weighing papers, and any personal protective equipment (PPE) that has come into direct contact with the solid compound.
-
Liquid Waste: Any solutions containing this compound must be collected as hazardous liquid waste. Do not mix this waste stream with other incompatible solvents or reagents.
-
Contaminated Labware: Glassware and other equipment contaminated with this compound should be decontaminated or disposed of as hazardous waste. For glassware, triple rinsing with a suitable solvent can be effective, with the rinsate collected as hazardous liquid waste.
The rationale for strict segregation is to prevent unintended chemical reactions within the waste container, which could lead to the generation of heat, gas, or more hazardous byproducts.
Step-by-Step Disposal Protocol
The primary and only acceptable disposal route for this compound is through a licensed and approved hazardous waste disposal facility.
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Select a robust, leak-proof container made of a material compatible with acridine derivatives (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tightly fitting lid.
-
-
Labeling:
-
Immediately upon designating a container for this compound waste, affix a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" or "4-Methoxyacridone".
-
The CAS Number: "35308-00-0".
-
The associated hazards (e.g., "Irritant").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Accumulation:
-
For solid waste, carefully place the material into the designated container, minimizing the generation of dust.
-
For liquid waste, pour the solution carefully into the designated liquid waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials.
-
The storage location should be clearly marked as a hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the EHS representative with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.
-
Follow all institutional protocols for the collection and transfer of chemical waste.
-
Data Summary and Visualization
To facilitate quick reference, the key hazard and disposal information for this compound is summarized below.
| Parameter | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P501 | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Incompatible Materials | Information not specified in the direct SDS, but as a general precaution for heterocyclic compounds, avoid strong oxidizing agents. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place all contaminated materials, including cleanup supplies and PPE, into a sealed, compatible container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly according to your laboratory's standard operating procedures for hazardous spills.
-
Report: Report the incident to your laboratory supervisor and EHS department immediately.
By adhering to these rigorous, evidence-based procedures, we uphold our professional responsibility to maintain a safe laboratory environment and protect the broader ecosystem. This commitment to proper chemical stewardship is integral to the integrity of our research and the advancement of science.
References
-
Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160. Available at: [Link]
- Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: 9-HYDROXY-4-METHOXYACRIDINE.
-
PubChem. (n.d.). 4-Methoxyacridin-9(10H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, et al. (2022). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. Journal of Experimental Pharmacology. Available at: [Link]
Sources
Navigating the Safe Handling of 4-Methoxyacridin-9-ol: A Guide for the Modern Laboratory
For the researcher navigating the complexities of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a commensurate level of safety and operational foresight. 4-Methoxyacridin-9-ol, a member of the acridine family of compounds, presents unique handling considerations due to its potential biological activity and inherent chemical properties. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe and effective management of this compound, ensuring the integrity of your research and the safety of your team.
Understanding the Inherent Risks of this compound
This compound, also identified as 4-methoxyacridin-9(10H)-one, is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The foundational principle of safe handling is a thorough understanding of these risks. The acridine scaffold is known for its ability to intercalate with DNA, a mechanism that underpins the activity of many cytotoxic and mutagenic compounds. Therefore, it is prudent to handle this compound with the same level of caution as a potentially cytotoxic agent.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile and neoprene offer good resistance to a range of organic chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face from splashes and aerosols. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. | A solid-front gown provides a barrier against spills and splashes. Tight-fitting cuffs prevent chemicals from entering the sleeves. Disposable gowns are recommended to prevent cross-contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the powder outside of a certified chemical fume hood or during spill cleanup. | To prevent inhalation of airborne particles, especially when handling the solid form of the compound. |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures that safety is integrated into every stage of the compound's lifecycle within the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area. The compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong acids. The storage location should be clearly labeled as containing a hazardous compound.
Handling and Weighing
All handling of this compound, particularly the solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation. When weighing the compound, use a disposable weighing boat and ensure that any residual powder is decontaminated.
Solution Preparation
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. A product information sheet for a similar compound, 9-Amino-6-chloro-2-methoxyacridine, suggests solubility in methanol and miscibility with water[2]. This provides a starting point for solvent selection. Always work within the fume hood during solution preparation.
Decontamination and Disposal: A Closed-Loop Approach
Effective decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Protocol
For routine decontamination of laboratory surfaces and equipment, a solution of 70% ethanol or a suitable laboratory detergent can be used. For spills, the following procedure should be followed:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don Appropriate PPE: This includes respiratory protection for larger spills of the solid.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material.
-
Clean-up: Carefully collect the spilled material and absorbent into a clearly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as methanol, if appropriate for the surface) followed by a thorough wash with soap and water[3].
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, weighing boats, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregate Waste: Collect all contaminated solid and liquid waste in separate, clearly labeled, and leak-proof containers.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company. Do not attempt to neutralize the chemical waste in the laboratory without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
The combustion of acridine compounds is known to produce toxic oxides of nitrogen, reinforcing the need for professional high-temperature incineration for disposal.
Workflow Diagrams
To visually summarize the key operational workflows, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step spill response protocol.
By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly incorporate this compound into their workflows, fostering a culture of safety and scientific excellence.
References
-
Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. [Link]
-
Washington State University. Acridine Orange Standard Operating Procedure. [Link]
-
PubChem. 4-Methoxyacridin-9(10H)-one. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
